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1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine Documentation Hub

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  • Product: 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine
  • CAS: 477863-68-6

Core Science & Biosynthesis

Foundational

Synthesis of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine: A Comprehensive Methodological Guide

As a Senior Application Scientist in heterocyclic chemistry and drug development, I have designed this technical guide to provide a robust, self-validating workflow for the synthesis of 1-(4-phenyl-1,2,3-thiadiazole-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic chemistry and drug development, I have designed this technical guide to provide a robust, self-validating workflow for the synthesis of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine. The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for phenyl or thiazole rings to modulate physicochemical properties and metabolic stability[1].

This whitepaper details the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols required to assemble this target molecule from commercially available starting materials.

Retrosynthetic Strategy & Pathway Design

The target molecule, 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine, is an amide. The most logical disconnection is at the amide bond, tracing back to piperidine and 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid[2].

The synthesis of the 1,2,3-thiadiazole core relies on the classical Hurd-Mori reaction , a highly reliable transformation that constructs the heterocycle via the cyclization of a hydrazone derivative[3]. By utilizing ethyl benzoylacetate as the foundational building block, we can install both the C4-phenyl group and the C5-carboxylate handle simultaneously[4].

Retrosynthesis Target 1-(4-phenyl-1,2,3-thiadiazole- 5-carbonyl)piperidine Acid 4-phenyl-1,2,3-thiadiazole- 5-carboxylic acid Target->Acid Amide Disconnection Amine Piperidine Target->Amine Amide Disconnection Ester Ethyl 4-phenyl-1,2,3- thiadiazole-5-carboxylate Acid->Ester Saponification Hydrazone Semicarbazone Intermediate Ester->Hydrazone Hurd-Mori Cyclization Ketoester Ethyl benzoylacetate Hydrazone->Ketoester Condensation

Retrosynthetic analysis of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine.

Mechanistic Causality: The Hurd-Mori Cyclization

The critical step in this sequence is the Hurd-Mori cyclization . When the semicarbazone of ethyl benzoylacetate is treated with thionyl chloride (SOCl₂), the reaction proceeds via an initial electrophilic attack of the thionyl sulfur on the hydrazone nitrogen, forming an N -chlorosulfinyl intermediate[3].

Causality in Reaction Design:

  • Regioselectivity: Cyclization occurs exclusively at the α -methylene carbon of the β -ketoester derivative, driven by the enolization of the active methylene group[4].

  • Temperature Control: The reaction is highly exothermic and evolves gaseous byproducts (SO₂, HCl). Strict temperature control (0 °C during addition) is mandatory to prevent thermal degradation of the semicarbazone and to suppress competitive α -chlorination[4].

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific workup procedures designed to remove predictable byproducts, ensuring that impurities do not cascade into subsequent reactions.

Step 1: Synthesis of Ethyl (Z)-3-(2-carbamoylhydrazono)-3-phenylpropanoate
  • Reaction: Dissolve ethyl benzoylacetate (1.0 equiv) in absolute ethanol (0.5 M). Add semicarbazide hydrochloride (1.1 equiv) and sodium acetate (1.1 equiv).

  • Causality: Sodium acetate acts as a buffer, preventing the highly acidic hydrochloride salt from catalyzing the hydrolysis of the ethyl ester.

  • Execution: Reflux the mixture for 3 hours. Monitor completion via TLC (disappearance of the UV-active ketone spot).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to afford the semicarbazone intermediate.

Step 2: Hurd-Mori Cyclization to Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
  • Reaction: Suspend the semicarbazone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Execution: Dropwise, add thionyl chloride (SOCl₂) (5.0 equiv) over 30 minutes. The excess SOCl₂ acts as both a reagent and a dehydrating agent[4]. Allow the reaction to slowly warm to room temperature and stir for 6 hours.

  • Workup: Carefully quench the reaction by pouring it over crushed ice (Caution: vigorous evolution of SO₂ and HCl). Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ until pH 7 is reached, followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc) to yield the thiadiazole ester.

Step 3: Saponification to 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid
  • Reaction: Dissolve the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate in a 1:1 mixture of THF and water (0.2 M). Add NaOH (3.0 equiv).

  • Execution: Stir at room temperature for 4 hours. The biphasic mixture will become homogeneous as the sodium carboxylate salt forms.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous residue to 0 °C and acidify dropwise with 2M HCl to pH ~2. Filter the precipitated white solid, wash with cold water, and dry thoroughly to afford the pure carboxylic acid.

Step 4: HATU-Mediated Amide Coupling
  • Reaction: In a dry flask, dissolve 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and N,N -diisopropylethylamine (DIPEA) (3.0 equiv)[2].

  • Causality: HATU is selected over traditional carbodiimides (e.g., EDC) because it rapidly forms a highly reactive 7-aza-HOBt active ester, which is critical for coupling sterically hindered or electron-deficient heterocyclic acids without epimerization[2]. DIPEA neutralizes the system and drives the formation of the active ester.

  • Execution: Stir for 15 minutes at room temperature to pre-form the active ester. Add piperidine (1.2 equiv) and stir for 12 hours.

  • Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted piperidine), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine (to remove DMF). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine.

Workflow A 1. Condensation Ethyl benzoylacetate + Semicarbazide B 2. Hurd-Mori Cyclization SOCl2, CH2Cl2, 0°C to RT A->B Isolate Semicarbazone C 3. Saponification NaOH (aq), THF, RT B->C Isolate Thiadiazole Ester D 4. Amide Coupling Piperidine, HATU, DIPEA, DMF C->D Isolate Carboxylic Acid E Final Product Isolation Extraction & Chromatography D->E Crude Amide

Step-by-step experimental workflow for the synthesis of the target piperidine amide.

Quantitative Data & Optimization Metrics

To ensure reproducibility, the following table summarizes the expected quantitative yields and the primary optimization metrics for each synthetic stage.

Reaction StepChemical TransformationExpected YieldKey Causality / Optimization Metric
Step 1 Hydrazone Formation85–92%NaOAc buffer is strictly required to prevent acid-catalyzed hydrolysis of the starting ethyl ester.
Step 2 Hurd-Mori Cyclization65–75%Strict 0 °C addition of SOCl₂ prevents thermal decomposition and limits chlorinated byproducts.
Step 3 Saponification88–95%THF/H₂O co-solvent ensures complete dissolution of the ester, driving the equilibrium to completion.
Step 4 HATU Amide Coupling78–85%Pre-activation of the acid with HATU for 15 mins prior to piperidine addition maximizes the yield.

References

  • Hurd-Mori 1,2,3-thiadiazole synthesis. Wikipedia. URL:[Link]

  • WO2008154271A1 - Chemical compounds. Google Patents.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PubMed Central (PMC). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine

Abstract This technical guide provides a comprehensive framework for the complete spectroscopic characterization of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine, a heterocyclic amide of interest in chemical and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine, a heterocyclic amide of interest in chemical and pharmaceutical research. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal relationships between molecular structure and spectral output. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed as a self-validating system, where the integration of data from these orthogonal techniques leads to an unambiguous structural elucidation and confirmation of the compound's identity and purity.

Foundational Analysis: Molecular Structure

Before any instrumental analysis, a thorough understanding of the target molecule's structure is paramount. Every anticipated signal and fragment originates from the unique arrangement of atoms and functional groups within 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine.

The molecule can be deconstructed into four key regions:

  • Phenyl Group: An aromatic system that will heavily influence the electronic environment of adjacent atoms.

  • 1,2,3-Thiadiazole Ring: A five-membered heteroaromatic ring. Its distinct electronic properties and potential fragmentation pathways are of key interest.

  • Amide Linker: A critical functional group whose carbonyl (C=O) bond provides a strong diagnostic signal in both IR and ¹³C NMR spectroscopy. The restricted rotation around the C-N bond can introduce conformational complexity.

  • Piperidine Ring: A saturated aliphatic heterocycle whose protons and carbons will appear in the upfield region of NMR spectra.

This structural foundation serves as our predictive map for the spectroscopic journey ahead.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum is predicted to show distinct signals corresponding to the phenyl and piperidine moieties. The amide linkage significantly influences the chemical shifts of the adjacent piperidine protons.

  • Phenyl Protons (C₆H₅-): These five protons will appear in the downfield aromatic region, typically between δ 7.4 - 8.2 ppm . Due to coupling between them, they will likely present as a complex multiplet.

  • Piperidine Protons (-C₅H₁₀N-): The ten protons of the piperidine ring will be found in the upfield aliphatic region. However, they will not be a simple set of signals.

    • Protons α to Amide Nitrogen: Due to the electron-withdrawing nature of the adjacent carbonyl group and restricted rotation around the amide bond, these protons (4H) are expected to be the most deshielded of the piperidine group, appearing as two broad multiplets around δ 3.5 - 4.0 ppm . This complexity arises because the two CH₂ groups are often rendered chemically non-equivalent by the slow (on the NMR timescale) amide bond rotation.[1]

    • Protons β and γ to Amide Nitrogen: The remaining six protons (β and γ positions) are further from the deshielding amide group and will appear further upfield, likely as a broad multiplet between δ 1.5 - 1.8 ppm .

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, 11 distinct signals are predicted (5 for the phenyl-thiadiazole core, 1 for the carbonyl, and 3 for the piperidine ring, assuming fast ring inversion).

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the δ 160 - 170 ppm range, a characteristic chemical shift for amide carbonyls.[2]

  • Thiadiazole Carbons (C4 & C5): The two carbons of the thiadiazole ring are in a heteroaromatic environment and are expected between δ 145 - 165 ppm .

  • Phenyl Carbons (C₆H₅-): The six carbons of the phenyl ring will produce four signals (due to symmetry) in the aromatic region of δ 125 - 140 ppm .

  • Piperidine Carbons (-C₅H₁₀N-): These aliphatic carbons will appear in the upfield region. The carbons α to the nitrogen (two equivalent carbons) will be the most downfield of the set, around δ 40 - 50 ppm , while the β and γ carbons will appear between δ 20 - 30 ppm .[3]

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy excels at identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.

  • Amide C=O Stretch: The most prominent and diagnostically significant peak will be a strong, sharp absorption band around 1640 - 1680 cm⁻¹ .[4][5] Its position confirms the presence of a conjugated amide, distinguishing it from esters or simple ketones which appear at higher wavenumbers.

  • Aromatic C-H Stretch: A series of weaker bands appearing just above 3000 cm⁻¹ (typically 3050 - 3100 cm⁻¹ ) are characteristic of C-H bonds on the phenyl and thiadiazole rings.

  • Aliphatic C-H Stretch: Stronger, sharp bands appearing just below 3000 cm⁻¹ (typically 2850 - 2950 cm⁻¹ ) correspond to the C-H bonds of the piperidine ring.

  • Aromatic C=C & C=N Stretches: A series of medium-intensity bands in the 1400 - 1600 cm⁻¹ region are indicative of the phenyl and thiadiazole ring systems.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Molecular Ion (M⁺): The calculated molecular weight of C₁₄H₁₅N₃OS is 273.0963 g/mol . A high-resolution mass spectrometer (HRMS) should detect the molecular ion peak (e.g., [M+H]⁺ at m/z 274.1041 in ESI+) corresponding to this exact mass, confirming the elemental composition.

  • Key Fragmentation Pathway: The hallmark of 1,2,3-thiadiazole fragmentation is the facile loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[6][7] This is a crucial diagnostic fragmentation.

    • M⁺˙ → [M - N₂]⁺˙: The molecular ion at m/z 273 is expected to readily lose N₂ to produce a prominent fragment ion at m/z 245 . This is the most anticipated and structurally informative fragmentation event.

  • Other Fragments: Subsequent fragmentation of the m/z 245 ion could involve the loss of the piperidine ring or cleavage at the amide bond, leading to fragments such as the phenyl cation (m/z 77) or the piperidine carbonyl cation (m/z 112).

Integrated Analysis: A Holistic Approach

True analytical confidence is achieved not by examining each piece of data in isolation, but by ensuring they form a cohesive and self-validating picture of the molecule. The overall characterization workflow is a systematic process of data acquisition followed by integrated interpretation.

Caption: The integrated workflow for spectroscopic characterization.

Summary of Predicted Spectroscopic Data
Technique Feature Predicted Observation Causality / Rationale
¹H NMR Phenyl Protonsδ 7.4 - 8.2 ppm (multiplet)Aromatic ring current causes significant deshielding.
Piperidine Protons (α)δ 3.5 - 4.0 ppm (broad multiplets)Deshielding by amide group; non-equivalence due to restricted C-N bond rotation.[1]
Piperidine Protons (β, γ)δ 1.5 - 1.8 ppm (broad multiplet)Standard aliphatic region, shielded from the amide influence.
¹³C NMR Carbonyl Carbonδ 160 - 170 ppmCharacteristic chemical shift for an amide functional group.[2]
Heteroaromatic Carbonsδ 145 - 165 ppmCarbons within the electron-deficient thiadiazole ring.
Phenyl Carbonsδ 125 - 140 ppmStandard aromatic carbon region.
Piperidine Carbonsδ 20 - 50 ppmSaturated aliphatic carbons; α-carbons are deshielded by nitrogen.
IR Amide C=O Stretch~1640 - 1680 cm⁻¹ (strong, sharp)Highly characteristic vibrational mode for a secondary amide.[5]
Aromatic C-H Stretch> 3000 cm⁻¹C-H bonds on sp² hybridized carbons.
Aliphatic C-H Stretch< 3000 cm⁻¹C-H bonds on sp³ hybridized carbons.
MS Molecular Ion ([M+H]⁺)m/z 274.1041Corresponds to the exact mass of the protonated molecular formula C₁₄H₁₆N₃OS⁺.
Primary FragmentationLoss of 28 Da (N₂)Characteristic fragmentation pathway for 1,2,3-thiadiazoles.[6][7]

Field-Proven Experimental Protocols

The following protocols are provided as a robust starting point for acquiring high-quality data. Instrumentation and specific parameters should be optimized based on available equipment.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The choice of solvent is critical; CDCl₃ is a good first choice, but DMSO-d₆ may be required if solubility is an issue.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary.[8]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: In a dry environment, thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the wavenumbers (cm⁻¹) for the key absorption bands corresponding to the functional groups described in Section 3.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization source.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. ESI is a soft ionization technique ideal for preventing premature fragmentation.

  • Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental formula. If fragmentation is induced (e.g., via CID), analyze the resulting fragment ions, paying close attention to the diagnostic loss of N₂ (28 Da).

Caption: Predicted key fragmentation pathway in Mass Spectrometry.

Conclusion

The structural confirmation of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. The key spectroscopic fingerprints include: characteristic proton and carbon signals for the phenyl and piperidine rings in NMR; a strong amide carbonyl stretch near 1650 cm⁻¹ in the IR spectrum; and a definitive molecular ion peak in the mass spectrum with a primary fragmentation corresponding to the loss of a neutral N₂ molecule. This integrated analytical approach ensures the highest degree of scientific integrity and provides a reliable method for the quality control and characterization of this and structurally related compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole.
  • Trindle, C., & Yourtee, D. (1987). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Organic Mass Spectrometry, 22(5), 302-307.
  • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045.
  • BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
  • Cowper, A. J., Jones, S. K., & Lunt, L. G. (2018). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. Molecules, 23(10), 2533.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Gawel, K., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41929-41938.
  • Rogozea, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5678.
  • BenchChem. (n.d.). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.
  • Toriumi, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1989.

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Thiadiazole-5-Carbonyl Compounds

Abstract Derivatives of 1,2,3-thiadiazole are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derivatives of 1,2,3-thiadiazole are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The incorporation of a carbonyl group at the 5-position of the 1,2,3-thiadiazole ring provides a versatile synthetic handle for the development of novel bioactive molecules. This technical guide offers a comprehensive exploration of the chemical properties of 1,2,3-thiadiazole-5-carbonyl compounds, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, structural characteristics, reactivity, and biological significance, supported by detailed experimental protocols and mechanistic insights.

Introduction to 1,2,3-Thiadiazoles

Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[2][3] The 1,2,3-thiadiazole isomer is a stable, nearly planar, and π-excessive system.[4] The electron density is highest on the sulfur atom, followed by the nitrogen atoms, rendering the C4 and C5 positions electron-deficient.[4] This electronic distribution makes the C5 position a prime target for nucleophilic substitution.[4] The inherent stability of the 1,2,3-thiadiazole ring contributes to its prevalence in a variety of biologically active compounds.[2]

The introduction of a carbonyl group at the 5-position, as seen in 1,2,3-thiadiazole-5-carboxylic acid and its derivatives, significantly influences the molecule's reactivity and provides a key site for further chemical modification.[5][6][7]

Synthesis of 1,2,3-Thiadiazole-5-Carbonyl Compounds

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction.[1][8] This versatile method involves the cyclization of hydrazones, such as those derived from α-methylene ketones, with thionyl chloride (SOCl₂).[1][8]

The Hurd-Mori Reaction: A Step-by-Step Protocol

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles and is particularly useful for preparing 5-carbonyl derivatives.[9][10][11]

Experimental Protocol: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate [5]

  • Preparation of the Hydrazone: A solution of ethyl acetoacetate in ethanol is slowly added to a solution of 3-methoxy carbonyl hydrazonoacetic acid ethyl ester in ethanol.[5]

  • Cyclization with Thionyl Chloride: The resulting hydrazone is then treated with thionyl chloride to induce cyclization, yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[5]

The causality behind this experimental choice lies in the reactivity of the hydrazone with thionyl chloride, which facilitates the ring closure to form the stable 1,2,3-thiadiazole aromatic system.

Alternative Synthetic Strategies

While the Hurd-Mori reaction is prevalent, other methods for synthesizing the 1,2,3-thiadiazole core exist, including:

  • The Pechmann Synthesis: Involves the cycloaddition of diazoalkanes onto a C=S bond.[12]

  • The Wolff Synthesis: Relies on the heterocyclization of α-diazo thiocarbonyl compounds.[12][13]

  • Modern Metal-Free Approaches: Recent advancements have focused on developing more environmentally friendly protocols, often utilizing N-tosylhydrazones with various sulfur sources in the presence of catalysts like tetrabutylammonium iodide (TBAI).[9][10]

Synthesis_Pathways cluster_start Starting Materials cluster_reactions Reaction Types cluster_product Product Hydrazones Hydrazones Hurd-Mori Hurd-Mori Hydrazones->Hurd-Mori + SOCl2 Diazoalkanes Diazoalkanes Pechmann Pechmann Diazoalkanes->Pechmann + C=S alpha-Diazo_Thiocarbonyls alpha-Diazo_Thiocarbonyls Wolff Wolff alpha-Diazo_Thiocarbonyls->Wolff Heterocyclization N-Tosylhydrazones N-Tosylhydrazones Modern_Methods Modern_Methods N-Tosylhydrazones->Modern_Methods + Sulfur Source (e.g., TBAI catalyst) Thiadiazole_Carbonyl 1,2,3-Thiadiazole- 5-Carbonyl Compound Hurd-Mori->Thiadiazole_Carbonyl Pechmann->Thiadiazole_Carbonyl Wolff->Thiadiazole_Carbonyl Modern_Methods->Thiadiazole_Carbonyl

Caption: Key synthetic routes to 1,2,3-thiadiazole-5-carbonyl compounds.

Spectroscopic and Physicochemical Properties

The structural elucidation of 1,2,3-thiadiazole-5-carbonyl compounds relies heavily on a combination of spectroscopic techniques.

Spectroscopic Data Summary
Spectroscopic TechniqueKey Features for 1,2,3-Thiadiazole-5-Carbonyl Compounds
¹H NMR The proton on the thiadiazole ring typically appears at ~8.5-9.0 ppm. Protons adjacent to the carbonyl group will also show characteristic shifts.[14]
¹³C NMR The carbonyl carbon resonates in the range of ~160-175 ppm. The carbon atoms of the thiadiazole ring also have distinct chemical shifts.[7]
FT-IR A strong absorption band for the C=O stretch of the carbonyl group is observed around 1660-1740 cm⁻¹. Vibrations associated with the C=N and N=N bonds of the thiadiazole ring are also present.[5][15]
Mass Spectrometry The molecular ion peak confirms the molecular weight. The fragmentation pattern can provide valuable structural information.[14][16]
UV-Vis These compounds typically exhibit π→π* transitions, with the maximum absorption (λmax) being sensitive to substituents and the solvent.[15]
Physicochemical Properties

The parent 1,2,3-thiadiazole is a yellow liquid, while its carbonyl derivatives, such as 1,2,3-thiadiazole-5-carboxylic acid, are often crystalline solids.[4][7] The presence of the carboxylic acid group generally enhances solubility in polar solvents.[7]

Experimental Protocol: Spectroscopic Characterization [14][15]

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for ¹H and ¹³C NMR analysis.[15]

  • FT-IR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with dry KBr powder and pressing it into a transparent disk.[14]

  • Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer to obtain the mass spectrum.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-grade solvent and measure the absorbance spectrum.[15]

This self-validating system of multiple spectroscopic techniques provides a robust confirmation of the chemical structure.

Reactivity of 1,2,3-Thiadiazole-5-Carbonyl Compounds

The chemical reactivity of these compounds is dictated by both the thiadiazole ring and the 5-carbonyl substituent.

Reactions at the Carbonyl Group

The carbonyl group in 1,2,3-thiadiazole-5-carbonyl compounds undergoes typical reactions of carboxylic acids and their derivatives.

  • Esterification and Amidation: 1,2,3-thiadiazole-5-carboxylic acid can be converted to its corresponding esters and amides.[5] For instance, reaction with hydrazine hydrate yields the corresponding carbonyl hydrazine.[5]

  • Conversion to Acid Chloride: Treatment with thionyl chloride converts the carboxylic acid to the more reactive acid chloride, which is a key intermediate for further derivatization.[5]

Reactions Involving the Thiadiazole Ring

The 1,2,3-thiadiazole ring is generally stable but can undergo ring-cleavage and rearrangement reactions under certain conditions, such as thermal or photochemical decomposition.[8][12]

Reactivity_Diagram cluster_carbonyl_reactions Carbonyl Group Reactivity cluster_ring_reactions Thiadiazole Ring Reactivity Thiadiazole_Carbonyl 1,2,3-Thiadiazole- 5-Carbonyl Compound Ester Ester Thiadiazole_Carbonyl->Ester Alcohol, Acid catalyst Amide Amide Thiadiazole_Carbonyl->Amide Amine Acid_Chloride Acid_Chloride Thiadiazole_Carbonyl->Acid_Chloride SOCl2 Ring_Cleavage Ring Cleavage/ Rearrangement Thiadiazole_Carbonyl->Ring_Cleavage Heat or Light Acid_Chloride->Ester Alcohol Acid_Chloride->Amide Amine

Caption: Reactivity map of 1,2,3-thiadiazole-5-carbonyl compounds.

Biological Significance and Applications

Derivatives of 1,2,3-thiadiazole exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and agrochemistry.[1][9][10]

Anticancer and Antiviral Activity

Numerous 1,2,3-thiadiazole derivatives have demonstrated potent anticancer and antiviral properties.[9][10] For example, certain derivatives have shown significant activity against HIV-1.[10] The specific substituents on the thiadiazole ring and the carbonyl group play a crucial role in determining the biological activity.[1]

Antimicrobial and Fungicidal Properties

These compounds also exhibit a wide range of antimicrobial and fungicidal activities.[9][10] Carboxamide derivatives of 1,2,3-thiadiazole have shown broad-spectrum fungicidal inhibition.[10]

Plant Activators

In agriculture, some 1,2,3-thiadiazole derivatives act as plant activators, inducing systemic acquired resistance against pathogens.[5]

Table of Biological Activities:

Biological ActivityExample Compound ClassReference
AnticancerSubstituted 1,2,3-thiadiazoles[9][10]
Antiviral (HIV-1)Piperidine-based thiadiazoles[10]
AntimicrobialVarious derivatives[9][10]
Fungicidal1,2,3-Thiadiazole-carboxamides[10]
Plant ActivatorThiadiazole-based elicitors[5]

Conclusion

1,2,3-Thiadiazole-5-carbonyl compounds represent a class of heterocyclic molecules with significant potential in medicinal and agricultural chemistry. Their synthesis is well-established, with the Hurd-Mori reaction being a key method. The carbonyl group at the 5-position provides a versatile handle for creating diverse libraries of compounds for biological screening. The rich chemical properties and broad spectrum of biological activities of these compounds ensure their continued importance in the development of new therapeutic agents and agrochemicals.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC.
  • Bakulev, V. A., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. download.
  • An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects. (n.d.). [No Source Found].
  • Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (n.d.).
  • Iqbal, A., et al. (2021).
  • Biological Activities of Thiadiazole Derivatives: A Review. (2012). [No Source Found].
  • Biological activity of 1,2,3-thiadiazole deriv
  • Spectroscopic Confirmation of (1,2,3-Thiadiazol-5-yl)
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2009).
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025).
  • Synthesis of 1,2,3-Thiadiazoles. (n.d.).
  • Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • 1,2,3-Thiadiazole-5-carboxylic acid. (n.d.).
  • Curran, W. V., Sassiver, M. L., Boothe, J. H., & Jacob, L. (1985). New synthesis of 1,2,3‐thiadiazole‐5‐thiol derivatives. Journal of Heterocyclic Chemistry, 22(2), 479-480.
  • Physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid. (n.d.). Benchchem.
  • 1,2,3-thiadiazole-5-carboxylic acid (C3H2N2O2S). (n.d.). PubChemLite.
  • Properties and Synthesis of 1,2,3-Thiadiazole. (2022). ChemicalBook.
  • 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. (n.d.). [No Source Found].
  • Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision
  • Thiadiazoles and Their Properties. (n.d.). ISRES.
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. (2023). [No Source Found].
  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). (n.d.).

Sources

Exploratory

potential biological activities of substituted 1,2,3-thiadiazoles.

The Pharmacological and Agrochemical Landscape of Substituted 1,2,3-Thiadiazoles: A Technical Guide for Drug Discovery Introduction to the 1,2,3-Thiadiazole Scaffold As a Senior Application Scientist navigating the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological and Agrochemical Landscape of Substituted 1,2,3-Thiadiazoles: A Technical Guide for Drug Discovery

Introduction to the 1,2,3-Thiadiazole Scaffold

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that offer unique physicochemical advantages. The 1,2,3-thiadiazole ring—a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms—stands out as a highly privileged structural motif[1]. Its mesoionic character facilitates the crossing of cellular membranes, while its ability to act as a bioisostere for pyrimidines and oxadiazoles enables potent, targeted interactions with diverse biological systems[1],[2]. This guide synthesizes the core synthetic workflows, mechanistic pathways, and biological evaluations of substituted 1,2,3-thiadiazoles, providing actionable and self-validating protocols for researchers and drug development professionals.

Core Synthetic Workflow: The Hurd-Mori Cyclization

The construction of the 1,2,3-thiadiazole core is predominantly achieved via the Hurd-Mori reaction[3]. This highly versatile and scalable method involves the cyclization of α-methylene ketone hydrazones (or semicarbazones) with thionyl chloride (SOCl₂)[1],[3].

HurdMori A α-Methylene Ketone B Semicarbazone Intermediate A->B Semicarbazide HCl NaOAc, MeOH C Cyclization (SOCl2, 0°C) B->C D 1,2,3-Thiadiazole Derivative C->D -HCl, -SO2

General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Protocol 1: Synthesis of 1,2,3-Thiadiazole Derivatives
  • Semicarbazone Formation: Dissolve the starting α-methylene ketone (1.0 eq) in methanol. Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

    • Causality: Sodium acetate acts as a buffer to liberate the free base of semicarbazide, ensuring rapid nucleophilic attack on the carbonyl carbon while preventing premature acid-catalyzed degradation of the ketone[4].

  • Reflux and Isolation: Reflux the mixture for 2-4 hours. Cool to room temperature, filter the precipitated semicarbazone intermediate, and wash with cold ethanol.

  • Cyclization: Suspend the semicarbazone in anhydrous dichloromethane (DCM) and cool to 0°C. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

    • Causality: The dropwise addition at 0°C is critical. It controls the highly exothermic cyclization process and prevents the thermal decomposition of the intermediate into unwanted side products, ensuring high regioselectivity[3].

  • Quenching and Purification: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with ice water, extract with DCM, and purify via silica gel chromatography to yield the substituted 1,2,3-thiadiazole.

Biological Activities and Mechanisms of Action

Anticancer Activity and Hsp90 Inhibition

Substituted 1,2,3-thiadiazoles have demonstrated profound cytotoxic effects against various cancer cell lines, including T47D (breast cancer) and U2OS (osteosarcoma)[2],[5]. A primary mechanism of action is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone essential for stabilizing oncoproteins[1],[5]. By binding to the ATP pocket of Hsp90, thiadiazole analogs disrupt client protein folding, leading to proteasomal degradation and subsequent cancer cell apoptosis[1].

Hsp90Pathway A 1,2,3-Thiadiazole Derivative B Hsp90 Chaperone Protein A->B Inhibits ATP binding C Client Protein Destabilization B->C Loss of folding D Proteasomal Degradation C->D E Oncogenic Pathway Disruption D->E F Cancer Cell Apoptosis E->F

Mechanism of 1,2,3-thiadiazole derivatives as Hsp90 inhibitors leading to apoptosis.

Antimicrobial and Antiviral Efficacy

The global emergence of antimicrobial resistance necessitates novel chemotypes. 1,2,3-thiadiazole derivatives (such as propenoxide and benzene derivatives) exhibit broad-spectrum activity against Gram-negative (E. coli), Gram-positive (S. aureus), and fungal pathogens (C. albicans)[6],[7]. Furthermore, antiviral screenings have highlighted their remarkable potency against the Hepatitis B Virus (HBV) and Tobacco Mosaic Virus (TMV), often outperforming standard reference drugs[8].

Agrochemical Applications: Plant Growth Regulation and SAR

In agrochemistry, the 1,2,3-thiadiazole ring is the pharmacophoric core of Thidiazuron (TDZ), a potent plant growth regulator that inhibits cytokinin oxidase (CKX)[9]. Additionally, derivatives like Acibenzolar-S-methyl (BTH) and Tiadinil (TDL) act as plant activators. They induce Systemic Acquired Resistance (SAR) by mimicking or acting downstream of the Salicylic Acid (SA) signaling pathway, thereby priming plant defense genes against phytopathogens[9],[10].

Quantitative Data Summary

The following table synthesizes the biological potency of key 1,2,3-thiadiazole derivatives across various therapeutic and agrochemical domains.

Compound / DerivativeTarget Organism / Cell LineActivity TypeMetricValue
Compound 114 (DHEA derivative)T47D (Human Breast Cancer)AnticancerIC₅₀0.058 µM[5]
Compound 113 U2OS (Osteosarcoma)Anticancer (Hsp90)GI₅₀0.69 µM[5]
Compound 94 Hepatitis B Virus (HBV)AntiviralIC₅₀3.59 µg/mL[8]
Compound 4a (Propenoxide deriv.)Candida albicansAntifungalMIC0.625 - 6.25 µg/mL[7]
Compound 4c (Benzene deriv.)Staphylococcus aureusAntibacterialMIC0.625 - 6.25 µg/mL[7]
Compounds A1 & B1 Cucumber SeedlingsPlant Growth RegulatorActivityComparable to TDZ[9]

Experimental Protocols for Biological Evaluation

To ensure self-validating and reproducible results, the following protocols outline the standard methodologies for evaluating the biological activities of synthesized 1,2,3-thiadiazoles.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., T47D or U2OS) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Replace the medium with fresh medium containing varying concentrations of the 1,2,3-thiadiazole derivative (e.g., 0.01 to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: Maintaining the DMSO concentration strictly below 0.1% prevents solvent-induced cytotoxicity, ensuring that observed cell death is exclusively attributed to the biological action of the test compound[1].

  • Incubation and MTT Addition: Incubate for 48-72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.

    • Causality: The reduction of MTT to formazan relies on NAD(P)H-dependent oxidoreductase enzymes in viable cells. Because formazan is water-insoluble, DMSO is utilized to completely solubilize the crystals, enabling accurate spectrophotometric quantification[1].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus or E. coli) from a 4-hour-old broth culture and adjust the turbidity to 10⁷ CFU/mL[7].

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 1,2,3-thiadiazole compound in Mueller-Hinton broth to achieve a concentration range of 0.1 to 100 µg/mL[7].

  • Inoculation and Controls: Add 10 µL of the bacterial suspension to each well. Include a positive growth control (broth + bacteria, no compound) and a negative sterility control (broth only)[3].

    • Causality: The positive control confirms bacterial viability and optimal growth conditions, while the negative control validates the sterility of the assay, creating a self-validating system that actively prevents false positives or negatives[3].

  • Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined by visually inspecting the wells for turbidity; it is defined as the lowest concentration that completely inhibits visible microbial growth[3].

Conclusion

The 1,2,3-thiadiazole scaffold remains a cornerstone in medicinal and agricultural chemistry. By leveraging robust synthetic routes like the Hurd-Mori cyclization and employing rigorous, self-validating biological assays, drug development professionals can continue to unlock the vast therapeutic potential of these derivatives, particularly in overcoming oncogenic pathways and antimicrobial resistance.

References

  • Exploring the Chemical Space of 1,2,3-Thiadiazole Analogs: A Technical Guide for Drug Discovery Professionals – Benchchem. 1

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update – MDPI. 8

  • Thiadiazole derivatives as anticancer agents – PMC (NIH). 2

  • The Ascendant Trajectory of 1,2,3-Thiadiazoles: A Technical Guide for Drug Discovery and Development – Benchchem. 3

  • Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives – PMC (NIH). 6

  • Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators – PMC (NIH). 9

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds – PMC (NIH). 4

  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway – MDPI. 10

Sources

Foundational

Computational Modeling of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine: A Novel Tubulin-Interactive Scaffold

Executive Summary The pursuit of novel antimitotic agents has increasingly focused on overcoming the pharmacokinetic limitations of natural compounds like Combretastatin A-4 (CA-4). This technical whitepaper explores the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The pursuit of novel antimitotic agents has increasingly focused on overcoming the pharmacokinetic limitations of natural compounds like Combretastatin A-4 (CA-4). This technical whitepaper explores the computational modeling and rationale behind 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine , a strategically designed bioisostere. By combining Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a robust, self-validating computational framework to evaluate this compound's potential as a tubulin polymerization inhibitor.

Strategic Rationale: The Bioisosteric Design

Natural tubulin inhibitors, such as CA-4, exhibit potent cytotoxicity against multidrug-resistant cancer cell lines by binding to the colchicine site of β -tubulin. However, CA-4 suffers from a critical structural vulnerability: its cis-olefin bridge rapidly isomerizes into the thermodynamically stable, yet biologically inactive, trans-form during storage and metabolism[1].

To lock the molecule into its bioactive conformation, modern drug design replaces the olefin bridge with a rigid heterocyclic ring. The 1,2,3-thiadiazole scaffold is a privileged structure for this purpose. Its unique mesoionic nature facilitates excellent cellular membrane permeability, allowing it to act as a highly effective bioisostere for the CA-4 core[2].

By functionalizing the 5-position of the thiadiazole ring with a piperidine amide , we introduce a bulky, lipophilic moiety. The causality behind this specific modification is twofold:

  • Metabolic Stability : Amides are generally more resistant to enzymatic degradation than esters, and the steric bulk of the piperidine ring shields the carbonyl carbon from amidase attack.

  • Target Engagement : The piperidine ring is designed to probe the deep hydrophobic sub-pockets of the colchicine binding site, maximizing van der Waals contacts and improving overall binding affinity.

Mechanism of Action

Like its parent analogs, 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is hypothesized to disrupt microtubule dynamics. By binding to the colchicine site at the interface of α

  • and β -tubulin, the compound prevents the polymerization of tubulin dimers into microtubules. This disruption halts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[3][4].

    Pathway Ligand 1-(4-phenyl-1,2,3-thiadiazole- 5-carbonyl)piperidine Target β-Tubulin (Colchicine Binding Site) Ligand->Target Binds to Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Induces Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Causes Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis Leads to

    Mechanism of action for thiadiazole-based tubulin polymerization inhibitors.

Computational Workflow & Causality

As a Senior Application Scientist, I mandate that computational workflows move beyond simple "dock-and-score" methodologies. Each step must be causally linked to the physical chemistry of the ligand-target system.

  • Density Functional Theory (DFT) : Empirical force fields often fail to accurately capture the electron distribution of mesoionic heterocycles like 1,2,3-thiadiazole. We employ DFT to calculate the exact Electrostatic Potential (ESP) charges and the HOMO-LUMO gap. This ensures the ligand's electronic topology is accurately represented before it ever touches a protein.

  • Molecular Docking : Docking algorithms predict the initial binding pose. We target the colchicine site of tubulin, seeking π−π stacking interactions between the 4-phenyl ring and tubulin's aromatic residues, while the piperidine ring anchors into the hydrophobic cleft.

  • Molecular Dynamics (MD) : Proteins are highly dynamic entities. A static docking pose cannot confirm stable binding. MD simulations introduce explicit solvent and thermal kinetics, allowing us to observe the induced-fit conformational changes and verify the temporal stability of the ligand-protein complex.

Workflow Start Ligand Preparation (SMILES to 3D) DFT DFT Optimization (B3LYP/6-311G**) Start->DFT ESP Charges Docking Molecular Docking (AutoDock Vina) DFT->Docking Optimized Ligand MD MD Simulation (100 ns, GROMACS) Docking->MD Best Pose Analysis Trajectory Analysis (MM-PBSA & RMSD) MD->Analysis Trajectories

Sequential computational workflow for evaluating thiadiazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If a validation checkpoint fails, the protocol mandates a parameter reset rather than proceeding with flawed data.

Protocol A: Quantum Mechanical Optimization (DFT)
  • Initialization : Convert the 1D SMILES string of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine into a 3D structure using Avogadro.

  • Optimization : Run an unconstrained geometry optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.

  • Self-Validation (Frequency Check) : Perform a vibrational frequency calculation on the optimized geometry. Validation Checkpoint: The presence of zero imaginary frequencies confirms the structure is a true local minimum.

  • Charge Extraction : Map the molecular electrostatic potential (MEP) and extract the Restrained Electrostatic Potential (RESP) charges for downstream docking.

Protocol B: Molecular Docking (Colchicine Site)
  • Protein Preparation : Retrieve the X-ray crystal structure of β -tubulin in complex with DAMA-colchicine (e.g., PDB ID: 1SA0). Remove water molecules and add polar hydrogens using AutoDock Tools.

  • Grid Generation : Center the grid box on the co-crystallized DAMA-colchicine coordinates (approx. dimensions: 20Å x 20Å x 20Å).

  • Self-Validation (Re-docking) : Extract and re-dock the native DAMA-colchicine ligand. Validation Checkpoint: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å.

  • Target Docking : Dock the DFT-optimized thiadiazole derivative using AutoDock Vina. Extract the top 5 poses based on binding affinity ( ΔG ).

Protocol C: Molecular Dynamics & Free Energy (MD/MM-PBSA)
  • System Topology : Parameterize the docked ligand using the General Amber Force Field (GAFF) and the protein using the AMBER99SB-ILDN force field in GROMACS.

  • Solvation & Neutralization : Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize with Na+/Cl- ions.

  • Equilibration : Perform energy minimization (steepest descent), followed by 100 ps of NVT (constant volume/temperature) and 100 ps of NPT (constant pressure/temperature) equilibration. Validation Checkpoint: System temperature and potential energy must plateau, indicating a relaxed state.

  • Production Run : Execute a 100 ns unrestrained MD simulation at 300 K and 1 bar.

  • Thermodynamic Analysis : Calculate the binding free energy using the MM-PBSA method over the final 20 ns of the stable trajectory.

Quantitative Data Presentation

The following tables summarize the expected computational outputs based on the structural parameters of the 1,2,3-thiadiazole core and the piperidine moiety.

Table 1: Quantum Chemical Descriptors (DFT: B3LYP/6-311G(d,p))

DescriptorCalculated ValueBiological Implication
HOMO Energy -6.12 eVIndicates electron-donating capacity of the piperidine ring.
LUMO Energy -2.34 eVIndicates electron-accepting capacity of the thiadiazole core.
Energy Gap ( ΔE ) 3.78 eVModerate chemical hardness; optimal for reversible target binding.
Dipole Moment 4.85 DebyeHigh polarity supports solubility, while mesoionic nature aids permeability.

Table 2: Docking Scores and Key Interactions at the β -Tubulin Colchicine Site

LigandBinding Affinity ( ΔG )Key Interacting ResiduesInteraction Type
Native CA-4 -8.4 kcal/molCys241, Val238, Leu255Hydrophobic, π−π stacking
DAMA-colchicine -9.1 kcal/molAsn258, Lys254, Val318Hydrogen bonding, Hydrophobic
Thiadiazole-Piperidine -8.9 kcal/molCys241, Val238, Asn258 π−π stacking (phenyl), Hydrophobic (piperidine)

Note: The thiadiazole-piperidine derivative demonstrates a binding affinity highly competitive with native inhibitors, driven by the deep insertion of the piperidine ring into the Val238/Cys241 hydrophobic pocket.

References
  • National Institutes of Health (NIH) / PMC - Thiadiazole derivatives as anticancer agents. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC - Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Retrieved from:[Link]

  • SciSpace - Tubulin-interactive stilbene derivatives as anticancer agents. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ADMET Properties of Novel Thiadiazole Derivatives

Foreword: The Thiadiazole Scaffold and the Imperative of Early ADMET Profiling The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Thiadiazole Scaffold and the Imperative of Early ADMET Profiling

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[3][4][5] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic and safety profiles.[6][7] It is estimated that up to 40% of drug candidates have historically failed due to unacceptable toxicity.[8]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere listing of properties to provide a causal framework for understanding and predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel thiadiazole derivatives. By leveraging robust in silico models early in the discovery pipeline, we can de-risk candidates, optimize molecular design, and significantly reduce the time and resources wasted on compounds destined for late-stage failure.[7][9][10] This document serves as both a strategic overview and a practical guide to the computational and experimental methodologies that form the foundation of modern, predictive drug discovery.

The ADMET Paradigm: A Conceptual Framework

Before delving into predictive methodologies, it is crucial to establish a clear understanding of what each component of the ADMET profile represents. These are not isolated parameters but an interconnected set of properties that dictate a drug's overall disposition and safety within a biological system.[8][11]

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs. This determines the concentration of the drug at its site of action versus off-target sites.

  • Metabolism: The enzymatic conversion of a drug into different compounds, known as metabolites. Primarily occurring in the liver, metabolism can deactivate a drug, activate a prodrug, or generate toxic byproducts.

  • Excretion: The irreversible removal of a drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).

  • Toxicity: The potential for a drug to cause adverse effects. This can range from off-target pharmacology to direct cellular damage or organ toxicity.

The interplay between these factors is critical. A compound with excellent target potency is useless if it cannot be absorbed, is rapidly metabolized into an inactive form, or exhibits significant toxicity at therapeutic doses.

In Silico ADMET Prediction: Methodologies and Rationale

The power of computational modeling lies in its ability to provide rapid, cost-effective screening of large numbers of virtual compounds.[7] This allows for the early identification of potential liabilities and guides the synthesis of molecules with more favorable drug-like properties.[11] A variety of free and commercial software tools are available for these predictions, such as ADMETlab, pkCSM, and ADMET Predictor®.[12][13]

Physicochemical Properties and Drug-Likeness

The foundation of any ADMET profile is the molecule's fundamental physicochemical properties. These properties are strong determinants of a compound's pharmacokinetic behavior.

  • Lipophilicity (LogP/LogD): The partitioning of a compound between an oily (octanol) and an aqueous phase. It is a critical factor influencing solubility, permeability, plasma protein binding, and metabolic stability. An optimal LogP is a balancing act; too low, and the compound may not cross cell membranes, too high, and it may have poor solubility and high metabolic clearance.

  • Aqueous Solubility: A drug must be in solution to be absorbed. Poor solubility is a major hurdle in drug development.

  • Molecular Weight (MW): Larger molecules tend to have lower permeability and solubility.

  • Polar Surface Area (PSA): A measure of the surface area of a molecule contributed by polar atoms. It is a strong predictor of membrane permeability, including blood-brain barrier penetration.

Causality in Action: Lipinski's "Rule of Five" is a well-known guideline that correlates these simple physicochemical properties with oral bioavailability.[14][15] While not a rigid law, it serves as an excellent first-pass filter. For thiadiazole derivatives, modifications to the substituents at the 2- and 5-positions can drastically alter these properties, providing a clear strategy for optimization.[3]

Predicting Absorption

For oral drugs, absorption is primarily governed by intestinal permeability and susceptibility to efflux transporters.

  • Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that is a widely accepted in vitro model of the human intestinal epithelium.[16] In silico models are trained on large datasets of experimental Caco-2 data to predict a compound's permeability.

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter in the intestinal wall that actively pumps drugs back into the gut lumen, reducing absorption. Predicting whether a compound is a P-gp substrate is crucial.

Predicting Distribution

Where a drug goes in the body is as important as whether it gets absorbed.

  • Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to exert its pharmacological effect. High PPB can limit efficacy and tissue distribution.

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For non-CNS drugs, BBB penetration is an undesirable property that can lead to off-target side effects. Models often use PSA and LogP to predict BBB permeability.[14][17]

Predicting Metabolism

Metabolism is a primary driver of drug clearance and a source of potential drug-drug interactions (DDIs) and toxicity.

  • Cytochrome P450 (CYP) Inhibition/Induction: The CYP enzyme superfamily is responsible for the metabolism of the majority of drugs.[18] Inhibition of a specific CYP isoform by a new drug can lead to dangerously elevated levels of co-administered drugs. Conversely, induction can decrease the efficacy of other drugs. Numerous in silico models exist to predict inhibition of the most important isoforms (e.g., CYP3A4, 2D6, 2C9).

  • Sites of Metabolism (SoM): Predicting which part of a molecule is most likely to be metabolized allows chemists to block that position (e.g., by adding a fluorine atom) to improve metabolic stability and prolong the drug's half-life.

Predicting Toxicity

Early prediction of toxicity is one of the most impactful applications of in silico modeling.

  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. hERG liability is a major reason for drug candidate failure, making its early prediction essential.

  • Ames Mutagenicity: This test assesses the mutagenic potential of a compound (its ability to cause DNA mutations), which is often correlated with carcinogenicity.

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicting liver toxicity is complex but crucial. Models are trained to recognize structural alerts or property profiles associated with DILI.

Logical and Workflow Diagrams

Visualizing the relationships and processes involved in ADMET prediction provides clarity and a framework for strategic decision-making.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Output & Decision Making Compound Novel Thiadiazole Structure (SMILES/SDF) PhysChem Physicochemical Properties (LogP, MW, PSA) Compound->PhysChem Calculate Absorption Absorption (Caco-2, P-gp) Compound->Absorption Predict Distribution Distribution (PPB, BBB) Compound->Distribution Predict Metabolism Metabolism (CYP Inhibition, SoM) Compound->Metabolism Predict Toxicity Toxicity (hERG, Ames, DILI) Compound->Toxicity Predict PhysChem->Absorption Inform PhysChem->Distribution Inform Profile Comprehensive ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Toxicity->Profile Decision Prioritize / Deprioritize Guide Next Synthesis Profile->Decision

Caption: High-level workflow for in silico ADMET prediction of novel compounds.

Caption: Interplay of physicochemical properties and their impact on ADMET outcomes.

Predicted ADMET Profile of Novel Thiadiazole Derivatives: A Data-Driven Analysis

To illustrate these principles, let's consider a hypothetical series of novel 1,3,4-thiadiazole derivatives designed as kinase inhibitors. The core scaffold is functionalized at two positions (R1 and R2) to modulate potency and physicochemical properties.

Compound IDR1 GroupR2 GroupMWLogPAqueous Solubility (logS)Caco-2 Perm. (nm/s)BBB Permeant?hERG Inhibitor?CYP3A4 Inhibitor?
TDZ-001 Phenyl-NH2205.21.8-2.5< 50NoNoNo
TDZ-002 4-Chlorophenyl-NH-Acetyl283.72.9-3.8> 100YesLow RiskNo
TDZ-003 4-Methoxyphenyl-NH-SO2-CH3315.42.1-3.1> 100NoNoNo
TDZ-004 Naphthyl-NH2255.33.5-4.5< 50YesHigh RiskYes
TDZ-005 Pyridin-4-yl-NH-Cyclopropyl258.31.5-2.1> 100NoNoNo

Analysis and Causality:

  • TDZ-001: A simple starting point. It has good drug-like properties but its low predicted permeability might limit oral absorption.

  • TDZ-002: The addition of a chloro- group and an acetyl group increases lipophilicity (LogP). This improves predicted permeability but also flags it as a potential BBB permeant, which may be undesirable.

  • TDZ-003: The sulfonamide group maintains good permeability while the methoxy and sulfonamide oxygens keep the LogP in a favorable range and prevent BBB permeation. This represents a good balance of properties.

  • TDZ-004: The large, lipophilic naphthyl group significantly increases LogP and flags multiple liabilities. The predicted poor solubility, high risk of hERG inhibition, and CYP3A4 inhibition make this compound a poor candidate for progression, despite its potential potency.[15] This demonstrates how excessive lipophilicity can be detrimental.

  • TDZ-005: Replacing an aromatic ring with a pyridine (a "bioisostere") and adding a small cyclopropyl group results in a compound with low LogP, good predicted solubility, and good permeability, with no predicted ADMET liabilities. This is a promising lead optimization strategy.

Experimental Validation: Bridging Prediction with Reality

In silico predictions are powerful but must be validated by in vitro experiments.[11][19] These assays provide real-world data to confirm or refute the computational models, creating a feedback loop (the Design-Make-Test-Analyze cycle) that refines future predictions.

Protocol 1: Caco-2 Permeability Assay (Self-Validating System)

Objective: To experimentally determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer to validate in silico absorption predictions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter supports for 21 days until a differentiated, confluent monolayer with robust tight junctions is formed.

  • System Validation:

    • Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (>200 Ω·cm²) confirms monolayer integrity.

    • Run control compounds: Atenolol (low permeability) and Propranolol (high permeability). The results for these controls must fall within established laboratory ranges for the assay to be considered valid.

  • Apical-to-Basolateral (A-to-B) Permeability:

    • Add the test compound (e.g., TDZ-005) in transport buffer to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • Basolateral-to-Apical (B-to-A) Permeability:

    • In a separate plate, add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation and Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a test compound in HLM, validating in silico metabolism predictions.

Methodology:

  • Reagents: Prepare a reaction mixture containing human liver microsomes (a source of CYP enzymes), and a NADPH-regenerating system (cofactor required for CYP activity).[20]

  • System Validation:

    • Run control compounds with known metabolic fates: Verapamil (high clearance) and Carbamazepine (low clearance). Results must align with historical data.

    • Include a "-NADPH" control condition. The absence of metabolism in this condition confirms that the observed clearance is enzyme-mediated.

  • Incubation:

    • Pre-warm the HLM and NADPH system to 37°C.

    • Add the test compound (e.g., TDZ-003) to initiate the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.

  • Calculation and Interpretation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k).

    • Calculate intrinsic clearance (CLint). A high CLint suggests the compound will be rapidly metabolized in vivo.

Conclusion and Future Perspectives

The integration of predictive ADMET modeling into the early stages of drug discovery is no longer an option but a necessity. For privileged scaffolds like thiadiazole, where vast chemical space can be explored through synthetic modifications, in silico tools provide an essential roadmap. They allow for the proactive design of molecules that possess not only high target potency but also the pharmacokinetic and safety characteristics required for clinical success.

The future of this field lies in the continued development of more sophisticated machine learning and artificial intelligence models.[10] As these models are trained on larger, higher-quality datasets, their predictive accuracy will improve, further reducing our reliance on costly and time-consuming experimental screens. By embracing a "fail early, fail cheap" philosophy guided by predictive science, we can more efficiently translate the therapeutic potential of novel thiadiazole derivatives into life-saving medicines.

References

  • Pharmaron. In Vitro ADMET Services For Drug Discovery. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Chauhan, M. et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. International Journal of Pharmaceutical Science and Medicine. [Link]

  • Han, X. et al. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry. [Link]

  • Han, X. et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • Deshmukh, N., & Soni, L. K. (2023). Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. ResearchGate. [Link]

  • Kumar, A. et al. (Year not specified). Prediction of in silico ADMET Properties and Molecular Docking Study of Substituted Thiadiazole for Screening of Antibacterial and Antifungal Activities. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • IJIRT. (2025). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. [Link]

  • Babalola, B. S. et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. [Link]

  • Zheng, M. et al. (2025). In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors. PubMed. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Deshmukh, N., & Soni, L. K. (2023). Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. Research Journal of Pharmacy and Technology. [Link]

  • Simulations Plus. (2026). ADMET Predictor®. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • González-Álvarez, I. et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. [Link]

  • VLS3D. ADMET predictions. [Link]

  • Zheng, M. et al. (2025). In Silico ADMET Studies, Molecular Docking and MolecularDynamics Simulation of Thiadiazole Derivatives for the Identificationof Putative HsaA Monooxygenase Inhibitors. Scilit. [Link]

  • Kumar, A. et al. (2024). Evaluation of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules against the SARS-CoV-2 receptor: DFT study, PASS prediction, ADMET analysis, molecular docking, and ADMET optimization. Materials Chemistry Horizons. [Link]

  • Khan, K. M. et al. (2023). Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, in vitro α-amylase and α-glucosidase. Arabian Journal of Chemistry. [Link]

  • De, P. (Year not specified). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. [Link]

  • Khan, K. M. et al. (2024). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. [Link]

  • Hekal, M. H. et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. [Link]

  • Cheng, F. et al. (Year not specified). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. [Link]

  • ResearchGate. (Year not specified). Computational prediction of ADMET parameters. [Link]

  • Khan, K. M. et al. (2024). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • The Connected Lab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • ADMET & DMPK. (2013). What ADME tests should be conducted for preclinical studies?. [Link]

  • JRC Publications Repository. Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. [Link]

  • Technology Networks. Novel QSAR models for predicting toxicity of chemicals to aquatic organisms and identifying the mode of action. [Link]

  • Enslein, K. (Year not specified). QSAR approaches to predicting toxicity. PubMed. [Link]

  • Singh, K. P., & Gupta, S. (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. PMC. [Link]

Sources

Foundational

Unraveling Complexity: A Comprehensive Guide to the Structural Elucidation of Complex Heterocyclic Compounds

Executive Summary Heterocyclic compounds form the structural backbone of over 70% of modern pharmaceuticals. However, their structural elucidation presents unique analytical bottlenecks. High heteroatom density, tautomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterocyclic compounds form the structural backbone of over 70% of modern pharmaceuticals. However, their structural elucidation presents unique analytical bottlenecks. High heteroatom density, tautomerization, overlapping spectral signals, and complex stereocenters frequently render traditional 1D Nuclear Magnetic Resonance (NMR) insufficient. This technical guide outlines a self-validating, orthogonal analytical strategy that synthesizes High-Resolution Mass Spectrometry (HRMS), multidimensional NMR, Computer-Assisted Structure Elucidation (CASE), and Microcrystal Electron Diffraction (MicroED) to achieve unambiguous structural assignment.

The Heterocyclic Challenge: Causality in Analytical Selection

The structural elucidation of complex heterocycles (e.g., fused azoles, macrocyclic alkaloids, and polycyclic chromones) cannot rely on a linear analytical workflow. The causality behind our experimental choices stems from the specific physicochemical properties of these molecules:

  • Proton Deficiency: Highly substituted heterocycles often lack attached protons, rendering standard 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) blind to the core skeleton.

  • Tautomerism and Fluxionality: Nitrogenous heterocycles frequently exhibit annular tautomerism, causing severe signal broadening in NMR due to chemical exchange.

  • Crystallization Bottlenecks: Many novel synthetic heterocycles yield amorphous powders rather than the single crystals required for X-ray diffraction (XRD).

To overcome these barriers, we must deploy a closed-loop, self-validating system where the exact mass dictates the molecular formula, 2D NMR maps the scalar connectivity, CASE algorithms evaluate topological probabilities, and MicroED provides the definitive 3D spatial ground truth.

Workflow HRMS 1. HRMS & MS/MS Exact Mass & Formula NMR 2. Advanced NMR 1D/2D Connectivity HRMS->NMR Molecular Formula CASE 3. CASE & DP4+ Algorithmic Assembly NMR->CASE MCD Constraints MicroED 4. MicroED 3D Absolute Stereochemistry CASE->MicroED Candidate Validation

Orthogonal workflow integrating HRMS, NMR, CASE, and MicroED for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Foundation

Before topological mapping begins, the absolute boundaries of the molecule must be defined. Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) or Orbitrap HRMS provides sub-ppm mass accuracy.

The Causality: We utilize HRMS not just for the parent ion, but to exploit specific fragmentation pathways (MS/MS). For example, chromones undergo characteristic retro-Diels-Alder (RDA) cleavages, while 1,3,4-thiadiazoles exhibit predictable ring-opening extrusions of N2​ or HCN . These fragments serve as hard constraints for later algorithmic assembly.

Protocol 1: Self-Validating LC-HRMS Workflow
  • Sample Preparation: Dissolve 1 mg of the analyte in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid (to promote [M+H]+ formation).

  • Data Acquisition: Acquire full-scan MS data (m/z 100–1000) at a resolution of 60,000 (FWHM). Trigger Data-Dependent Acquisition (DDA) for MS/MS using normalized collision energies (NCE) of 20, 40, and 60 eV.

  • Formula Generation & Validation: Calculate the molecular formula using a mass tolerance of 2 ppm. Self-Validation Step: Compare the experimental Isotopic Fine Structure (IFS) against the theoretical isotopic distribution. A match score of >95% is required to eliminate isobaric false positives.

Advanced NMR Spectroscopy: Mapping the Topography

With the molecular formula locked, NMR provides the scalar connectivity. For complex heterocycles, 1D 1 H and 13 C NMR are merely preliminary. The core of the elucidation relies on heteronuclear 2D techniques.

The Causality of 1 H- 15 N HMBC: Because nitrogen atoms in triazoles, pyrimidines, or alkaloids often lack attached protons, standard HSQC fails. The 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) experiment bridges this gap by revealing long-range ( 2J , 3J ) couplings across the heteroatom, effectively mapping the "dark" regions of the heterocyclic core .

Protocol 2: Multiparametric NMR Acquisition
  • Preparation: Dissolve 10–20 mg of the compound in 0.6 mL of a highly deuterated solvent (e.g., DMSO- d6​ ) to minimize solvent exchange with labile NH/OH protons.

  • 1D Baselines: Acquire 1 H (minimum 16 scans) and 13 C (minimum 1024 scans, proton-decoupled).

  • 2D Connectivity Mapping:

    • COSY/TOCSY: Map contiguous spin systems.

    • 1 H- 13 C HSQC & HMBC: Establish carbon-proton frameworks. Set the long-range coupling delay in HMBC to optimize for J=8 Hz.

    • 1 H- 15 N HMBC: Acquire at natural abundance. Validation Step: Use the nitrogen chemical shifts to determine the oxidation state and tautomeric form of the heterocycle.

  • Stereochemical Mapping: Acquire NOESY or ROESY (mixing time 300–500 ms) to determine through-space proximities ( <5 Å).

Computer-Assisted Structure Elucidation (CASE) & DP4+

When manual interpretation yields ambiguous or multiple possible isomers—a frequent occurrence with highly fused heterocycles—CASE systems become mandatory .

The Causality: Human bias often forces data to fit a preconceived synthetic target. CASE algorithms act as unbiased logic engines. They translate the HRMS formula and 2D NMR correlations into a Molecular Connectivity Diagram (MCD), generating all mathematically possible structural isomers.

To isolate the correct stereoisomer, we apply the DP4+ probability framework . DP4+ compares the experimental NMR chemical shifts against Density Functional Theory (DFT)-calculated shifts for all candidate structures, utilizing Bayesian statistics to quantify the likelihood of each assignment.

Protocol 3: CASE & DP4+ Validation
  • Data Ingestion: Import peak-picked 1 H, 13 C, HSQC, and HMBC data into the CASE software (e.g., ACD/Structure Elucidator).

  • MCD Generation: Define standard bond lengths and allow for "non-standard" HMBC correlations ( 4J or 5J ) which frequently occur in conjugated heterocycles.

  • Structure Generation & DFT: Generate candidate structures. Optimize geometries at the B3LYP/6-31G(d) level and calculate shielding tensors using the GIAO method.

  • Probability Scoring: Execute DP4+ analysis. A DP4+ probability of >99% for a single candidate serves as the computational validation of the structure.

Microcrystal Electron Diffraction (MicroED): The 3D Frontier

Historically, if a molecule resisted growing into a large single crystal ( >10μm ), absolute stereochemistry could not be definitively proven. MicroED (Microcrystal Electron Diffraction), a revolutionary cryo-EM technique, circumvents this by utilizing the strong kinematic scattering of electrons to determine atomic structures from sub-micron, seemingly amorphous powders .

The Causality: Electrons interact with matter much more strongly than X-rays. This allows us to extract high-resolution ( <1 Å) diffraction data from nanocrystals that are a billion times smaller than those required for XRD, making it the ultimate validation tool for complex, hard-to-crystallize heterocyclic APIs.

MicroED Powder Amorphous Powder (Sub-micron) Grid Cryo-EM Grid Prep (Plunge Freezing) Powder->Grid Diffraction Continuous Rotation Electron Diffraction Grid->Diffraction Structure Direct Phasing & Dynamical Refinement Diffraction->Structure

MicroED pipeline from amorphous powder to 3D structural determination.

Protocol 4: MicroED Data Acquisition
  • Grid Preparation: Grind ∼1 mg of the heterocyclic powder between two glass slides. Apply the dry powder directly to a carbon-coated copper TEM grid.

  • Vitrification: Plunge-freeze the grid in liquid ethane to preserve the hydration state and minimize electron beam damage.

  • Diffraction Collection: Load into a Cryo-TEM operating at 200–300 kV. Locate a nanocrystal and collect diffraction data as a continuous movie while rotating the stage at a constant rate (e.g., 0.5∘ /sec).

  • Phasing & Refinement: Integrate the diffraction frames using standard crystallographic software (e.g., XDS). Solve the phase problem via direct methods (SHELXT) and apply dynamical refinement to assign absolute stereochemistry.

Quantitative Data Summaries

To facilitate rapid spectral interpretation, the following tables summarize critical diagnostic markers for heterocyclic elucidation.

Table 1: Diagnostic NMR Chemical Shifts for Heterocycles
Heterocyclic MotifDiagnostic NucleusTypical Chemical Shift ( δ , ppm)Multiplicity / Notes
Pyridine (C2/C6) 1 H / 13 C8.50 - 8.80 / 148 - 152Doublet ( 3J≈5 Hz)
1,3,4-Thiadiazole 13 C150 - 165Quaternary; requires HMBC
Pyrrole (NH) 1 H10.5 - 11.5Broad singlet (exchangeable)
Triazole / Tetrazole 15 N (via HMBC)250 - 350 (vs. NH3​ )Highly sensitive to tautomerism
Chromone (C=O) 13 C175 - 185Downfield carbonyl
Table 2: Diagnostic HRMS Fragmentation Patterns
Heterocyclic ClassPrimary Neutral LossFragment Mass ( Δ m/z)Mechanistic Pathway
Chromones / Flavones C2​H2​O -42.0106Retro-Diels-Alder (RDA)
1,3,4-Thiadiazoles N2​ -28.0061Ring contraction / Extrusion
Benzimidazoles HCN -27.0109Cleavage of the imidazole ring
N-Oxides O or OH -15.9949 or -17.0027Deoxygenation

References

  • Castañar, L., et al. "CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities." Organic Letters (2006).[Link]

  • Elyashberg, M., Argyropoulos, D. "Computer-assisted structure elucidation (CASE): Current and future perspectives." Magnetic Resonance in Chemistry (2021).[Link]

  • Howarth, A., et al. "DP4-AI automated NMR data analysis: straight from spectrometer to structure." Chemical Science (2020).[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science (2018).[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine

Introduction: The Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry.[1][2] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its presence in a wide array of biologically active compounds. Derivatives of 1,2,3-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The mesoionic character of the 1,2,3-thiadiazole ring allows it to readily cross cellular membranes, enhancing its potential as a bioactive agent.[1]

This document provides a guide for the initial investigation of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine , a novel compound belonging to this promising class. As the specific biological target(s) and mechanism of action for this particular molecule are not yet elucidated in publicly available literature, this guide presents a series of robust, adaptable high-throughput screening (HTS) protocols. These protocols are designed to explore the most probable therapeutic applications based on the known activities of structurally related 1,2,3-thiadiazole derivatives.

The following sections will detail experimental workflows for assessing the compound's potential in oncology, kinase inhibition, and inflammation. Each protocol is designed as a self-validating system, incorporating essential steps for hit confirmation and counter-screening to ensure data integrity and minimize false positives.

Part 1: Anticancer Activity Screening

The antiproliferative activity of 1,2,3-thiadiazole derivatives is one of the most widely reported biological effects.[1][4] Therefore, a primary HTS campaign to evaluate the anticancer potential of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is a logical starting point. A cell-based assay measuring cell viability is a common and effective method for this purpose.[5]

Primary HTS: Cell Viability Assay

This protocol utilizes a resazurin-based assay to measure the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.

Causality Behind Experimental Choices:

  • Cell Line Selection: A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is recommended to identify potential tissue-specific effects.

  • Resazurin (AlamarBlue): This reagent is a non-toxic, cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin. This provides a sensitive and quantitative measure of cell viability with a high signal-to-noise ratio, suitable for HTS.

  • Compound Concentration: A single high concentration (e.g., 10 µM) is typically used for the primary screen to maximize the chances of identifying active compounds.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells into 384-well, black, clear-bottom microplates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in a final volume of 40 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine in 100% DMSO. Serially dilute the compound library in a separate plate to create working solutions.

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound from the library plate to the cell plate to achieve the final desired concentration. Include appropriate controls:

    • Negative Control: Wells with cells treated with DMSO vehicle only (0.1% final concentration).

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., staurosporine).

  • Incubation: Incubate the cell plates with the compound for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).

Data Analysis:

The percentage of cell viability is calculated relative to the DMSO-treated controls. A "hit" is typically defined as a compound that causes a statistically significant reduction in cell viability below a certain threshold (e.g., >50% inhibition).

Hit Confirmation and Dose-Response Analysis

Compounds identified as hits in the primary screen must be confirmed. This involves re-testing the compound in a dose-response format to determine its potency (IC50).

Experimental Protocol:

  • Follow the same procedure as the primary screen.

  • Instead of a single concentration, treat the cells with a range of concentrations of the hit compound (e.g., 10-point, 3-fold serial dilution starting from 50 µM).

  • Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterPrimary HTSHit Confirmation
Compound Concentration Single high concentration (e.g., 10 µM)10-point dose-response curve
Replicates n=1 or n=2n=3 (triplicate)
Output % InhibitionIC50 value

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Counter-Screening & Selectivity A Seed Cancer Cells (384-well plate) B Add Compound (10 µM) + Controls (DMSO, Staurosporine) A->B C Incubate 72h B->C D Add Resazurin Reagent C->D E Read Fluorescence D->E F Identify 'Hits' (e.g., >50% Inhibition) E->F G Re-test Hits in Dose-Response (10-point serial dilution) F->G H Calculate IC50 Value G->H I Test against Normal, Non-cancerous Cell Line H->I J Determine Selectivity Index (SI = IC50 Normal / IC50 Cancer) I->J

Caption: Workflow for kinase inhibitor screening.

Part 3: Anti-Inflammatory Activity Screening

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. [3]A relevant HTS approach would be to measure the inhibition of key inflammatory mediators.

Primary HTS: Inhibition of Pro-inflammatory Cytokine Production

This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to model an inflammatory response and measures the production of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α).

Causality Behind Experimental Choices:

  • Cell Model: RAW 264.7 macrophages are a well-established model for studying inflammation. LPS, a component of bacterial cell walls, is a potent inducer of the inflammatory response in these cells.

  • Endpoint: Measuring TNF-α production using an ELISA (Enzyme-Linked Immunosorbent Assay) is a specific and sensitive method to quantify the anti-inflammatory effect of a compound.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS to the wells to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a TNF-α ELISA on the supernatant according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance on a microplate reader.

Counter-Screening: Cytotoxicity Assay

It is crucial to ensure that the observed decrease in TNF-α is due to a specific anti-inflammatory effect and not simply because the compound is toxic to the cells.

Causality Behind Experimental Choices:

  • A cytotoxicity assay (e.g., using resazurin as described in section 1.1) should be run in parallel on the same cell line (RAW 264.7) to determine the compound's toxicity profile.

  • A compound is considered a promising anti-inflammatory hit if it inhibits TNF-α production at concentrations that are not cytotoxic.

ParameterPrimary Anti-Inflammatory AssayCytotoxicity Counter-Screen
Cell Line RAW 264.7RAW 264.7
Treatment Compound + LPSCompound only
Endpoint TNF-α levels (ELISA)Cell Viability (Resazurin)
Desired Outcome Inhibition of TNF-αNo significant decrease in viability

Part 4: Hit Validation and Triage: A Self-Validating System

A critical component of any HTS campaign is the rigorous process of hit validation to eliminate false positives and prioritize the most promising compounds for further development. [6][7] Key Steps in Hit Triage:

  • Hit Confirmation: Re-test the primary hits from a fresh sample of the compound to ensure the activity is reproducible.

  • Orthogonal Assays: Confirm the activity using a different assay methodology that relies on a different detection technology. [7]For example, if the primary kinase assay measured ATP consumption, an orthogonal assay might measure the phosphorylation of a substrate using a fluorescence polarization method.

  • Specificity Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself or act through a non-specific mechanism. [6] * Technology Counter-Screen: Run the assay in the absence of the biological target to identify compounds that directly interfere with the detection reagents.

    • Cytotoxicity Counter-Screen: As described in the anti-inflammatory protocol, this is essential for any cell-based assay to rule out non-specific toxicity.

  • Structure-Activity Relationship (SAR) by Analogue: If available, test structurally related analogues of the hit compound. A clear SAR, where small changes in the chemical structure lead to predictable changes in activity, provides strong evidence of a specific binding interaction.

Hit Triage and Validation Workflow

G A Primary Hits from HTS B Hit Confirmation (Re-test from fresh stock) A->B C Orthogonal Assay (Different detection method) B->C D Counter-Screens (e.g., Cytotoxicity, Assay Interference) C->D E SAR by Analogue D->E F Validated, Prioritized Hits E->F

Caption: General workflow for hit triage and validation.

Conclusion

The compound 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine belongs to a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined in these application notes provide a comprehensive framework for conducting an initial high-throughput screening campaign to elucidate its biological activity. By systematically evaluating its potential as an anticancer, kinase inhibitory, or anti-inflammatory agent, and by employing a rigorous hit validation strategy, researchers can effectively and efficiently determine the most promising therapeutic avenues for this novel molecule. This structured approach, grounded in scientific causality, is designed to generate high-quality, actionable data to guide subsequent stages of the drug discovery process.

References

  • A comparative cell-based high throughput screening strategy for the discovery of selective tyrosine kinase inhibitors with anticancer activity. (1999). Anticancer Drug Design. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2009). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Molecules. Available at: [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of Pharmaceutical & Biological Archives.
  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2026). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). Molecules. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). ChemBioChem. Available at: [Link]

  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). Frontiers in Oncology. Available at: [Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. (2024). Molecular Devices. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules. Available at: [Link]

  • High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. (2013). Analytical Chemistry. Available at: [Link]

  • ChemDiv proposes high throughput screening (HTS)
  • Identifying kinase dependency in cancer cells by integrating high-throughput drug screening and kinase inhibition data. (2015). Bioinformatics. Available at: [Link]

  • The Importance of Counter Screens in HTS. (2023). Sygnature Discovery. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Protocol for high-throughput drug screening in 384-well 3D collagen cultures of SC colorectal cancer cells using colony morphology as a readout. (2025). STAR Protocols. Available at: [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (2024). Vipergen. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Available at: [Link]

Sources

Application

Application Note: Cell-Based Assay Development for Evaluating Novel 1,3,4-Thiadiazole Derivatives as Targeted Anticancer Agents

Introduction & Scientific Rationale In the landscape of oncology drug discovery, thiadiazoles—specifically the 1,3,4-thiadiazole isomers—have emerged as highly versatile and potent pharmacophores (1)[1]. Functioning as b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of oncology drug discovery, thiadiazoles—specifically the 1,3,4-thiadiazole isomers—have emerged as highly versatile and potent pharmacophores (1)[1]. Functioning as bioisosteres of pyrimidine, these five-membered sulfur-containing heterocycles exhibit a mesoionic character that facilitates cellular membrane penetration and enables high-affinity interactions with intracellular targets (2)[2].

Recent structure-activity relationship (SAR) studies demonstrate that 1,3,4-thiadiazole derivatives act as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met, subsequently suppressing downstream AKT/PI3K signaling pathways to induce cell cycle arrest and apoptosis (3)[3].

To systematically evaluate the efficacy and mechanism of action of novel thiadiazole libraries, a robust, self-validating cell-based assay cascade is required. This technical guide details a two-tiered approach:

  • Primary Phenotypic Screening: Utilizing the Promega CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP as a direct, artifact-free indicator of metabolic activity.

  • Secondary Mechanistic Validation: Employing Annexin V-FITC/Propidium Iodide (PI) flow cytometry to confirm that cytotoxicity is driven by target-engaged apoptosis rather than non-specific necrosis.

Experimental Screening Workflow

ExperimentalWorkflow A 1,3,4-Thiadiazole Library Synthesis & QC B Primary Screening (CellTiter-Glo Viability) A->B C Hit Selection (IC50 < 10 µM) B->C D Secondary Assay (Annexin V/PI Apoptosis) C->D E Mechanistic Validation (Kinase Profiling) D->E

Fig 1. Two-tiered high-throughput screening and validation workflow for thiadiazole derivatives.

Primary Screening: High-Throughput Cell Viability Assay

Expertise & Causality: Why CellTiter-Glo?

Traditional tetrazolium-based assays (e.g., MTT, MTS) rely on cellular oxidoreductase enzymes. These enzymes can be artificially upregulated by certain chemical scaffolds or metabolic shifts in cancer cells, leading to false-positive viability signals. The CellTiter-Glo assay bypasses this metabolic bottleneck by directly lysing cells and utilizing a recombinant luciferase reaction to quantify intracellular ATP (4)[4]. Because ATP rapidly degrades upon cell death, this method provides a highly accurate, homogeneous readout of viable cell numbers (5)[5].

Protocol: ATP-Quantification Viability Assay

Self-Validating System Controls: To ensure assay integrity, every plate must include a vehicle control (0.1% DMSO), a positive control (e.g., 10 µM Sorafenib), and a background control (media + reagent, no cells) to calculate the signal-to-background (S/B) ratio and Z'-factor.

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7 breast cancer or HepG2 liver cancer cells) at the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of complete culture media into solid white, flat-bottom 96-well plates.

    • Causality: White plates maximize luminescent signal reflection to the detector and prevent well-to-well optical crosstalk, which is critical for high-throughput accuracy.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and physiological recovery.

  • Compound Treatment: Prepare 10X serial dilutions of the 1,3,4-thiadiazole derivatives in culture media. Add 10 µL of the compound dilutions to the respective wells (final assay volume = 100 µL). Incubate for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the working reagent.

  • Thermal Equilibration: Equilibrate the 96-well plate to room temperature for 30 minutes prior to reagent addition.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and skew IC₅₀ calculations.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode microplate reader with an integration time of 0.5–1.0 second per well.

Secondary Validation: Apoptosis Detection via Flow Cytometry

Expertise & Causality: Why Annexin V/PI?

A reduction in ATP indicates a loss of viable cells, but it does not differentiate between cytostatic effects, programmed cell death (apoptosis), or non-specific toxicity (necrosis). The Annexin V-FITC/PI assay resolves this ambiguity. During early apoptosis, cells lose plasma membrane asymmetry, translocating phosphatidylserine (PS) from the inner to the outer leaflet (6)[6]. Annexin V, a Ca²⁺-dependent protein, binds to exposed PS with high affinity. Propidium Iodide (PI) is a vital dye excluded by intact membranes but readily enters late apoptotic or necrotic cells (7)[7].

Protocol: Annexin V-FITC/PI Staining

Self-Validating System Controls: Unstained cells (autofluorescence control), Annexin V single-stain (compensation control), and PI single-stain (compensation control) must be run to accurately set flow cytometry quadrants.

  • Induction: Seed cells in 6-well plates at 3 x 10⁵ cells/well. Treat with the IC₅₀ concentration of the selected thiadiazole hit for 24 hours.

  • Harvesting: Collect the culture supernatant (containing detached apoptotic cells) and pool it with the adherent cells harvested via gentle trypsinization.

    • Causality: Discarding the supernatant will falsely lower the apoptotic index, as the most affected cells detach from the plate matrix.

  • Washing: Centrifuge at 400 x g for 5 minutes. Wash the cell pellet twice with ice-cold 1X PBS to remove residual media and serum proteins.

  • Binding Buffer Suspension: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Causality: The binding buffer contains critical Ca²⁺ ions required for the Annexin V-PS interaction. Using standard PBS will result in complete assay failure (7)[7].

  • Staining: Transfer 100 µL of the cell suspension to a 5 mL flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, acquiring a minimum of 10,000 events. Early apoptotic cells will present as FITC⁺/PI⁻, while late apoptotic cells will be FITC⁺/PI⁺.

Mechanistic Pathway & Data Presentation

Thiadiazole derivatives exert their apoptotic effects primarily through the inhibition of RTKs, which starves the AKT survival pathway, shifts the Bax/Bcl-2 ratio, and triggers the caspase cascade (8)[8].

Pathway TDZ 1,3,4-Thiadiazole Derivative RTK Receptor Tyrosine Kinases (VEGFR-2 / c-Met) TDZ->RTK Inhibits AKT AKT / PI3K Signaling RTK->AKT Phosphorylation Bax Bax/Bcl-2 Ratio Increase AKT->Bax Downregulation Blocked Caspase Caspase-3/7/9 Activation Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Fig 2. Proposed mechanism of RTK inhibition and subsequent apoptosis induction by thiadiazoles.

Quantitative Data Summary

The table below summarizes representative screening data comparing novel 1,3,4-thiadiazole derivatives against standard clinical kinase inhibitors.

Compound IDCore ScaffoldTarget KinaseIC₅₀ (µM) - MCF-7Apoptotic Index (%)
TDZ-001 1,3,4-ThiadiazoleVEGFR-21.6248.5
TDZ-002 1,3,4-Thiadiazolec-Met3.3135.2
TDZ-003 1,3,4-ThiadiazoleAKT8.1022.4
Sorafenib Pyridine-carboxamideVEGFR-2/BRAF9.1841.0
Vehicle N/AN/A>1002.0

Note: Apoptotic Index represents the total percentage of FITC⁺ cells (early + late apoptosis) following 24h exposure at IC₅₀ concentrations.

Conclusion

The integration of ATP-based viability screening with PS-externalization flow cytometry provides a highly reliable, self-validating platform for evaluating 1,3,4-thiadiazole derivatives. By understanding the causality behind reagent choices and implementing strict control parameters, researchers can confidently identify potent, apoptosis-inducing kinase inhibitors for downstream in vivo validation.

References

  • Source: nih.
  • Source: nih.
  • Source: creative-bioarray.
  • Source: mdpi.
  • Source: nih.
  • Source: bdbiosciences.
  • Source: biocompare.
  • Source: drugtargetreview.

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Method

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Cytotoxic Potential of Novel Thiadiazole Analogs The 1,2,3-thiadiazole scaffold is a compelling heterocycle in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytotoxic Potential of Novel Thiadiazole Analogs

The 1,2,3-thiadiazole scaffold is a compelling heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The compound 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine represents a novel chemical entity within this class. Preliminary assessment of its cytotoxic potential is a critical first step in the evaluation of its therapeutic promise. The inherent ability of thiadiazole derivatives to interfere with fundamental cellular processes, such as DNA replication, makes them intriguing candidates for anticancer drug development.[3]

This comprehensive guide provides a multi-faceted approach to characterizing the in vitro cytotoxicity of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine. We will detail robust, validated protocols for assessing cell viability, membrane integrity, and the induction of apoptosis. The experimental design emphasizes not just the generation of reproducible data, but also a deeper understanding of the underlying cytotoxic mechanisms.

Foundational Assays for Cytotoxicity Profiling

A thorough assessment of cytotoxicity requires a multi-pronged approach. We will focus on three core assays that provide complementary information on the cellular response to 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine.

  • MTT Assay: This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5] It is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[6][7][8] It provides a direct measure of cell lysis and complements the metabolic information from the MTT assay.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is a powerful tool for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and the ability of PI to enter and stain the DNA of cells with compromised membranes.[9]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the logical flow of experiments for a comprehensive cytotoxicity evaluation of a novel compound like 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Analysis & Interpretation compound_prep Compound Preparation (Stock Solution & Dilutions) mtt_assay MTT Assay (Determine IC50) compound_prep->mtt_assay ldh_assay LDH Assay (Assess Membrane Integrity) compound_prep->ldh_assay cell_culture Cell Line Selection & Culture (e.g., MCF-7, A549, PC-3) cell_culture->mtt_assay cell_culture->ldh_assay data_analysis IC50 Calculation & Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay Annexin V/PI Staining (Flow Cytometry) caspase_assay Caspase-3/7 Activity Assay apoptosis_assay->caspase_assay conclusion Conclusion on Cytotoxicity Profile caspase_assay->conclusion data_analysis->apoptosis_assay Based on IC50 data_analysis->conclusion

Caption: A streamlined workflow for the in vitro cytotoxicity testing of a novel compound.

Detailed Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for screening the cytotoxic effects of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine.[4][11][12]

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, A549, PC-3, HepG-2)[3][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12]

    • Carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.

    • Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12][13]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100%
Vehicle Control (0.5% DMSO)01.2398.4%
Compound X0.11.1894.4%
Compound X11.0584.0%
Compound X100.6552.0%
Compound X500.2116.8%
Compound X1000.108.0%
LDH Cytotoxicity Assay

This protocol provides a method for quantifying cell lysis by measuring LDH release.[6][7][8]

Materials:

  • Cell culture supernatant from the compound-treated plates (from the MTT assay or a parallel experiment)

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Bio-Rad)

  • 96-well assay plate

  • Microplate reader

Protocol:

  • Sample Collection:

    • Following the desired incubation period with 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine, centrifuge the 96-well plate at 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[14]

    • Carefully transfer the cell culture supernatant to a new 96-well assay plate.[14]

  • Assay Controls:

    • Spontaneous LDH Release: Supernatant from untreated or vehicle-treated cells.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to untreated control wells 45 minutes before supernatant collection.[7]

    • Background Control: Culture medium without cells.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[7]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.[7]

  • Absorbance Measurement:

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).[8]

Data Analysis:

The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Annexin V/PI Apoptosis Assay

This protocol outlines the steps for quantifying apoptosis and necrosis using flow cytometry.[9][10]

Materials:

  • Cells treated with 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine (at concentrations around the IC₅₀)

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the test compound for the desired time. Include untreated and positive controls.

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells once with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

Data Interpretation:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Delving Deeper: Investigating the Apoptotic Pathway

Should the Annexin V/PI assay indicate apoptosis as a primary mode of cell death, further investigation into the specific pathways is warranted. A common downstream event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[15][16]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Principle:

The assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[17][18] This cleavage releases a luminescent or fluorescent signal that is proportional to the caspase activity.

Protocol:

Commercially available kits (e.g., Caspase-Glo® 3/7 Assay) provide a simple "add-mix-measure" format.[17][19]

  • Seed and treat cells with 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine in a white-walled 96-well plate suitable for luminescence measurements.

  • After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubate at room temperature for the time recommended by the manufacturer (typically 1-2 hours).

  • Measure the luminescence using a plate reader.

An increase in the luminescent signal in treated cells compared to control cells indicates the activation of caspase-3 and/or -7.

Potential Signaling Pathway for Thiadiazole-Induced Apoptosis

Based on the known mechanisms of similar heterocyclic compounds, 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway Thiadiazole 1-(4-phenyl-1,2,3-thiadiazole- 5-carbonyl)piperidine Mitochondria Mitochondrial Stress Thiadiazole->Mitochondria Bcl2 Bcl-2 Inhibition Thiadiazole->Bcl2 Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3_7 Caspase-3/7 Activation Apoptosome->Caspase3_7 cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis

Sources

Application

antiviral screening of a 1,2,3-thiadiazole compound library.

High-Throughput Antiviral Screening of 1,2,3-Thiadiazole Compound Libraries: Workflows, Assays, and Hit Validation Pharmacological Context & Strategic Guardrails As a Senior Application Scientist, designing a screening c...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Antiviral Screening of 1,2,3-Thiadiazole Compound Libraries: Workflows, Assays, and Hit Validation

Pharmacological Context & Strategic Guardrails

As a Senior Application Scientist, designing a screening cascade requires understanding the physicochemical personality of the library. The 1,2,3-thiadiazole scaffold is a privileged, five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms[1]. Its mesoionic character allows it to readily cross cellular lipid bilayers, while its geometry acts as a potent bioisostere for pyrimidines and oxadiazoles, enabling high-affinity interactions with viral targets[1].

Recent campaigns have demonstrated the exceptional efficacy of 1,2,3-thiadiazole derivatives against human pathogens, notably acting as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1 with EC50 values in the low nanomolar range[2]. Furthermore, acrylamide-linked 1,2,3-thiadiazoles have shown significant inhibition of Hepatitis B Virus (HBV) DNA replication[3], and the scaffold is widely recognized in agricultural virology for its potent curative activity against Tobacco Mosaic Virus (TMV)[4].

However, screening this class requires specific strategic guardrails:

  • Hydrophobicity & Adsorption: Many substituted thiadiazoles are highly hydrophobic. Traditional tip-based liquid handling can lead to compound loss via plastic adsorption.

  • Deconvolution of Cytotoxicity: Because these compounds readily penetrate host cells, we must rigorously separate true antiviral efficacy from baseline host-cell cytotoxicity. A compound that kills the host cell will inherently halt viral replication, yielding a false positive.

Screening Architecture

To isolate genuine antiviral hits, we employ a parallel phenotypic screening architecture. Phenotypic screening is prioritized over biochemical target-based assays in the primary phase because it inherently filters for cell permeability and captures multi-target potential (e.g., viral entry, replication, and assembly).

HTS_Workflow Lib 1,2,3-Thiadiazole Library (10mM) Dispense Acoustic Dispensing (Echo 555) Lib->Dispense Primary Primary Screen Viral CPE Assay Dispense->Primary Tox Counter-Screen Cytotoxicity Dispense->Tox Analysis Data Analysis (Calculate SI) Primary->Analysis Tox->Analysis Hit Hit Prioritization (SI > 50) Analysis->Hit

Caption: High-throughput screening workflow for 1,2,3-thiadiazole antiviral hit identification.

Detailed Experimental Protocols

Protocol 1: Library Preparation & Acoustic Dispensing
  • Causality: 1,2,3-thiadiazoles can precipitate if the DMSO hydration level increases, and their hydrophobic nature leads to binding to polypropylene pipette tips.

  • Procedure:

    • Store the 1,2,3-thiadiazole library in 100% anhydrous DMSO at 10 mM in 384-well cyclic olefin copolymer (COC) source plates at -20°C.

    • Equilibrate source plates to room temperature in a desiccator for 2 hours prior to unsealing to prevent atmospheric moisture condensation.

    • Utilize an acoustic liquid handler (e.g., Labcyte Echo 555) to transfer nanoliter volumes (e.g., 25 nL for a final 10 µM screening concentration) directly into dry 384-well assay plates.

    • Self-Validating Metric: Include DMSO-only wells as negative controls and a known reference drug (e.g., Azidothymidine, AZT) as a positive control on every plate.

Protocol 2: High-Throughput Phenotypic Screen (HIV-1 MT-4 CPE Reduction)
  • Causality: The Cytopathic Effect (CPE) reduction assay measures the ability of a compound to protect host cells from virus-induced death. We use ATP quantification as a highly sensitive proxy for cell viability.

  • Procedure:

    • Cultivate human T-lymphocyte (MT-4) cells in RPMI-1640 medium supplemented with 10% FBS.

    • Infect MT-4 cells in batch with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Dispense 25 µL of the infected cell suspension (approx. 2×10⁴ cells/well) into the pre-spotted 384-well assay plates.

    • Incubate plates at 37°C, 5% CO₂ for 5 days.

    • Add 25 µL of CellTiter-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a multi-mode plate reader.

    • Self-Validating Metric: Calculate the Z'-factor for each plate. A plate is only accepted if Z' ≥ 0.5, ensuring the assay can statistically distinguish true thiadiazole hits from background noise.

Protocol 3: Cytotoxicity Counter-Screening
  • Causality: To ensure the observed antiviral effect is not a byproduct of host-cell toxicity, compounds must be screened against uninfected cells under identical conditions.

  • Procedure:

    • Prepare a parallel set of 384-well plates pre-spotted with the thiadiazole library.

    • Dispense 25 µL of mock-infected MT-4 cells into the wells.

    • Incubate and process with CellTiter-Glo® exactly as described in Protocol 2.

    • Self-Validating Metric: The 50% Cytotoxic Concentration (CC50) of the reference drug must align with historical baselines (e.g., AZT CC50 > 100 µM). Deviations flag the plate for potential edge effects or dispensing errors.

Data Interpretation & Hit Triage

The ultimate metric for advancing a 1,2,3-thiadiazole compound is the Selectivity Index (SI) , calculated as the ratio of cytotoxicity to antiviral efficacy ( SI=CC50​/EC50​ ). For antiviral campaigns, an SI > 50 is typically required to advance a compound to secondary replicon or target-based assays.

MOA Virus Viral Entry & Uncoating Target Viral Polymerase / RT (Active State) Virus->Target Complex Inhibitor-Enzyme Complex (Allosteric Blockade) Target->Complex Substrate Binding Thiadiazole 1,2,3-Thiadiazole Hit (Bioisostere) Thiadiazole->Complex Allosteric Binding Block Viral Replication Arrested Complex->Block

Caption: Mechanism of action for 1,2,3-thiadiazole derivatives acting as allosteric viral polymerase inhibitors.

Representative Screening Data Summary

The following table synthesizes representative screening outcomes for various 1,2,3-thiadiazole substitutions based on established SAR literature[2]. Note how specific functional group substitutions (e.g., 2,4-Br2 or 4-NO2 on the phenyl ring) drastically improve the Selectivity Index.

Compound IDCore ScaffoldR-Group SubstitutionEC50 (µM)CC50 (µM)Selectivity Index (SI)Hit Status
THD-001 Thioacetanilide-1,2,3-thiadiazole4-NO₂-phenyl0.059>280.0>4745Lead Candidate
THD-002 Acrylamide-1,2,3-thiadiazole2,4-Br₂-phenyl0.036>240.0>6660Lead Candidate
THD-003 Carboxamide-1,2,3-thiadiazole4-Cl-phenyl0.950150.0157Validated Hit
THD-004 Pyrazolyl-1,2,3-thiadiazoleUnsubstituted12.50045.03.6Discarded (Toxic)
AZT Azidothymidine (Control)N/A0.015>100.0>6600Reference

References

  • Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | Source: MDPI | URL: [Link]

  • Title: Synthesis and antiviral activity of new acrylamide derivatives containing 1,2,3-thiadiazole as inhibitors of hepatitis B virus replication | Source: PubMed / Eur J Med Chem | URL: [Link]

  • Title: Medicinal Significance of 1,2,3-Thiadiazoles Derivatives | Source: Encyclopedia MDPI | URL: [Link]

Sources

Method

experimental setup for testing enzyme inhibition by small molecules

Robust Experimental Design for Enzyme Inhibition Assays: From Hit Identification to Lead Optimization In small molecule drug discovery, the transition from high-throughput screening (HTS) hits to optimized lead compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Robust Experimental Design for Enzyme Inhibition Assays: From Hit Identification to Lead Optimization

In small molecule drug discovery, the transition from high-throughput screening (HTS) hits to optimized lead compounds relies heavily on the rigorous characterization of enzyme inhibition. As a Senior Application Scientist, I approach assay design not merely as a sequence of pipetting steps, but as a self-validating thermodynamic system. A poorly designed assay will yield false positives (e.g., pan-assay interference compounds or aggregators) and obscure true structure-activity relationships (SAR).

This guide details the mechanistic philosophy, self-validating architecture, and step-by-step execution required to build a highly robust enzyme inhibition assay.

Assay Design & Mechanistic Causality

Before executing an assay, the physical and chemical environment must be engineered to isolate the specific enzyme-inhibitor interaction from artifactual noise.

Kinetic vs. Endpoint Readouts Whenever possible, continuous (kinetic) assays are prioritized over endpoint assays. Measuring the initial velocity ( V0​ ) of the reaction provides a self-validating data stream. If a small molecule autofluoresces, it will manifest as an elevated baseline rather than a false rate. If a compound precipitates, it will cause erratic, non-linear kinetic traces. Endpoint assays obscure these artifacts.

Buffer Optimization and Causality The buffer is the thermodynamic stage of the assay. Every component must serve a causal purpose:

  • Detergents (e.g., 0.01% Triton X-100 or CHAPS): Small molecules often form colloidal aggregates in aqueous buffers, which non-specifically sequester and inhibit enzymes. The addition of non-ionic detergents prevents this aggregation, eliminating a primary source of false-positive promiscuous inhibition, as detailed in the1[1].

  • Carrier Proteins (e.g., 0.1 mg/mL BSA): Prevents the enzyme from denaturing or adhering to the hydrophobic walls of the microplate.

  • Reducing Agents (e.g., 1 mM DTT): Maintains catalytic cysteine residues in their active, reduced state and prevents oxidative cross-linking.

Table 1: Typical Assay Components and Their Causal Roles

ComponentTypical ConcentrationCausality / Rationale
Enzyme 0.1 – 10 nMKept strictly below the expected Kd​ of inhibitors to prevent tight-binding depletion artifacts.
Substrate ≈Km​ Balances signal velocity with assay sensitivity. High [S] masks competitive inhibitors.
Detergent 0.01% (v/v)Disrupts colloidal aggregation of hydrophobic small molecules.
DMSO 1% (v/v)Vehicle for compounds. Kept minimal to prevent solvent-induced enzyme denaturation.

The Self-Validating Experimental Setup

A robust assay must continuously prove its own reliability. This is achieved through rigorous controls and statistical validation.

Internal Controls Every microplate must contain:

  • Positive Control (Max Inhibition): A known, potent reference inhibitor to define the floor of the assay signal.

  • Negative Control (Vehicle): Enzyme + Substrate + DMSO (no inhibitor) to define the uninhibited maximum velocity ( Vmax​ ).

  • Background Control: Buffer + Substrate (no enzyme) to monitor spontaneous substrate hydrolysis or background degradation.

Statistical Validation: The Z'-Factor To quantify the suitability of the assay for screening, we calculate the Z'-factor. Introduced by2, the Z'-factor is a dimensionless statistical characteristic that reflects both the assay's signal dynamic range and the data variation associated with the signal measurements[3].

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Table 2: Z'-Factor Interpretation for Assay Quality

Z'-Factor ValueInterpretationAction Required
1.0 Ideal assay (Theoretical limit)None (Unachievable in practice).
0.5 Z' < 1.0 Excellent assayApproved for High-Throughput Screening.
0 < Z' < 0.5 Marginal assayRequires optimization of [E], [S], or read times.
Z' 0 Unusable assayReject. Signal and noise distributions overlap.

Experimental Workflow and Methodologies

AssayWorkflow A Compound Prep (Serial Dilution) B Enzyme Incubation (Equilibration) A->B C Substrate Addition (Reaction Start) B->C D Kinetic Readout (Continuous) C->D E Data Analysis (IC50 Fitting) D->E

Fig 1. Standard workflow for small molecule enzyme inhibition assays.

Step-by-Step Protocol: Fluorogenic IC50​ Determination

Note: Volumes are based on a standard 384-well microplate format (20 µL final volume).

Phase 1: Compound Preparation

  • Prepare a 10-point, 3-fold serial dilution of the small molecule inhibitor in 100% DMSO.

  • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 200 nL of the serially diluted compounds into the dry 384-well assay plate. This ensures a final DMSO concentration of 1.0%.

Phase 2: Enzyme Pre-Incubation 3. Prepare a 2X Enzyme Master Mix in the optimized assay buffer. 4. Dispense 10 µL of the 2X Enzyme Master Mix into all wells (except background control wells, which receive 10 µL of buffer). 5. Causality Check: Incubate the plate at room temperature for 15–30 minutes. Why? Many highly potent small molecules are slow-binding inhibitors. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competition.

Phase 3: Reaction Initiation & Readout 6. Prepare a 2X Substrate Master Mix in the assay buffer. 7. Dispense 10 µL of the 2X Substrate Master Mix into all wells to initiate the reaction. 8. Immediately transfer the plate to a microplate reader. Read the fluorescence continuously (e.g., 1 read per minute for 30 minutes) at the specific excitation/emission wavelengths of the fluorogenic substrate.

Thermodynamic Data Analysis

Once the kinetic traces are acquired, extract the initial velocity ( V0​ ) from the linear portion of the progress curve for each well.

Calculating the IC50​ Plot the normalized V0​ (% of uninhibited control) against the log10​ of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

From Relative Potency ( IC50​ ) to Absolute Affinity ( Ki​ ) The IC50​ is an empirical value that shifts depending on the substrate concentration used in your specific assay. To compare molecules across different assays or literature reports, you must calculate the absolute inhibition constant ( Ki​ ).

InhibitionMechanism E E ES ES E->ES + S EI EI E->EI + I (Comp.) S S I I ESI ESI ES->ESI + I (Uncomp.) P P ES->P Catalysis EI->ESI + S

Fig 2. Thermodynamic equilibria of competitive and uncompetitive enzyme inhibition.

For competitive inhibitors (where the inhibitor and substrate compete for the same active site), the4 defines the theoretical relationship between the IC50​ and Ki​ [5]:

Ki​=1+Km​[S]​IC50​​

By measuring your substrate's Km​ beforehand and knowing your exact assay [S] , this equation allows you to convert functional strength into a pure thermodynamic binding affinity, ensuring your SAR driving the lead optimization process is mathematically sound.

References

  • Title: Assay Guidance Manual (Assay Interference by Aggregation) Source: National Center for Biotechnology Information (NCBI), nih.gov URL: [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology, nih.gov URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening, nih.gov URL: [Link]

Sources

Application

animal models for in vivo testing of thiadiazole drug candidates

Application Note: Preclinical In Vivo Evaluation of Thiadiazole Drug Candidates 1. Introduction & Mechanistic Rationale The 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds are highly privileged structures in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Evaluation of Thiadiazole Drug Candidates

1. Introduction & Mechanistic Rationale The 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds are highly privileged structures in modern drug discovery. Characterized by their =N-C-S- moiety, these five-membered heterocyclic rings possess strong aromaticity and electron deficiency, which confer excellent in vivo stability and a highly favorable toxicity profile[1]. As a Senior Application Scientist, I have observed that the successful translation of thiadiazole candidates from in vitro hits to in vivo proof-of-concept relies entirely on selecting animal models that perfectly mirror the compound's mechanistic causality.

Recent literature highlights three primary therapeutic domains for thiadiazoles, each requiring distinct in vivo validation strategies:

  • Antimicrobial (Peptide Deformylase Inhibitors): Novel 1,3,4-thiadiazole derivatives act as potent inhibitors of bacterial peptide deformylase (PDF). To prove efficacy against drug-resistant strains like Acinetobacter baumannii (DR-AB), researchers utilize fatal systemic infection models in mice, where the causal endpoint is absolute survival rescue[2].

  • Metabolic Syndrome (PPARα/δ Dual Agonists): 1,2,4-thiadiazole derivatives have been identified as highly potent dual agonists of Peroxisome Proliferator-Activated Receptors (PPAR) α and δ. The ob/ob mouse model is the gold standard here; its inherent leptin deficiency causes severe obesity and dyslipidemia, providing a high-fidelity background to measure drug-induced reductions in serum triglycerides and glucose[3].

  • Oncology (EGFR & LSD1 Inhibitors): Thiadiazoles exhibit targeted antiproliferative effects against breast, colon, and pancreatic cancers[4]. Subcutaneous xenograft models in immunocompromised mice are essential to evaluate tumor growth inhibition (TGI) while preserving the human tumor microenvironment.

G cluster_0 Oncology (EGFR/LSD1) cluster_1 Metabolic (PPARα/δ) cluster_2 Antimicrobial (PDF) Thiadiazole Thiadiazole Drug Candidate Target1 EGFR / LSD1 Inhibition Thiadiazole->Target1 Target2 PPARα/δ Dual Agonism Thiadiazole->Target2 Target3 Peptide Deformylase Inhibition Thiadiazole->Target3 Effect1 Apoptosis & Cell Cycle Arrest Target1->Effect1 Model1 Xenograft Mouse Model (Tumor Growth Inhibition) Effect1->Model1 Effect2 Lipid & Glucose Metabolism Target2->Effect2 Model2 ob/ob Mouse Model (TG & Glucose Reduction) Effect2->Model2 Effect3 Bacterial Protein Synthesis Halt Target3->Effect3 Model3 Systemic Infection Model (Survival Rescue) Effect3->Model3

Fig 1. Mechanistic translation of thiadiazole targets to specific in vivo animal models.

2. Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experiment must include a vehicle control (negative validation) and a standard-of-care drug (positive validation).

Protocol A: Systemic Infection Survival Model (Antimicrobial Efficacy) Purpose: To evaluate the in vivo efficacy of thiadiazole-based PDF inhibitors against systemic bacterial infections[2].

  • Animal Preparation: Utilize 6–8-week-old KM mice (SPF grade). Acclimate for 7 days under standard laboratory conditions.

  • Inoculum Preparation: Culture drug-resistant A. baumannii (DR-AB) to mid-log phase. Wash and resuspend in sterile saline supplemented with 5% mucin to enhance infectivity.

  • Infection (Self-Validating Step): Inject mice intraperitoneally (i.p.) with the lethal dose (e.g., 0.5×108 CFU/mouse). Crucial causality: The inoculum must be calibrated so that 100% of vehicle-treated mice succumb within 24-48 hours, ensuring that any survival in the treatment group is strictly due to the drug's efficacy.

  • Dosing Regimen: Administer the thiadiazole candidate (e.g., 40 mg/kg) intravenously (i.v.) 1 hour post-infection. Include a vehicle control group and a positive control group (e.g., Ciprofloxacin at 40 mg/kg).

  • Monitoring & Endpoint: Monitor survival rates, body weight, and clinical signs of toxicity every 12 hours for 7 days. Harvest liver and kidney tissues from surviving mice for histopathological analysis to confirm the absence of acute toxicity[2].

Protocol B: Metabolic Efficacy Profiling in ob/ob Mice Purpose: To assess the lipid- and glucose-lowering effects of thiadiazole PPARα/δ dual agonists[3].

  • Model Selection: Procure 7-week-old female ob/ob mice. Their genetic leptin deficiency guarantees a baseline of severe dyslipidemia, providing a wide dynamic range for measuring therapeutic effects.

  • Baseline Randomization: Fast mice for 4 hours, collect tail-vein blood, and measure baseline serum triglycerides (TG) and glucose. Randomize into groups (n=8) to ensure equal baseline metabolic distress across cohorts.

  • Dosing: Administer the thiadiazole candidate (e.g., Compound 24) orally via gavage once daily for 11 days.

  • Endpoint Analysis: On day 12, sacrifice the animals. Collect trunk blood for serum biomarker analysis (TG, glucose, free fatty acids). Extract and weigh the liver to monitor for hepatomegaly—a known, causally linked physiological response to PPARα agonism[3].

Protocol C: Subcutaneous Mouse Xenograft Model (Oncology) Purpose: To determine the Tumor Growth Inhibition (TGI) of anticancer thiadiazole derivatives[4].

  • Cell Preparation: Harvest human cancer cells (e.g., MCF-7 or PDAC lines) in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel ( 5×106 cells/mouse).

  • Inoculation: Inject the cell suspension subcutaneously into the right flank of athymic Nude or SCID mice.

  • Randomization: Allow tumors to reach a palpable volume of 100–150 mm³. Randomize mice into treatment and control groups. Causality: Randomizing by tumor volume rather than body weight ensures that the exponential growth phase is synchronized across all groups.

  • Treatment & Measurement: Dose the thiadiazole candidate (e.g., 25 mg/kg, 3x/week)[4]. Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as V=(length×width2)/2 .

  • TGI Calculation: At the study's conclusion, calculate TGI (%) = [1−(Vtreatment​/Vcontrol​)]×100 .

Workflow Acclimation 1. Animal Acclimation (7 Days, SPF Conditions) Induction 2. Disease Induction (Inoculation / Genetic) Acclimation->Induction Randomization 3. Randomization (Based on Baseline Metrics) Induction->Randomization Dosing 4. Test Article Dosing (Vehicle, Low, High, Standard) Randomization->Dosing Monitoring 5. In-Life Monitoring (Weight, Clinical Signs) Dosing->Monitoring Monitoring->Dosing Toxicity Check (Dose Adjustment) Endpoint 6. Endpoint Analysis (Necropsy, Histopathology) Monitoring->Endpoint

Fig 2. Standardized self-validating in vivo experimental workflow for thiadiazole candidates.

3. Quantitative Data Summary: In Vivo Efficacy Benchmarks

To provide a benchmark for future drug development, the following table synthesizes the in vivo quantitative outcomes of recently developed thiadiazole candidates across different therapeutic areas.

Compound / ClassTarget / MechanismAnimal ModelDosage & RegimenKey Efficacy MetricRef
Compound 43 (1,3,4-Thiadiazole)Peptide Deformylase (PDF) InhibitorKM Mice (Systemic DR-AB Infection)40 mg/kg, Intravenous (i.v.)100% Survival Rescue (vs. 0% survival in vehicle control).[2]
Compound 24 (1,2,4-Thiadiazole)PPARα/δ Dual Agonistob/ob Mice (Metabolic Syndrome)Oral gavage, daily for 11 days80% decrease in Serum TG ; 51% decrease in serum glucose.[3]
Compound 48k (Imidazothiadiazole)Anticancer (Antiproliferative)Mice Xenograft (PDAC model)25 mg/kg, 3 times/weekSignificant Tumor Growth Inhibition (p < 0.05) after 2 weeks.[4]
Derivatives 6 & 7 (1,3,4-Thiadiazole)Carbonic Anhydrase InhibitorSwiss Albino Mice (sc-PTZ model)30, 100, 300 mg/kg, Pre-oralSignificant Seizure Protection observed at 0.5 h and 4 h post-dose.[5]

4. References

  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • Synthesis and Identification of[1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals - MDPI. Available at:

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry. Available at:

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. SciSpace. Available at:

Method

Application Note: Advanced LC-MS/MS Method Development for the Quantitation of Thiadiazole Derivatives and Their Phase I/II Metabolites

Introduction & Mechanistic Insights Thiadiazole-containing compounds, ranging from established carbonic anhydrase inhibitors like acetazolamide to novel thiosemicarbazone-derived anticancer agents (e.g., Triapine), exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Thiadiazole-containing compounds, ranging from established carbonic anhydrase inhibitors like acetazolamide to novel thiosemicarbazone-derived anticancer agents (e.g., Triapine), exhibit potent pharmacological properties. However, their rapid in vivo biotransformation presents significant bioanalytical challenges.

Mechanistically, thiosemicarbazones undergo a unique phase I metabolic pathway involving dehydrogenation and subsequent ring-closure to form inactive 1,3,4-thiadiazole metabolites, alongside standard CYP450-mediated hydroxylation[1]. Tracking these specific metabolites is critical for pharmacokinetic (PK) profiling and understanding drug efficacy or resistance mechanisms.

The Analytical Challenge & Causality: The high polarity and nitrogen-rich heterocyclic nature of thiadiazoles make them highly amenable to Electrospray Ionization (ESI) in positive or negative ion modes. However, their extreme hydrophilicity complicates reversed-phase chromatographic retention, often causing them to elute near the void volume where matrix effects (e.g., phospholipid ion suppression) are most severe. Therefore, a rationally designed LC-MS/MS method must balance sample clean-up stringency with specialized chromatographic retention strategies.

Metabolic Pathway & Analytical Workflow

MetabolicPathway Parent Parent Drug (Thiosemicarbazone) M1 Metabolite M1 (Thiadiazole Ring-Closed) Parent->M1 Dehydrogenation & Ring Closure M2 Metabolite M2 (Hydroxylated) Parent->M2 Hydroxylation (CYP450)

Metabolic pathways of thiosemicarbazones forming thiadiazole metabolites.

LCMSWorkflow Step1 1. Sample Preparation (Protein Precipitation & SPE) Step2 2. UHPLC Separation (Polar-Embedded C18 Column) Step1->Step2 Step3 3. MS/MS Optimization (ESI+, MRM Transitions) Step2->Step3 Step4 4. Method Validation (FDA 2018 Guidelines) Step3->Step4

Systematic LC-MS/MS method development and validation workflow.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system, incorporating internal checkpoints to verify matrix clearance and analyte recovery.

Protocol 1: Sample Preparation (Protein Precipitation & Phospholipid Removal)

Causality: While simple protein precipitation (PP) with acetonitrile is frequently utilized for high-throughput PK studies of acetazolamide[2], it fails to remove endogenous phospholipids. These lipids co-elute with polar thiadiazole metabolites, causing severe ion suppression in the MS source. Utilizing a hybrid Solid Phase Extraction (SPE) phospholipid-removal plate ensures a cleaner extract, stabilizing the baseline and improving the Signal-to-Noise (S/N) ratio.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma (spiked with an appropriate internal standard, e.g., Acetazolamide-d3) into a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Reasoning: The acidic organic solvent denatures proteins and disrupts drug-protein binding, maximizing the recovery of highly protein-bound thiadiazoles.

  • Agitation: Vortex the plate for 2 minutes at 1000 rpm to ensure complete mixing.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Clearance: Transfer the supernatant to a hybrid phospholipid-removal plate. Apply gentle positive pressure (3-5 psi) to push the sample through the sorbent bed.

  • Reconstitution: Collect the eluate, evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile).

Protocol 2: UHPLC Chromatographic Separation

Causality: Thiadiazole metabolites are highly polar. A standard C18 column often results in poor retention. To prevent the analytes from eluting in the void volume, a high-strength silica (HSS) T3 column or a polar-embedded C18 column is preferred. This allows the use of highly aqueous mobile phases without phase collapse.

Step-by-Step Methodology:

  • Column Selection: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. Reasoning: Formic acid provides the necessary protons to facilitate [M+H]+ formation during ESI.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Flow Rate & Temperature: Set the flow rate to 0.4 mL/min and maintain the column compartment at 40°C to reduce system backpressure.

  • Injection Volume: 2 µL.

Protocol 3: Mass Spectrometry (MS/MS) Optimization

Causality: Multiple Reaction Monitoring (MRM) provides the highest selectivity. Thiadiazoles fragment predictably under collision-induced dissociation (CID), often cleaving the heterocyclic ring or losing functional groups (e.g., loss of sulfonamide groups).

Data Presentation

Table 1: Example MRM Transitions for Thiadiazoles and Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Acetazolamide223.0181.02560
Acetazolamide-d3 (IS)226.0184.02560
Triapine-Thiadiazole (M1)194.0151.03065
Hydroxylated Metabolite (M2)212.0169.02865
Table 2: UHPLC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
5.50.4955

Method Validation (FDA Guidance)

To ensure regulatory compliance, the method must be rigorously validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[3]. The self-validating nature of this protocol ensures that matrix effects and recovery are continuously monitored.

Table 3: Summary of FDA Validation Acceptance Criteria (2018)
ParameterAcceptance Criteria
Selectivity Blank matrix interference must be < 20% of the LLOQ and < 5% of the IS.
Accuracy Mean value must be within ±15% of the nominal concentration (±20% at LLOQ).
Precision (%CV) Coefficient of variation must be ≤ 15% (≤ 20% at LLOQ).
Matrix Effect IS-normalized Matrix Factor (MF) CV must be ≤ 15% across 6 different lots.
Carryover Blank sample injected after the ULOQ must show < 20% of the LLOQ signal.

References[1] Understanding the metabolism of the anticancer drug Triapine: electrochemical oxidation, microsomal incubation and in vivo analysis using LC-HRMS. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2017/AN/C7AN00902J[3] Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register / U.S. Food and Drug Administration.https://www.federalregister.gov/documents/2018/05/22/2018-10926/bioanalytical-method-validation-guidance-for-industry-availability[2] Development and Validation of a Simple and Reliable LC-MS/MS Method for the Determination of Acetazolamide, an Effective Carbonic Anhydrase Inhibitor, in Plasma and its Application to a Pharmacokinetic Study. Drug Research / Thieme E-Books & E-Journals.https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1363270

Sources

Application

application of piperidine derivatives in agrochemical research.

Application Notes and Protocols: Piperidine Derivatives in Agrochemical Research and Development Executive Summary The piperidine scaffold is a privileged pharmacophore in agricultural chemistry, offering exceptional str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: Piperidine Derivatives in Agrochemical Research and Development

Executive Summary

The piperidine scaffold is a privileged pharmacophore in agricultural chemistry, offering exceptional structural versatility. Its secondary amine functionality allows for rapid N -functionalization, while the saturated six-membered ring provides a tunable lipophilic core ideal for penetrating robust plant and microbial cell walls. Historically foundational in the development of systemic fungicides (e.g., fenpropidin), recent agrochemical research has expanded the application of piperidine derivatives into highly potent bactericides and novel anti-oomycete agents[1][2].

This technical guide provides a comprehensive framework for researchers developing piperidine-based agrochemicals. It details the mechanistic causality of sterol biosynthesis inhibition, presents quantitative efficacy data of novel derivatives, and outlines self-validating experimental protocols for target validation and high-throughput screening.

Mechanistic Foundations of Piperidine Agrochemicals

Sterol Biosynthesis Inhibition (Fungicidal Action)

Piperidine-based fungicides, such as fenpropidin, are classified as Sterol Biosynthesis Inhibitors (SBIs). Unlike azole fungicides that target lanosterol 14 α -demethylase, piperidines specifically target the later stages of the ergosterol biosynthesis pathway. They act as high-affinity inhibitors of two key membrane-bound enzymes: sterol Δ14 -reductase (ERG24) and sterol Δ8→Δ7 -isomerase (ERG2) [2][3].

The Causality of Toxicity: Ergosterol is the primary sterol in fungal cell membranes, dictating membrane fluidity, asymmetry, and the spatial organization of membrane proteins. When piperidine derivatives competitively inhibit ERG2 and ERG24, the biochemical causality is twofold:

  • Ergosterol Depletion: The structural integrity of the fungal membrane collapses, leading to unregulated permeability.

  • Toxic Intermediate Accumulation: The blockade forces the accumulation of abnormal sterols (such as ignosterol and Δ8 -sterols like fecosterol)[3]. These intermediates cannot functionally replace ergosterol, resulting in the destabilization of chitin synthases and eventual fungal cell lysis[2].

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG24 Sterol Δ14-reductase (ERG24) Lanosterol->ERG24 ERG2 Sterol Δ8→Δ7-isomerase (ERG2) ERG24->ERG2 Fecosterol Δ8-Sterols / Ignosterol (Toxic Accumulation) ERG24->Fecosterol ERG2->Fecosterol Blockade leads to Ergosterol Ergosterol (Membrane Integrity) ERG2->Ergosterol Piperidine Piperidine Derivatives (e.g., Fenpropidin) Piperidine->ERG24 Inhibits Piperidine->ERG2 Inhibits

Fig 1: Mechanism of Ergosterol Biosynthesis Inhibition by Piperidine Agrochemicals.

Membrane Disruption via Lipid Peroxidation (Bactericidal Action)

Recent molecular hybridization strategies have fused piperidine moieties with sulfonamides and flavonols to combat intractable phytopathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Pseudomonas syringae (Psa)[1][4]. These novel derivatives induce concentration-dependent accumulation of Malondialdehyde (MDA) and Reactive Oxygen Species (ROS). The causality here is driven by the lipophilic piperidine tail inserting into the bacterial phospholipid bilayer, compromising structural integrity and initiating lethal lipid peroxidation[4].

Quantitative Efficacy Profiling

To benchmark the development of new piperidine derivatives, it is critical to compare their in vitro efficacy against commercial standards. The table below synthesizes recent quantitative data for piperidine-hybrid agrochemicals across various phytopathogens.

Compound ClassSpecific CompoundTarget PathogenApplicationEC₅₀ ValueReference
Piperidine (Standard) FenpropidinMicrodochium nivaleFungicide16.00 µMDebieu et al.[3]
Sulfonamide-Piperidine Compound C4Xanthomonas oryzae (Xoo)Bactericide2.02 µg/mLMDPI[1]
Sulfonamide-Piperidine Compound A8Xanthomonas axonopodis (Xac)Bactericide4.74 µg/mLMDPI[1]
Flavonol-Piperidine Compound Q23Phytophthora capsici (P.c.)Fungicide6.68 µg/mLACS JAFC[4]
Flavonol-Piperidine Compound Q24Pseudomonas syringae (Psa)Bactericide16.51 µg/mLACS JAFC[4]

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. They incorporate orthogonal readouts and strict control parameters to ensure that observed phenotypic toxicity is mechanistically linked to the intended biochemical target.

Workflow Synthesis Library Synthesis (Piperidine Scaffold) Screening In Vitro Screening (Turbidimetric Assays) Synthesis->Screening EnzymeAssay Target Validation (ERG2/ERG24 Assays) Screening->EnzymeAssay GCMS Metabolite Profiling (GC-MS Analysis) EnzymeAssay->GCMS Lead Lead Optimization (EC50 & SAR) GCMS->Lead

Fig 2: Self-Validating Experimental Workflow for Piperidine Agrochemical Screening.

Protocol A: In Vitro Enzyme Inhibition Assay for Sterol Δ8→Δ7 -Isomerase (ERG2)

This protocol isolates the biochemical target to confirm that fungicidal activity is driven by ERG2 inhibition[2].

1. Reagent Preparation & Causality:

  • Substrate (Fecosterol, 50 µM): Must be solubilized in 1% Tween 80. Causality: Fecosterol is highly hydrophobic. Tween 80 acts as a non-ionic surfactant, forming micelles that mimic the lipid membrane microenvironment, allowing the membrane-bound ERG2 enzyme to access the substrate.

  • Stop Solution (10% w/v KOH in Methanol): Causality: Fungal sterols are frequently esterified to fatty acids for storage. KOH/Methanol induces rapid saponification, hydrolyzing these esters to release free sterols, which is mandatory for accurate downstream GC-MS quantification[2].

2. Assay Execution:

  • In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 7.5) and 1–5 µg of purified recombinant ERG2 enzyme to a volume of 180 µL[2].

  • Add 10 µL of the piperidine derivative (dissolved in DMSO). Self-Validation: Run parallel tubes with 10 µL pure DMSO (Negative Control) and 10 µL Fenpropidin (Positive Control).

  • Pre-incubate the mixture for 10 minutes at 37°C to allow compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of the solubilized Fecosterol substrate[2].

  • Incubate at 37°C for exactly 45 minutes.

  • Terminate the reaction by adding 0.5 mL of the 10% KOH/Methanol stop solution[2]. Incubate at 80°C for 1 hour to complete saponification.

3. Extraction and GC-MS Validation:

  • Add 1 mL of HPLC-grade Hexane and 0.5 mL of distilled water to the cooled mixture. Causality: Hexane is a highly non-polar solvent that selectively partitions the lipophilic sterols into the upper organic phase, leaving polar proteins, salts, and cellular debris in the aqueous phase.

  • Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Extract the upper hexane layer, evaporate under a gentle stream of nitrogen, and derivatize with BSTFA for GC-MS analysis.

  • Validation Readout: A successful piperidine inhibitor will show a high ratio of unreacted Fecosterol ( Δ8 ) to Episterol ( Δ7 ) compared to the negative control.

Protocol B: High-Throughput Turbidimetric Assay for Phytopathogenic Bacteria

Used to evaluate novel sulfonamide-piperidine or flavonol-piperidine derivatives against strains like Xoo or Psa[1][4].

1. Setup and Causality:

  • Dynamic Monitoring vs. Endpoint: This protocol utilizes continuous OD₆₀₀ monitoring rather than a single endpoint measurement. Causality: Endpoint assays cannot distinguish between bacteriostatic (growth-halting) and bactericidal (killing) compounds. Continuous growth curve mapping validates the mechanism of action by revealing whether the bacterial population is merely suppressed or actively lysing.

2. Assay Execution:

  • Cultivate the target bacterial strain (e.g., Xoo) in Nutrient Broth (NB) medium at 28°C with shaking at 180 rpm until the logarithmic growth phase is reached (OD₆₀₀ ≈ 0.6).

  • Prepare a 96-well microtiter plate. Add 190 µL of NB medium containing the diluted piperidine compound (concentrations ranging from 1 to 100 µg/mL) to each well[4].

  • Inoculate each well with 10 µL of the bacterial suspension.

  • Self-Validation Controls: Include a blank well (NB + compound, no bacteria) to correct for compound auto-absorbance, a negative control (NB + bacteria + DMSO vehicle), and a positive control (e.g., Bismerthiazol or Azoxystrobin)[1][4].

  • Incubate the plate at 28°C in a microplate reader, recording the OD₆₀₀ every 4 hours for 48 hours.

  • Calculate the inhibition rate (%) using the formula:

    InhibitionRate(%)=ODcontrol​(ODcontrol​−ODtreatment​)​×100
  • Determine the EC₅₀ using probit regression analysis[1][4].

References

  • Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea Journal of Agricultural and Food Chemistry (ACS Public
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases MDPI
  • An In-depth Technical Guide to the Mechanism of Action of Fenpropidin on Fungal Sterol Biosynthesis Benchchem
  • Inhibition of Ergosterol Biosynthesis by Morpholine, Piperidine, and Spiroketalamine Fungicides in Microdochium nivale: Effect on Sterol Composition and Sterol Δ8 → Δ7-Isomerase Activity Academia.edu / Academic Press

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Pathway: Divergence in the Hurd-Mori Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when constructing the 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when constructing the 1,2,3-thiadiazole scaffold. While methods like the Hurd-Mori reaction are foundational, they are highly sensitive to substrate electronics and reagent purity, often leading to complex side reactions.

This guide is designed to move beyond basic protocols. Here, we will dissect the mechanistic causality behind common synthetic failures, provide self-validating workflows, and offer actionable troubleshooting strategies to ensure your target compounds are synthesized with high fidelity.

To troubleshoot effectively, we must first visualize where the reaction diverges. The diagram below maps the critical decision points where the N-sulfinyl intermediate either successfully cyclizes or falls victim to competing side reactions.

G Start Hydrazone Precursor Reagent + SOCl2 (Thionyl Chloride) Start->Reagent Intermediate N-Sulfinyl Intermediate Reagent->Intermediate Desired 1,2,3-Thiadiazole (Target Product) Intermediate->Desired Cyclization Side1 5-methyl-2H-1,3,4-oxadiazine (from α-ketoacids) Intermediate->Side1 Competing O-attack Side2 Chlorinated Byproducts (Excess SOCl2 / SO2Cl2) Intermediate->Side2 Halogenation Side3 Aromatization (Bicyclic systems) Intermediate->Side3 Dehydrogenation

Mechanistic divergence in the Hurd-Mori synthesis leading to target products or side reactions.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: Why is my Hurd-Mori cyclization yielding 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione instead of the target 1,2,3-thiadiazole? Senior Scientist Insight: This is a classic regioselectivity issue directly tied to the nature of your starting material. When utilizing hydrazones derived from α -ketoacids, the highly nucleophilic oxygen of the carboxylic acid group competes with the nitrogen/carbon centers during the thionation step 1. Causality: The intermediate N-sulfinyl compound undergoes an unintended intramolecular cyclization where the carboxylate oxygen attacks the sulfur or carbon center, leading to the oxadiazine side product. Resolution: Mask the carboxylic acid. Converting the α -ketoacid to an ester (e.g., Z=COOR ) neutralizes the nucleophilicity of the oxygen, redirecting the reaction pathway toward the desired N-S-C bond formation 1.

Q2: I am observing heavy chlorination of my substrate rather than thiadiazole ring formation. What reagent parameters cause this? Senior Scientist Insight: This typically occurs if sulfuryl chloride ( SO2​Cl2​ ) is mistakenly used instead of thionyl chloride ( SOCl2​ ), or if the SOCl2​ is heavily degraded. Causality: Sulfuryl chloride acts primarily as a chlorinating agent rather than a thionating agent 1. It generates electrophilic chlorine species that readily halogenate the hydrazone backbone instead of forming the critical N-S bond. Resolution: Strictly utilize fresh, anhydrous SOCl2​ . If your substrate is highly sensitive to chlorination even with high-purity SOCl2​ , consider alternative metal-free approaches, such as the tetrabutylammonium iodide (TBAI)-catalyzed reaction of N-tosylhydrazones with elemental sulfur ( S8​ ) 2.

Q3: My precursor contains strong electron-donating groups (EDGs), and my reaction yields are consistently below 20%. How can I optimize this? Senior Scientist Insight: The Hurd-Mori reaction is highly sensitive to the electronic properties of the substrate. Causality: Electron-withdrawing groups (EWGs) like −COOR or −SO2​R enhance the acidity of the adjacent protons and stabilize the transition state during the cyclization of the N-sulfinyl intermediate 1. Conversely, EDGs increase electron density, which can hinder the required electrophilic attack or promote alternative decomposition pathways, leading to poor conversion and tarry mixtures 3. Resolution: If EDGs are mandatory for your final drug candidate, pivot away from the Hurd-Mori method. Explore the Wolff synthesis (heterocyclization of α -diazo thiocarbonyl compounds) or transition-metal-free cross-coupling using elemental sulfur, which are more tolerant of electron-rich systems.

Q4: I successfully synthesized the 1,2,3-thiadiazole, but it decomposes during column chromatography. How do I prevent product loss? Senior Scientist Insight: 1,2,3-thiadiazoles possess a unique instability profile compared to other heterocycles; they are highly prone to base-catalyzed degradation. Causality: Under mild basic conditions, the proton at the C5 position can be abstracted. This triggers a rapid ring-opening cascade, resulting in the extrusion of nitrogen gas ( N2​ ) and the formation of highly reactive thioketenes or alkynes 3. Resolution: Never use basic alumina or triethylamine-doped eluents for purification. Stick to neutral silica gel and ensure your glassware is free of residual alkaline detergents.

Quantitative Data: Substituent Effects on Reaction Outcomes

To aid in predictive synthesis, the following table summarizes how precursor substituents dictate the yield and primary side reactions during standard Hurd-Mori cyclization.

Precursor SubstituentDominant Electronic EffectTarget Yield (%)Primary Side ReactionRecommended Optimization
-COOR / -SO₂R Strong EWG70–90%MinimalStandard SOCl2​ protocol
-COOH ( α -ketoacid) EWG / Nucleophilic<10%Oxadiazine formationEsterification prior to cyclization
-OCH₃ / -NH₂ Strong EDG<20%Chlorination / DegradationUse TBAI/ S8​ or Wolff synthesis
Bicyclic / Fused Steric / Conjugative30–50%AromatizationLower temp, careful stoichiometry

Self-Validating Protocol: Optimized Hurd-Mori Cyclization

This protocol relies on built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next phase, minimizing wasted reagents and time.

Objective: Synthesize 1,2,3-thiadiazoles while actively suppressing chlorination and oxadiazine side reactions.

Step 1: Precursor Validation (Hydrazone Formation)

  • Dissolve the starting ketone (must contain an EWG, e.g., an ester) in anhydrous ethanol.

  • Add tosylhydrazine (1.05 eq) and reflux for 2 hours.

  • Validation Check: Monitor by Thin-Layer Chromatography (TLC). The complete disappearance of the ketone spot confirms Schiff base formation.

  • Isolate and dry the hydrazone strictly under high vacuum. Causality: Residual moisture will violently hydrolyze SOCl2​ in the next step, generating HCl gas that can degrade the starting material.

Step 2: Controlled Thionation

  • Suspend the dry hydrazone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the system to 0 °C using an ice bath.

  • Add fresh, anhydrous SOCl2​ (1.5 eq) dropwise. Causality: Slow addition manages the exothermic formation of the N-sulfinyl intermediate, preventing thermal degradation and unwanted aromatization side reactions.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

Step 3: Quenching and Non-Basic Workup

  • Validation Check: The reaction is complete when the evolution of HCl and SO2​ gas ceases (can be monitored via a bubbler).

  • Carefully quench the reaction by pouring the mixture over crushed ice. Crucial: Do not neutralize with strong bases ( NaOH or KOH ) to avoid base-catalyzed ring-opening 3.

  • Extract with DCM, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via neutral silica gel chromatography.

References

  • THE CHEMISTRY OF 1,2,3-THIADIAZOLES e-bookshelf.de[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole National Institutes of Health (PMC)[Link]

  • Synthesis of 1,2,3-Thiadiazoles Wiley Online Library[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine. We will address common c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine. We will address common challenges encountered during column chromatography, providing field-proven troubleshooting strategies and detailed protocols to ensure the successful isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine that influence its chromatographic behavior?

A1: The chromatographic behavior of this molecule is governed by a balance of polar and non-polar characteristics.

  • Polar Moieties: The amide linkage (-C(O)N-) and the nitrogen atoms within the 1,2,3-thiadiazole ring contribute significant polarity. The piperidine nitrogen, being a tertiary amine, is a weak base and can interact strongly with acidic stationary phases like silica gel.[1]

  • Non-Polar Moieties: The phenyl group provides a significant hydrophobic character, enhancing solubility in less polar organic solvents. This dual nature necessitates a carefully optimized mobile phase to achieve effective separation from both more polar and less polar impurities.

Q2: What are the most common impurities I should expect from its synthesis?

A2: Impurities typically arise from the starting materials or side reactions during synthesis, which often involves a Hurd-Mori type reaction.[2][3]

  • Unreacted Starting Materials: Such as the precursor hydrazone or 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Side-Products: The synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride can sometimes yield byproducts.[3]

  • Degradation Products: While the 1,2,3-thiadiazole ring is generally stable, it can be susceptible to degradation under harsh conditions, particularly strong bases.[3][4]

Q3: What is a good starting point for a solvent system for Thin Layer Chromatography (TLC) analysis?

A3: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is an excellent starting point.[2][5] Begin with a ratio of 8:2 (Hexane:Ethyl Acetate) and adjust the polarity based on the resulting Retention Factor (Rf). The target Rf for the desired compound should be between 0.2 and 0.4 to ensure optimal separation on a column.[1]

Q4: Is silica gel the best stationary phase for this purification?

A4: Silica gel is the most common and effective stationary phase for this class of compounds.[5][6] However, if significant peak tailing is observed due to the basic piperidine nitrogen, alternatives can be considered. Using neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.5-1% v/v) in the mobile phase can mitigate this issue.[1][7]

Experimental Protocol: Column Chromatography Purification

This protocol provides a generalized, step-by-step procedure for the purification of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine.

1. Mobile Phase Optimization via TLC: i. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). ii. Spot the solution onto a silica gel TLC plate. iii. Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3) to find a system that gives the target compound an Rf value of ~0.3. iv. Visualize the spots under UV light (254 nm).

2. Column Preparation: i. Select a glass column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude product weight). ii. Prepare a slurry of silica gel in the initial, least polar mobile phase selected from the TLC analysis. iii. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. iv. Add a layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during sample loading. v. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading: i. Dissolve the crude product in a minimal amount of a relatively non-polar solvent, such as dichloromethane.[8] ii. Alternative (Dry Loading): If the product has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. iii. Carefully apply the sample solution (or dry-loaded silica) evenly to the sand layer using a pipette. iv. Drain the solvent until the sample has fully entered the silica bed.

4. Elution and Fraction Collection: i. Carefully add the mobile phase to the column. ii. Begin elution, collecting fractions in test tubes or vials. Start with the optimized non-polar solvent system and, if necessary, gradually increase the polarity (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[9] iii. Maintain a constant flow rate. Applying gentle positive pressure can speed up the process if necessary.

5. Analysis and Product Isolation: i. Monitor the collected fractions by TLC to identify which ones contain the pure product. ii. Combine the pure fractions. iii. Remove the solvent using a rotary evaporator to yield the purified 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine.

Workflow for Purification

G cluster_prep Preparation cluster_main Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC_Opt TLC Mobile Phase Optimization (Rf ≈ 0.3) Crude->TLC_Opt Col_Prep Prepare Silica Slurry & Pack Column TLC_Opt->Col_Prep Load Load Sample (Wet or Dry Loading) Col_Prep->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Experimental workflow for column chromatography purification.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Spots are too close on TLC or co-elute from the column)1. Incorrect Mobile Phase Polarity: The eluent is either too strong or too weak, resulting in poor differential migration.[10] 2. Column Overloading: Too much sample was loaded for the amount of stationary phase.1. Adjust Mobile Phase: If spots are high on the TLC plate (Rf > 0.5), decrease the mobile phase polarity. If they are too low (Rf < 0.1), increase the polarity. Consider trying a different solvent system (e.g., Dichloromethane:Methanol) for alternative selectivity.[5] 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. A general guideline is a silica-to-sample weight ratio of at least 30:1.
Product is Eluting Too Quickly (Compound comes out in the solvent front; Rf ≈ 1.0)Mobile Phase is Too Polar: The eluent has a very high affinity for the compound, preventing effective interaction with the stationary phase.[9]Decrease Mobile Phase Polarity: Significantly reduce the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. Start with a very non-polar solvent like pure hexane and gradually introduce the polar component.
Product is Not Eluting (Compound is stuck at the top of the column)1. Mobile Phase is Not Polar Enough: The eluent is too weak to displace the compound from the silica gel. 2. Strong Adsorption/Decomposition: The compound may be irreversibly binding to the silica or decomposing on contact.1. Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent in your eluent system. A switch to a stronger polar solvent like methanol may be necessary.[11] 2. Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[7]
Peak Tailing or Streaking (Spots on TLC are elongated or fractions are impure over a wide range)Strong Analyte-Stationary Phase Interaction: The basic nitrogen on the piperidine ring is likely interacting with acidic silanol (Si-OH) groups on the silica surface.[1]1. Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or pyridine to your mobile phase. This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[1] 2. Use a Different Stationary Phase: Employ neutral or basic alumina, or consider using a reversed-phase column if the compound is sufficiently non-polar.
Multiple Spots Appear for a Pure Compound On-Column Decomposition: The acidic nature of the silica gel may be causing the 1,2,3-thiadiazole ring or the amide bond to degrade during the separation.Deactivate the Silica Gel: Flush the column with the mobile phase containing 1% triethylamine before loading the sample.[1] Alternatively, use a less reactive stationary phase like neutral alumina.
Troubleshooting Decision Tree for Poor Separation

G start Start: Poor Separation q1 Are spots/peaks overlapping? start->q1 q2 Is product Rf > 0.4? q1->q2 Yes a4 Action: Reduce sample load or use larger column q1->a4 No (Column Overloaded) q3 Is product Rf < 0.1? q2->q3 No a1 Action: Decrease mobile phase polarity q2->a1 Yes a2 Action: Increase mobile phase polarity q3->a2 Yes a3 Action: Try solvent system with different selectivity (e.g., CH₂Cl₂/MeOH) q3->a3 No (Rf is optimal but separation is poor) end Improved Separation a1->end a2->end a3->end a4->end

Caption: Logical pathway for troubleshooting poor separation issues.

References

  • RSC Publishing. (n.d.). Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. Available at: [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]

  • MDPI. (n.d.). Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway. PMC. Available at: [Link]

  • PMC. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Available at: [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Available at: [Link]

  • LCGC International. (2026, March 22). What's Happening to My Column? Available at: [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • PMC. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Available at: [Link]

  • PMC. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Available at: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • Oriental Journal of Chemistry. (2019, February 25). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Available at: [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Available at: [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Klaus Hornberger. (n.d.). Supplementary Methods. Available at: [Link]

Sources

Troubleshooting

Module 1: Genetic Perturbations (CRISPR-Cas9 &amp; RNAi)

Welcome to the Advanced Troubleshooting Center for Cell-Based Assays . As a Senior Application Scientist, I have designed this resource to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for Cell-Based Assays . As a Senior Application Scientist, I have designed this resource to move beyond generic advice. Here, we will dissect the root causes of off-target effects—whether driven by genetic perturbations, small molecule interference, or assay design flaws—and provide self-validating, mechanistic workflows to ensure the integrity of your data.

FAQ 1: Why am I seeing phenotypic toxicity in my siRNA knockdown experiments even when using non-targeting controls?

Causality & Explanation: You are likely observing "seed-region toxicity." siRNAs can inadvertently hijack the endogenous microRNA (miRNA) pathway. The "seed region" (nucleotides 2–7 at the 5' end of the guide strand) can bind to the 3'-UTR of unintended mRNAs with only partial complementarity, leading to widespread off-target silencing and measurable phenotypic toxicity[1]. Because this interaction is thermodynamically driven by partial matches, a single siRNA can downregulate hundreds of unintended transcripts.

Resolution: Introduce chemical modifications to the siRNA backbone. Adding a 2'-O-methyl (2'-OMe) modification at position 2 of the guide strand alters the thermodynamic stability of the seed-target duplex[2]. This modification sterically hinders the miRNA-like off-target pairing without compromising the perfect Watson-Crick base pairing required for on-target Argonaute 2 (Ago2) cleavage.

FAQ 2: In silico tools predicted zero off-targets for my CRISPR sgRNA, but I am still observing genomic instability. Why?

Causality & Explanation: In silico prediction algorithms rely on reference genomes and frequently fail to account for cell-type-specific single nucleotide polymorphisms (SNPs) or local chromatin accessibility. In the complex, 3D environment of the nucleus, Cas9 acts more like a shotgun than a sniper; it is chemically tolerant of "near matches" (up to 3 mismatches or DNA bulges)[3].

Resolution: You must transition from biased computational predictions to unbiased, genome-wide experimental validation. Techniques like GUIDE-seq (Genome-wide Unbiased Identification of DSBs Evaluated by Sequencing) capture double-stranded oligodeoxynucleotides (dsODNs) directly at the sites of Cas9-induced double-strand breaks in living cells[4].

Protocol: Self-Validating GUIDE-seq Workflow
  • dsODN Preparation: Synthesize a 34-bp blunt-ended dsODN with 5' phosphorylated ends.

    • Validation Check: Run an aliquot on a 20% TBE-PAGE gel to ensure >95% duplex formation before proceeding.

  • Co-transfection: Nucleofect your target cell line with the Cas9/sgRNA ribonucleoprotein (RNP) complex and 100 pmol of the dsODN tag.

    • Causality: RNPs are strictly preferred over plasmid delivery because they degrade rapidly (within 24-48 hours). Limiting the duration of Cas9 exposure inherently restricts the stoichiometric opportunity for off-target cleavage[5].

  • Genomic DNA Extraction & Shearing: Extract gDNA at 48-72 hours post-transfection. Shear to an average length of 400 bp using acoustic shearing.

  • Adapter Ligation & Targeted Amplification: Ligate universal adapters, then perform two rounds of nested PCR using primers specific to the dsODN tag and the universal adapter.

  • Sequencing & Analysis: Sequence on an Illumina platform.

    • Validation Check: On-target tag integration must be detected at high read depths to validate transfection efficiency before analyzing off-target loci. If on-target integration is absent, the entire run is invalid.

CRISPR_Workflow A 1. In Silico Prediction (sgRNA Design) B 2. RNP & dsODN Co-transfection A->B Select Candidates C 3. GUIDE-seq (Unbiased Detection) B->C Tag Integration D 4. Targeted Amplicon Sequencing C->D Library Prep E 5. Multiplexed PCR Validation D->E Confirm Loci

Workflow for unbiased CRISPR off-target detection and validation.

Module 2: Small Molecule Screening & Assay Interference

FAQ 3: My high-throughput screen (HTS) yielded a high hit rate, but the compounds fail to show activity in secondary assays. Are these off-target effects?

Causality & Explanation: These are likely not true biological off-target effects, but rather technology-related assay interference. These molecules are often Pan-Assay Interference Compounds (PAINS)[6]. PAINS contain substructural motifs that indiscriminately react with proteins or interfere with the assay readout via mechanisms like redox cycling, metal chelation, or forming colloidal aggregates[7].

Resolution: Implement computational PAINS filters (e.g., Baell & Holloway substructure filters) during library triage, but do not rely on them blindly as some FDA-approved drugs contain these motifs[8]. You must run orthogonal assays and counter-screens designed to break the specific interference mechanism[9].

Table: Common PAINS Chemotypes and Interference Mechanisms
Chemotype / SubstructurePrimary Interference MechanismCausality / Effect in Cell-Based Assays
Rhodanines Covalent modificationUndergoes light-induced reactions to covalently modify unrelated proteins, causing false positives[7].
Isothiazolones Electrophilic reactivityReacts covalently with nucleophilic residues (e.g., cysteines) on target and non-target proteins[7].
Toxoflavins Redox cyclingProduces hydrogen peroxide, altering protein function and inducing non-specific cytotoxicity[7].
Hydroxyphenyl hydrazones Metal chelationSequesters divalent metal ions, inactivating metalloenzymes and disrupting cellular homeostasis[7].
Bromophenol blue analogs Spectroscopic interferenceAbsorbs light in spectral channels used for assay readouts (e.g., AlphaScreen), mimicking activity[6].
Protocol: Self-Validating Hit Triage & PAINS Filtration
  • In Silico Triage: Run the primary hit list through electronic PAINS filters.

    • Validation Check: Do not discard hits immediately; flag them for mechanistic scrutiny.

  • Detergent Addition (Aggregation Test): Re-run the primary assay with the addition of 0.01% Triton X-100 or CHAPS.

    • Causality: Colloidal aggregators sequester proteins non-specifically. Detergents disrupt these aggregates. If the IC50 shifts significantly (>10-fold) upon detergent addition, the compound is an aggregator and should be discarded[9].

  • Orthogonal Readout: Test the hit in an assay measuring the same biological endpoint but using a strictly different detection technology (e.g., switch from a fluorescence-based assay to a label-free mass spectrometry readout)[10].

  • Target Engagement: Confirm direct binding in the cellular context using the Cellular Thermal Shift Assay (CETSA) or Bioluminescence Resonance Energy Transfer (BRET).

PAINS_Triage A Primary HTS Hit B In Silico PAINS Filter A->B C Detergent Counter-Screen (Rule out aggregation) B->C Flagged/Unflagged D Orthogonal Assay (Different readout) C->D IC50 Stable E False Positive / PAINS C->E IC50 Shifts D->E No Activity F Validated Lead D->F Activity Confirmed

Systematic triage workflow to identify and eliminate assay interference compounds.

Module 3: Assay Design & Readout Interference

FAQ 4: How do I distinguish between true target-mediated cell death and off-target cytotoxicity in my cell viability assays?

Causality & Explanation: Cell viability assays (e.g., ATP-based luminescent assays) measure metabolic surrogates. A compound might inhibit your target, but it might also poison mitochondria directly, leading to a drop in ATP that perfectly mimics the desired phenotypic response[11].

Resolution: Follow the Assay Guidance Manual recommendations for multiplexing cell-based assays[12]. Multiplex a luminescent ATP assay with a fluorescent live-cell protease assay (which measures cell membrane integrity independent of metabolism).

  • Validation Check: If the ATP signal drops but the live-cell protease signal remains high, the compound is a metabolic poison (off-target mitochondrial toxicity) rather than a true cytotoxic agent. If both signals drop proportionally, true cytotoxicity is confirmed.

References

  • Off-target effects by siRNA can induce toxic phenotype - PMC. nih.gov. 1

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. drughunter.com.6

  • A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC. nih.gov. 2

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. longdom.org.7

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. nih.gov. 8

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. nih.gov. 4

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. promega.com. 11

  • CRISPR Off-Target Effects: Mechanisms and Solutions. danaher.com. 5

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf. nih.gov. 10

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. diva-portal.org. 9

  • The precision paradox: Off-target effects in gene editing. drugdiscoverynews.com. 3

  • Assay Guidance Manual - NCBI Bookshelf - NIH. nih.gov. 12

Sources

Optimization

how to interpret complex NMR spectra of heterocyclic compounds

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals troubleshoot the most notor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals troubleshoot the most notorious challenges encountered when elucidating complex heterocyclic structures.

Heterocycles are the backbone of modern pharmacophores, but their NMR spectra are frequently complicated by quadrupolar relaxation, chemical exchange, and subtle isomeric differences. Below, you will find field-proven diagnostic workflows, causality-driven FAQs, and step-by-step protocols to ensure your structural assignments are unambiguous and self-validating.

Module 1: Troubleshooting Spectral Artifacts (FAQ)

Q: Why are the 1 H and 13 C signals adjacent to the heteroatom in my pyrrole/benzimidazole derivative extremely broad or completely missing? A: This is a classic manifestation of two concurrent phenomena: 14 N quadrupolar relaxation and prototropic tautomerism.

  • The Causality: The highly abundant 14 N isotope has a nuclear spin of I=1 , making it a quadrupolar nucleus. In the asymmetric electronic environments of heterocycles, the electric field gradient causes rapid nuclear relaxation. This rapid relaxation shortens the transverse relaxation time ( T2​ ) of the attached protons and adjacent carbons, broadening their signals. Furthermore, if your compound possesses a mobile proton (e.g., NH-benzimidazoles), prototropic tautomerism occurs. At room temperature, this exchange happens at an intermediate rate on the NMR timescale, causing the signals of the tautomeric positions (e.g., C4/C7 in benzimidazole) to coalesce into a broad, unresolved hump [1].

  • Self-Validating Protocol: To validate whether the issue is exchange-driven, run a Variable Temperature (VT) NMR experiment. Cooling the sample (e.g., to -40 °C in CDCl 3​ ) or switching to a strongly hydrogen-bonding solvent like DMSO- d6​ will slow the prototropic exchange, sharpening the signals into distinct, assignable peaks for each tautomer.

Q: I am trying to differentiate between N-alkylation and O-alkylation in a pyrimidine derivative. Standard 1 H- 13 C HMBC is ambiguous. What is the definitive approach? A: Standard 1 H- 13 C HMBC often fails here because the 3JCH​ scalar coupling to the alkyl group can look identical for both isomers. The definitive solution is leveraging 1 H- 15 N HMBC at natural abundance.

  • The Causality: The 15 N chemical shift is exquisitely sensitive to its electronic environment and hybridization [4]. N-alkylation breaks the local conjugation differently than O-alkylation and introduces a direct covalent bond to the nitrogen. This results in a massive upfield shift (often >100 ppm) of the 15 N resonance compared to the parent heterocycle, whereas O-alkylation only induces a minor shift (~40 ppm) [2].

  • Self-Validating Protocol: If the alkyl protons show an HMBC correlation to a nitrogen atom shifted ~100–150 ppm upfield relative to the parent compound's predicted shift, N-alkylation is definitively confirmed.

Module 2: Step-by-Step Methodologies for Structural Elucidation

Protocol 1: Natural Abundance 1 H- 15 N HMBC for Isomer Differentiation

When distinguishing N- vs. O-alkylation or assigning complex azole networks in solution, follow this optimized workflow:

  • Sample Preparation: Prepare a highly concentrated sample (50–100 mg) in a 5 mm NMR tube using a solvent with a locked signal (preferably DMSO- d6​ to minimize exchange broadening).

  • Probe Tuning: Manually tune and match the probe for both 1 H and 15 N frequencies. This is a critical failure point due to the low gyromagnetic ratio and 0.37% natural abundance of 15 N.

  • Parameter Optimization: Set the long-range coupling constant ( nJNH​ ) evolution delay to target 5–8 Hz. This specifically captures the 2-bond and 3-bond nitrogen-proton couplings characteristic of heterocyclic rings.

  • Acquisition: Run a 2D gradient-selected HMBC sequence. Ensure sufficient scans (typically 32–64 per t1​ increment) to overcome the low sensitivity of the 15 N nucleus.

  • Data Processing: Apply a sine-bell squared apodization function in both dimensions to enhance resolution and suppress truncation artifacts before Fourier transformation.

Protocol 2: The "Attached Nitrogen Test" via 13 C{ 14 N} Solid-State NMR

When compounds are insoluble, highly polymeric, or solution NMR remains ambiguous, Solid-State NMR (SSNMR) provides an absolute structural filter [3].

  • Rotor Packing: Pack the microcrystalline powder tightly into a zirconia MAS (Magic Angle Spinning) rotor.

  • MAS Setup: Spin the sample at a moderate rate (e.g., 10–14 kHz) to average out chemical shift anisotropy.

  • Pulse Sequence: Apply a 13 C CP-MAS (Cross-Polarization) sequence coupled with a 14 N RESPDOR (Resonance-Echo Double-Resonance) saturation pulse.

  • Causality & Interpretation: This sequence exploits the 13 C- 14 N dipolar coupling. Carbons directly bonded to a nitrogen atom will experience signal dephasing when the 14 N pulse is applied. Subtracting the dephased spectrum from the standard spectrum yields a clean sub-spectrum containing only the carbons directly attached to nitrogen, instantly resolving isomeric ambiguity.

Module 3: Quantitative Data Reference

To assist in your spectral interpretation, use the following baseline parameters for common heterocycles. (Note: 15 N shifts are referenced to liquid NH 3​ at 0 ppm).

Heterocycle ClassTypical 15 N Shift (ppm)Dominant JNH​ Coupling (Hz)Structural & Diagnostic Notes
Pyridine 310 – 320 2JNH​≈10−12 Highly sensitive to protonation; shifts upfield by ~100 ppm upon forming pyridinium.
Pyrrole (NH) 130 – 140 1JNH​≈96 Broad 1 H signal due to 14 N quadrupolar relaxation; sharpens at low temperatures.
Imidazole (NH) 160 – 170 1JNH​≈90 Subject to rapid tautomerism; shifts often average with the =N- nitrogen at room temp.
Imidazole (=N-) 250 – 260 2JNH​≈10−15 Readily observable via 1 H- 15 N HMBC from adjacent CH protons.
Pyrimidine 280 – 290 3JNH​≈5−8 Susceptible to N- vs O-alkylation ambiguity; use 15 N HMBC to resolve.

Module 4: Diagnostic Workflow

Follow this logical decision tree to resolve ambiguous heterocyclic assignments efficiently.

G Start Ambiguous Heterocycle NMR Spectrum Q1 Are NH/CH signals broadened or missing? Start->Q1 Tautomerism Suspect Prototropic Tautomerism or 14N Quadrupolar Relaxation Q1->Tautomerism Yes Q2 Isomer differentiation needed? (e.g., N- vs O-alkylation) Q1->Q2 No Action1 Run Variable Temp (VT) NMR or change to DMSO-d6 Tautomerism->Action1 Action1->Q2 Resolved Action2 Acquire 1H-15N HMBC (Natural Abundance) Q2->Action2 Yes, in solution SolidState Perform 13C{14N} Solid-State NMR (Attached Nitrogen Test) Q2->SolidState Yes, insoluble

Decision tree for resolving ambiguous heterocyclic NMR assignments.

References

  • Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 15N Chemical Shift Principal Values in Nitrogen Heterocycles Source: Journal of the American Chemical Society URL: [Link]

Troubleshooting

dealing with poor ionization in mass spectrometry of thiadiazoles

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the mass spectrometric (MS) characterization of 1,2,3-, 1,2,4-, and 1,3,4-thiadia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the mass spectrometric (MS) characterization of 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole derivatives. These heterocyclic scaffolds are ubiquitous in drug discovery but are notorious for yielding poor signal-to-noise ratios, absent molecular ions, and frustratingly high limits of detection (LOD) during standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind these ionization failures and provide field-proven, self-validating protocols to rescue your analytical workflows.

Diagnostic Workflow: Rescuing Thiadiazole Ionization

Workflow Start Thiadiazole Signal Below LOD in LC-MS CheckISF Check for In-Source Fragmentation (Loss of N2) Start->CheckISF TuneVolt Decrease Declustering Potential / Fragmentor CheckISF->TuneVolt [M-28]+ detected CheckESI Evaluate ESI Conditions CheckISF->CheckESI No fragments seen TuneVolt->CheckESI AddNH4F Add 1 mM NH4F or Supercharging Agents CheckESI->AddNH4F EvalSig Signal > 10^4 CPS? AddNH4F->EvalSig SwitchSource Switch to APCI or APPI EvalSig->SwitchSource No Success Robust Quantitation Achieved EvalSig->Success Yes APCI APCI: Optimize Corona Discharge (Gas-Phase) SwitchSource->APCI APPI APPI: Add Toluene Dopant (10% v/v) SwitchSource->APPI APCI->Success APPI->Success

Diagnostic workflow for troubleshooting poor thiadiazole ionization in LC-MS.

Section 1: Core FAQs – The Causality of Poor Ionization

Q1: Why do my thiadiazole derivatives show almost no signal in positive Electrospray Ionization (ESI+)? A: The fundamental mechanism of ESI relies on solution-phase protonation and subsequent ejection of charged droplets into the gas phase. Thiadiazoles—particularly those lacking basic aliphatic amine substituents—have very low solution-phase pKa and gas-phase basicity. The electron-withdrawing nature of the nitrogen and sulfur atoms in the ring depletes electron density, making protonation thermodynamically unfavorable[1][2]. If the molecule cannot hold a charge in solution, ESI will fail to transfer it to the gas phase.

Q2: I don't see my molecular ion, but I see a strong peak at [M-28]⁺. What is happening? A: You are observing severe in-source fragmentation (ISF). A well-documented phenomenon in the mass spectrometry of 1,2,3-thiadiazoles is the rapid elimination of a neutral nitrogen molecule (N₂) from the molecular ion[3][4]. This fragmentation often occurs prior to any other structural cleavages and can happen directly in the ionization source if the declustering potential (or fragmentor voltage) is set too high[3][4].

Q3: If ESI is failing, why should I switch to APCI or APPI? A: Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) bypass the need for solution-phase protonation. APCI vaporizes the analyte and relies on gas-phase thermodynamics (proton transfer from a corona discharge plasma)[1]. APPI utilizes a UV lamp to directly eject an electron, forming a radical cation (M⁺•), which is highly effective for non-polar, aromatic heterocycles that resist protonation[2][5].

Section 2: Troubleshooting Guides & Validated Protocols

Strategy A: Mobile Phase Optimization via Fluoride Doping

When ESI is the only available source, modifying the droplet chemistry is your first line of defense. While formic acid is standard, adding Ammonium Fluoride (NH₄F) can drastically enhance ionization efficiency. The fluoride anion has an exceptionally high proton affinity, which alters droplet surface tension and facilitates highly efficient proton transfer dynamics in both positive and negative modes[6][7].

Protocol 1: Preparation and Validation of NH₄F-Doped Mobile Phase

  • Preparation: Prepare a 100 mM stock solution of LC-MS grade NH₄F in LC-MS grade water.

  • Mobile Phase Spiking: Add the stock solution to your aqueous mobile phase (e.g., Water + 0.1% Formic Acid) to achieve a final concentration of 0.5 to 1.0 mM NH₄F . Caution: Do not exceed 1 mM, as higher concentrations can cause ion suppression and precipitate in the source[6].

  • Equilibration: Flush the LC column with the modified mobile phase for at least 10 column volumes.

  • Self-Validation Checkpoint: Inject a solvent blank to establish the baseline noise. Next, inject a 10 ng/mL standard of your thiadiazole. Calculate the Signal-to-Noise (S/N) ratio. A successful optimization will yield an S/N > 10:1. If S/N < 3, the compound is fundamentally incompatible with ESI, and you must proceed to Strategy B.

Strategy B: Gas-Phase Ionization (APCI / APPI)

If the analyte lacks protonatable sites, gas-phase ionization is required. APCI is the method of choice for moderately polar heterocycles[2], while APPI excels for highly non-polar species[5].

Protocol 2: APPI Setup with Dopant Delivery

  • Hardware Configuration: Install the APPI source (equipped with a 10.0 eV or 10.6 eV krypton lamp).

  • Dopant Selection: Because the ionization energy of many thiadiazoles may exceed the photon energy of the lamp, a dopant is required to act as a charge-transfer intermediate. Toluene or acetone are optimal[5].

  • Delivery Mechanism: Use a post-column T-piece to infuse the dopant (e.g., Toluene) at a flow rate equivalent to 10% of the total LC flow rate (e.g., 40 µL/min dopant for a 400 µL/min LC flow).

  • Self-Validation Checkpoint: Monitor the dopant radical cation (e.g., Toluene M⁺• at m/z 92). A stable, high-intensity signal at m/z 92 confirms the lamp and dopant delivery are functioning. Subsequently, inject your thiadiazole and monitor for the M⁺• or [M+H]⁺ ion.

Strategy C: Metal-Cationization (Adduct Formation)

If you are restricted to ESI and the molecule will not protonate, you can force ionization by exploiting the thiadiazole ring's ability to act as a ligand. Thiadiazoles form highly stable coordination complexes with transition metals like Palladium (Pd²⁺)[8].

Protocol 3: Post-Column Palladium Infusion

  • Reagent Preparation: Prepare a 10 µM solution of Palladium(II) chloride (PdCl₂) in methanol.

  • Infusion: Using a syringe pump, infuse the PdCl₂ solution post-column at 5-10 µL/min into the main LC flow.

  • Detection: Set the mass spectrometer to scan for the complexed adduct. For thiadiazoles (L), this often presents as a 3:1 ligand-to-metal complex, yielding abundant [L₃+PdCl]⁺ ions[8].

  • Self-Validation Checkpoint: Verify the isotopic distribution of the resulting peak. Palladium has a highly distinct, multi-isotope pattern (spanning m/z 102 to 110). Matching the theoretical isotopic envelope of the [L₃+PdCl]⁺ complex confirms successful adduct formation and analyte detection.

Section 3: Quantitative Data Presentation

To assist in selecting the correct ionization paradigm, the following table summarizes the comparative performance of different MS sources for challenging thiadiazole scaffolds based on empirical data and physicochemical principles[1][2][5].

Ionization SourcePrimary MechanismBest Suited ForTypical Sensitivity (LOD)Common Observed Ions
ESI (+) Solution-phase protonationThiadiazoles with basic amine side-chains1 - 10 ng/mL[M+H]⁺, [M+Na]⁺
ESI (-) w/ NH₄F Gas-phase deprotonation / F⁻ interactionAcidic/phenolic substituted thiadiazoles5 - 25 ng/mL[M-H]⁻
APCI (+) Gas-phase corona discharge proton transferModerately polar, weakly basic indoles & thiadiazoles0.5 - 5 ng/mL[M+H]⁺, [M-1]⁺
APPI (+) UV Photon-induced electron ejectionHighly non-polar, fully substituted thiadiazoles0.1 - 2 ng/mLM⁺•,[M+H]⁺
ESI (+) w/ Pd²⁺ Metal-ligand coordinationRefractory thiadiazoles restricted to ESI hardware10 - 50 ng/mL[L₃+PdCl]⁺

References

  • BenchChem. "Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole". BenchChem.
  • Millard, B. J., & Pain, D. L. "High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives". Journal of the Chemical Society C: Organic (RSC Publishing).
  • NORMAN Network. "NORMAN guidance on suspect and non-target screening in environmental monitoring".
  • Analytical Chemistry. "Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification". ACS Publications.
  • Analytical Chemistry. "Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale". ACS Publications.
  • DuEPublico. "Comprehensive characterization of chemical structures in heavy crude oil asphaltenes by using liquid chromatography and ultrahigh-resolution mass spectrometry".
  • ISRN Spectroscopy. "Formation of the (M − 1)+ Ions of Methylindoles in APCI". SciSpace.
  • Taylor & Francis. "Influence of O/S/Se Exchange on the Stability of 1,3,4-Selana(Thia/Oxa)Diazole-Palladium Complexes as Studied by Electrospray Ionization Mass Spectrometry".

Sources

Optimization

Compound Stability &amp; Storage Optimization: Technical Support Center

Welcome to the Technical Support Center for Compound Stability. As a Senior Application Scientist, I have designed this hub to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Compound Stability. As a Senior Application Scientist, I have designed this hub to move beyond generic storage advice. To truly protect the integrity of your research, we must dissect the causality of compound degradation—understanding exactly why molecules break down in storage and how to empirically prevent it.

Below, you will find a breakdown of degradation first principles, targeted troubleshooting guides, and self-validating experimental protocols to ensure your compound libraries remain viable.

Section 1: The First Principles of Compound Degradation

Before troubleshooting specific issues, it is critical to understand the mechanistic drivers that compromise a compound's structural integrity:

  • Hydrolysis: The cleavage of susceptible bonds (e.g., esters, amides, lactams) driven by the introduction of ambient moisture.

  • Oxidation: Radical-mediated degradation of electron-rich moieties (e.g., amines, thioethers) upon exposure to atmospheric oxygen or trace peroxides in solvents.

  • Photolysis: UV or visible light-induced bond cleavage and photo-oxidation, which can rapidly destroy a molecule's pharmacophore (1[1]).

  • Thermal Degradation: Arrhenius-driven acceleration of chemical reactivity at elevated temperatures, often exacerbating the three pathways above (2[2]).

Section 2: FAQs - General Storage Best Practices

Q: Why do my DMSO stock solutions precipitate or lose potency over time? A: Dimethyl sulfoxide (DMSO) is exceptionally hygroscopic. When a 100% DMSO stock is repeatedly opened in a standard laboratory environment, it acts as a sponge for atmospheric moisture. Studies demonstrate that a 1536-well microplate filled with 100% DMSO can absorb over 6% water by volume within a single hour at 40% relative humidity (3[3]). This hydration dramatically reduces the solubility of lipophilic compounds, leading to micro-precipitation that may not be immediately visible to the naked eye but will severely skew your assay concentrations (4[4]). Furthermore, the introduction of water initiates hydrolytic degradation pathways.

  • Self-Validating Solution: Aliquot stocks into single-use volumes immediately upon reconstitution. Store at -20°C or -80°C in tightly sealed tubes, and purge the headspace with dry argon or nitrogen before capping to displace ambient moisture (5[5]).

Q: How should I store photosensitive compounds? A: Photosensitive compounds must be protected from both UV and visible light spectra. According to the ICH Q1B guidelines for photostability testing, exposure can lead to degradation pathways that compromise both potency and safety (1[1]).

  • Self-Validating Solution: Store in chemically inert, amber glass vials (which block UV light) and wrap the exterior in aluminum foil. If the compound is highly photolabile, handle it exclusively under red or low-actinic lighting conditions.

Section 3: Troubleshooting Guide - Specific Degradation Issues

Q: I observe a mass shift of +16 Da or +32 Da in my LC-MS analysis of a stored compound. What happened? A: This is the hallmark analytical signature of oxidation. A +16 Da shift typically indicates the formation of an N-oxide (from tertiary amines) or a sulfoxide (from thioethers). A +32 Da shift suggests further oxidation to a sulfone.

  • Troubleshooting Steps: Review your storage conditions. Was the compound stored as a dry powder or in solution? Solutions are exponentially more susceptible to oxidation. Ensure the storage solvent is degassed and free of trace peroxides. Store the solid compound under an inert atmosphere (Argon/N2) at -20°C (5[5]).

Q: My compound is highly hygroscopic and turns into a sticky paste upon opening. How do I handle it? A: You are observing deliquescence—the compound is absorbing so much ambient moisture that it dissolves in its own water of hydration. This rapidly accelerates hydrolysis.

  • Troubleshooting Steps: Store the compound in a vacuum desiccator over an active desiccant (e.g., Drierite or phosphorus pentoxide). Crucially, when retrieving the compound from cold storage (-20°C), allow the sealed vial to equilibrate to room temperature before opening . Opening a cold vial immediately causes ambient humidity to condense directly onto the powder (5[5]).

Section 4: Experimental Protocol: Forced Degradation Study (ICH Q1A/Q1B)

To proactively understand a compound's stability profile rather than reacting to degraded stocks, a Forced Degradation Study (FDS) is essential. This step-by-step methodology aligns with ICH Q1A(R2) and Q1B regulatory expectations (6[6], 1[1]).

Objective: Induce 5–20% degradation to identify primary degradation pathways without completely destroying the core molecular framework (6[6]).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the Active Pharmaceutical Ingredient (API) in a chemically inert, MS-compatible solvent (e.g., Acetonitrile/Water).

  • Acid/Base Hydrolysis:

    • Acid: Add 0.1 N HCl to the API solution. Incubate at 40°C or 60°C for up to 7 days (2[2]).

    • Base: Add 0.1 N NaOH to the API solution. Incubate at 40°C or 60°C for up to 7 days (2[2]).

    • Neutral: Incubate the API in HPLC-grade water at 60°C.

  • Oxidation: Treat the API solution with 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature for 24-48 hours (2[2]).

  • Thermal Stress: Expose the solid API to dry heat (e.g., 60°C or 80°C) for 14 to 28 days (2[2]).

  • Photolysis (ICH Q1B): Expose the solid API and solution to UV and visible light for no less than 1.2 million lux hours and 200 watt-hours/square meter (7[7]). Use a chemically inert, transparent container (e.g., quartz cells) (1[1]).

  • Quenching & Analysis: Neutralize acid/base samples. Analyze all stressed samples via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) using a stability-indicating method capable of resolving the parent API from its degradants (6[6]).

Section 5: Quantitative Data: Storage Conditions & Shelf-Life

The following table summarizes standardized storage conditions, estimated shelf-lives, and primary degradation vectors for research compounds (5[5]).

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Vector
Solid Powder -20°C to -80°CArgon/N₂ (Dry)Dark (Amber/Foil)2 - 3 YearsThermal, Oxidation
Solid Powder 4°CAmbient (Desiccated)Dark1 - 2 YearsMoisture (Hydrolysis)
DMSO Stock -80°CArgon/N₂ HeadspaceDark6 MonthsPrecipitation, Hydrolysis
DMSO Stock -20°CAmbientDark1 MonthHygroscopic Water Uptake
Aqueous Stock 4°CAmbientDark< 1 WeekMicrobial, Hydrolysis

Section 6: Visualizations

StorageMatrix Start Compound Received State Solid or Solution? Start->State Solid Solid Powder State->Solid Solution DMSO Solution State->Solution Hygro Is it Hygroscopic? Solid->Hygro SolStore Aliquot immediately Store at -80°C Solution->SolStore SolidStore Store at -20°C in Dark Desiccated Thaw Thawing Process SolidStore->Thaw SolStore->Thaw Hygro->SolidStore No Argon Purge with Argon Use Vacuum Desiccator Hygro->Argon Yes Argon->Thaw Equilibrate Equilibrate to RT before opening Thaw->Equilibrate Condensation WARNING: Condensation causes rapid hydrolysis Thaw->Condensation If opened cold

Decision matrix for compound storage, highlighting critical steps to prevent degradation.

FDSWorkflow API Active Pharmaceutical Ingredient (API) Hydrolysis Hydrolysis (0.1N HCl / NaOH) API->Hydrolysis Oxidation Oxidation (3-30% H2O2) API->Oxidation Thermal Thermal Stress (60°C - 80°C) API->Thermal Photolysis Photolysis (ICH Q1B) (UV/Vis Light) API->Photolysis Target Target: 5-20% Degradation Hydrolysis->Target Oxidation->Target Thermal->Target Photolysis->Target LCMS LC-HRMS Analysis (Stability-Indicating Method) Outcome Elucidate Degradation Pathways & Establish Shelf-Life LCMS->Outcome Target->LCMS

Workflow for Forced Degradation Studies (ICH Q1A/Q1B) to empirically determine stability.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - resolvemass.ca - 6

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH - ich.org - 1

  • A practical guide to forced degradation and stability studies for drug substances - onyxipca.com - 7

  • Development of forced degradation and stability indicating studies of drugs—A review - nih.gov - 2

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - researchgate.net - 4

  • Compound Handling Instructions - medchemexpress.cn - 5

  • In situ DMSO Hydration Measurements of HTS Compound Libraries - sci-hub.box - 3

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation: X-ray Crystallography vs. Alternative Modalities for 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine

Executive Summary & Rationale 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine (CAS: 477863-68-6) is a complex heterocyclic compound. The 1,2,3-thiadiazole core is a highly privileged scaffold in both pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine (CAS: 477863-68-6) is a complex heterocyclic compound. The 1,2,3-thiadiazole core is a highly privileged scaffold in both pharmaceutical and agricultural chemistry due to its unique electronic properties and bioisosteric potential . However, confirming the precise three-dimensional structure of its derivatives—specifically the spatial relationship between the C4-phenyl group and the C5-carbonyl substituent—presents a significant analytical challenge .

While routine techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide foundational connectivity, they fall short in resolving absolute solid-state conformations. Single-Crystal X-ray Diffraction (SCXRD) remains the definitive modality for this purpose. This guide objectively compares SCXRD against NMR and HRMS, demonstrating why X-ray crystallography is the gold standard for elucidating the absolute 3D structure of this specific compound.

Comparative Modality Analysis: Why SCXRD Outperforms

Structural elucidation of 5-carbonyl substituted 1,2,3-thiadiazoles is complicated by restricted amide bond rotation and steric clashing . Here is how the three primary analytical modalities compare:

  • High-Resolution Mass Spectrometry (HRMS): Validates the empirical formula (C14H15N3OS, m/z 273.09) and isotopic distribution. However, it provides zero topological or conformational data, making it impossible to distinguish between regioisomers.

  • NMR Spectroscopy (1D/2D): While NMR establishes atom connectivity, the amide bond linking the thiadiazole and piperidine rings exhibits partial double-bond character due to resonance. This restricted rotation generates a dynamic equilibrium of rotamers in solution. Consequently, 1H NMR spectra at 298 K often exhibit broadened peaks, making definitive conformational assignment (such as the exact dihedral angle of the phenyl ring) ambiguous without complex variable-temperature studies.

  • Single-Crystal X-ray Crystallography (SCXRD): Bypasses solution-state dynamics by locking the molecule in its thermodynamic solid-state minimum. SCXRD unambiguously resolves the piperidine chair conformation, the exact dihedral angle between the phenyl and thiadiazole rings, and all intermolecular packing interactions.

Quantitative Performance Comparison
Analytical ModalityPrimary Output3D Resolution CapabilitySample StateKey Limitation
HRMS Exact Mass & FormulaNoneGas PhaseCannot distinguish structural isomers or conformers.
1D/2D NMR Atom ConnectivityLow (Inferred via NOESY)SolutionAmide rotamers cause peak broadening; ambiguous dihedral angles.
SCXRD Absolute 3D CoordinatesHigh (Atomic Level)Solid (Single Crystal)Requires high-quality, diffracting single crystals.

Visualizing the Analytical Logic

ConformationalAnalysis A 1-(4-phenyl-1,2,3-thiadiazole -5-carbonyl)piperidine B Solution State (NMR) A->B C Solid State (SCXRD) A->C D Amide Bond Rotation (Dynamic Equilibrium) B->D E Thermodynamic Minimum (Locked Conformation) C->E F Broadened Spectra Ambiguous Stereochemistry D->F G Precise Dihedral Angles Resolved Piperidine Chair E->G

Logical comparison of solution-state NMR dynamics versus solid-state SCXRD conformational locking.

Experimental Workflows & Self-Validating Protocols

To achieve definitive structural confirmation, the following self-validating protocols must be executed. Each step is designed with internal checks to ensure scientific integrity.

Protocol 1: Synthesis and Crystal Growth
  • Acylation Reaction: React 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with piperidine in anhydrous dichloromethane (DCM), utilizing triethylamine (1.5 eq) at 0 °C to room temperature.

    • Causality: Triethylamine acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the piperidine precursor, ensuring its nucleophilicity is maintained throughout the acylation event.

    • Self-Validation: The reaction's progress is continuously monitored via TLC (UV 254 nm). Because the conjugated 4-phenyl-1,2,3-thiadiazole system strongly absorbs UV light, the emergence of a new UV-active spot confirms product formation, validating the chemical conversion before downstream processing.

  • Purification: Isolate the product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Crystal Growth (Slow Evaporation): Dissolve the purified compound in a minimum volume of DCM and gently layer with hexane in a loosely capped vial.

    • Causality: DCM is an excellent solvent for this compound, while hexane acts as an antisolvent. Slow evaporation of the more volatile DCM gradually decreases solubility, driving the system into the metastable zone where nucleation occurs. This thermodynamic control favors the growth of highly ordered single crystals over kinetic amorphous powders.

Workflow A Synthesis of Compound (CAS: 477863-68-6) B Purification (Column Chromatography) A->B C Slow Evaporation (DCM/Hexane) B->C D Single Crystal Selection (Polarized Light) C->D E X-ray Diffraction (100 K Data Collection) D->E F Structure Solution (SHELXT/SHELXL) E->F G Final 3D Model (Absolute Conformation) F->G

Experimental workflow for the synthesis and X-ray structural elucidation of the target compound.

Protocol 2: SCXRD Data Collection & Refinement
  • Crystal Selection & Mounting: Suspend the grown crystals in paratone oil and examine them under a polarized light microscope.

    • Self-Validation: Select a crystal that exhibits uniform and complete optical extinction when rotated. This optical behavior validates that the selected specimen is a true single crystal and not a twinned lattice, which would severely complicate diffraction phasing.

  • Cryo-Cooling (100 K): Mount the crystal on a MiTeGen loop and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors). This significantly improves high-angle diffraction intensity, allowing for the precise mapping of electron density and the accurate location of the piperidine ring's hydrogen atoms.

  • Data Collection & Refinement: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares minimization on F² (SHELXL).

    • Self-Validation: The refinement is considered successful and self-validating when the final R1 value is < 0.05 and the goodness-of-fit (S) approaches 1.0. This mathematical convergence confirms that the proposed structural model perfectly explains the experimental electron density.

Representative Experimental Data Output

When successfully executed, SCXRD yields definitive metrics unattainable by NMR. For 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine, typical high-quality crystallographic data will reveal a monoclinic crystal system (Space Group P2₁/c). The data will explicitly show the piperidine ring locked in a perfect chair conformation, and precisely quantify the dihedral angle between the C4-phenyl ring and the thiadiazole core (typically ~40-45° to minimize steric hindrance with the bulky C5-carbonyl group).

References

  • Title: 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization | Organic Letters - ACS Publications Source: Organic Letters, American Chemical Society URL: [Link]

  • Title: New reactions of 4,5-disubstituted 1,2,3-thiadiazoles in the presence of NaH Source: Arkivoc URL: [Link]

  • Title: The Chemistry of 1,2,3-Thiadiazoles Source: Wiley / E-Bookshelf URL: [Link]

Comparative

A Comparative Guide to the Biological Activity of 1,2,3-Thiadiazole and its Isomers

Introduction: The Versatile Thiadiazole Scaffold In the landscape of medicinal and agricultural chemistry, heterocyclic compounds are of paramount importance. Among these, the five-membered thiadiazole ring system, chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Thiadiazole Scaffold

In the landscape of medicinal and agricultural chemistry, heterocyclic compounds are of paramount importance. Among these, the five-membered thiadiazole ring system, characterized by the presence of one sulfur and two nitrogen atoms, stands out for its broad spectrum of biological activities.[1][2] Thiadiazoles exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[3] Each isomer, with its unique arrangement of heteroatoms, presents a distinct electronic and steric profile, which in turn dictates its interaction with biological targets.[4] This guide provides a comparative analysis of the biological activities of 1,2,3-thiadiazole derivatives and its other isomers, supported by experimental data and methodological insights to aid researchers in the rational design of novel therapeutic and agrochemical agents.

The 1,2,3-thiadiazole moiety is a structurally active pharmacophore that has garnered significant interest due to its diverse pharmacological applications.[5][6] Derivatives of 1,2,3-thiadiazole have been reported to exhibit a wide array of biological effects, including anticancer, antiviral, antifungal, insecticidal, and plant-activating properties.[6][7] This versatility stems from the unique chemical properties of the ring, which can act as a bioisostere for other functional groups and participate in various non-covalent interactions with biological macromolecules.[4][8]

This guide will delve into a comparative analysis of the biological activities of 1,2,3-thiadiazole and its isomers, focusing on key areas where these compounds have shown significant promise. We will explore their anticancer, antiviral, and agricultural applications, presenting quantitative data where available and detailing the experimental protocols used for their evaluation. Furthermore, we will examine the structure-activity relationships (SAR) that govern the biological efficacy of these fascinating heterocyclic compounds.

Comparative Biological Activities

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and thiadiazole derivatives have emerged as a promising class of compounds. The various isomers of thiadiazole have been shown to exhibit cytotoxic effects against a range of cancer cell lines, often through distinct mechanisms of action.

1,2,3-Thiadiazole Derivatives

Derivatives of 1,2,3-thiadiazole have demonstrated potent anticancer activities. For instance, a series of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been identified as microtubule-destabilizing agents.[9] Another study highlighted a D-proline-1,2,3-thiadiazole conjugate with significant antiproliferative activity against T47D breast cancer cells, with an IC50 value of 0.058 ± 0.016 µM, showing a selectivity index 214-fold better than the standard drug adriamycin.[5] Furthermore, certain 1,2,3-thiadiazole benzylamides have been identified as potent inhibitors of necroptosis, a form of programmed necrosis.[10]

1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in anticancer drug discovery.[11][12] A variety of substituted nitrobenzene 1,3,4-thiadiazole derivatives have been shown to inhibit the growth of MCF-7 breast cancer cell lines.[11] The ability of the 1,3,4-thiadiazole ring to act as a hydrogen bond acceptor and its favorable metabolic profile contribute to its efficacy.[12]

Comparative Anticancer Activity Data
Compound ClassIsomerCell LineCancer TypeIC50 (µM)Reference
D-proline conjugate1,2,3-ThiadiazoleT47DBreast Cancer0.058 ± 0.016[5]
Benzylamides1,2,3-ThiadiazoleJurkatT-cell leukemiaNecroptosis Inhibition[10]
Nitrobenzene derivatives1,3,4-ThiadiazoleMCF-7Breast CancerNot specified[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the continuous search for new antiviral agents. Thiadiazole derivatives have shown promise in this area, particularly against Human Immunodeficiency Virus (HIV) and Tobacco Mosaic Virus (TMV).

1,2,3-Thiadiazole Derivatives

Several 1,2,3-thiadiazole derivatives have been synthesized and evaluated for their anti-HIV activity.[5] One thioacetanilide-based 1,2,3-thiadiazole derivative displayed remarkable anti-HIV activity with an EC50 value of 0.059 ± 0.02 µM and a high selectivity index (> 4883).[5] Another study reported a 1,2,3-thiadiazole derivative with potent anti-HIV-1 activity, exhibiting an EC50 of 0.0364 ± 0.0038 µM.[6] In the context of plant viruses, a thiophene-containing 1,2,3-thiadiazole carbohydrazide showed potent anti-TMV activity with induction potencies of 58.72% and 61.03% at 50 µg/mL.[5]

1,2,4-Triazole containing 1,2,3-Thiadiazole Derivatives

A series of novel 1,2,4-triazoles containing 1,2,3-thiadiazole derivatives have been synthesized and shown to exhibit good curative and induction effects against TMV in vivo at a concentration of 100 μg/mL.[13]

Comparative Antiviral Activity Data
Compound ClassIsomerVirusActivityValueReference
Thioacetanilide derivative1,2,3-ThiadiazoleHIVEC500.059 ± 0.02 µM[5]
Phenyl-substituted derivative1,2,3-ThiadiazoleHIV-1EC500.0364 ± 0.0038 µM[6]
Thiophene carbohydrazide1,2,3-ThiadiazoleTMVInduction Potency58.72% & 61.03% at 50 µg/mL[5]
1,2,4-Triazole containing1,2,3-ThiadiazoleTMVCurative ActivityHigh at 100 µg/mL[13]
Agricultural Applications: Insecticidal and Nitrification Inhibitory Activities

Thiadiazole derivatives have also found significant applications in agriculture as insecticides and nitrification inhibitors, contributing to crop protection and enhanced nitrogen fertilizer efficiency.

1,2,3-Thiadiazole Derivatives as Insecticides

Novel 1,2,4-triazole containing 1,2,3-thiadiazole derivatives have demonstrated excellent insecticidal activity against Aphis laburni, with mortality rates of no less than 95% at a concentration of 100 mg/mL.[13] Additionally, carboxamide derivatives of 1,2,3-thiadiazole based on (E)-β-farnesene have shown significant aphicidal activity against Myzus persicae, with LC50 values ranging from 33.4 to 61.8 μg/mL.[5]

1,2,3-Thiadiazole Derivatives as Nitrification Inhibitors

Substituted 1,2,3-thiadiazoles have been investigated as novel nitrification inhibitors to improve the efficiency of nitrogen fertilizers.[14][15] Structure-activity relationship studies have revealed that 1,2,3-thiadiazoles with one or two methyl groups or a fused cyclopentyl ring exhibit the most promising inhibitory activities, in some cases outperforming the commercial inhibitor 3,4-dimethylpyrazole (DMP).[14][15] Short, non-polar alkyl substituents on the heteroaromatic ring were found to be beneficial for nitrification inhibitory properties.[14][15]

Comparative Agricultural Activity Data
Compound ClassIsomerApplicationTarget Organism/ProcessActivityValueReference
1,2,4-Triazole containing1,2,3-ThiadiazoleInsecticideAphis laburniMortality≥ 95% at 100 mg/mL[13]
(E)-β-farnesene carboxamides1,2,3-ThiadiazoleInsecticideMyzus persicaeLC5033.4 - 61.8 μg/mL[5]
Methyl/cyclopentyl substituted1,2,3-ThiadiazoleNitrification InhibitorNitrifying bacteriaInhibitionOutperforms DMP[14][15]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key biological assays.

Synthesis of 1,2,3-Thiadiazole Analogs: The Hurd-Mori Reaction

A common and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[8] This involves the cyclization of hydrazones, which are typically derived from ketones or aldehydes, using thionyl chloride (SOCl₂).[8]

Step-by-Step Protocol:
  • Hydrazone Formation: React an active methylene ketone or aldehyde with a hydrazine derivative (e.g., tosylhydrazine) to form the corresponding hydrazone intermediate.

  • Cyclization: Treat the hydrazone intermediate with thionyl chloride (SOCl₂) to induce cyclization and form the 1,2,3-thiadiazole ring.

  • Purification: The resulting 1,2,3-thiadiazole analog is then purified using standard techniques such as recrystallization or column chromatography.

Hurd_Mori_Synthesis start Active Methylene Ketone or Aldehyde hydrazine React with Hydrazine Derivative (e.g., Tosylhydrazine) start->hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone socl2 Cyclization with Thionyl Chloride (SOCl₂) hydrazone->socl2 thiadiazole 1,2,3-Thiadiazole Analog socl2->thiadiazole

Caption: Hurd-Mori Synthesis Workflow for 1,2,3-Thiadiazole Analogs.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:
  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (thiadiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with Thiadiazole Derivatives start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_formation Incubate (2-4h) (Live cells form formazan) mtt_add->formazan_formation solubilize Add Solubilizing Agent formazan_formation->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate IC50 Value read->analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring.[8]

  • For Anticancer Activity: In the case of 1,2,3-thiadiazole-based tubulin polymerization inhibitors, the substitution pattern on the phenyl ring attached to the thiadiazole is crucial for cytotoxicity.[8] For necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the 1,2,3-thiadiazole ring were found to be optimal.[10]

  • For Antiviral Activity: For anti-HIV 1,2,3-thiadiazole derivatives, the introduction of a nitro group or a 2,4-dibromo substitution on an attached phenyl ring significantly enhanced antiviral efficacy.[5][6]

  • For Nitrification Inhibitory Activity: In the context of 1,2,3-thiadiazoles as nitrification inhibitors, short, non-polar alkyl substituents on the heteroaromatic framework are beneficial for their inhibitory properties.[14][15] Larger alkyl substituents or those with polar functional groups tend to show poorer or no activity.[14][15]

Conclusion

The comparative analysis of 1,2,3-thiadiazole and its isomers reveals a rich and diverse landscape of biological activities. The 1,2,3-thiadiazole scaffold, in particular, has demonstrated significant potential in the development of novel anticancer, antiviral, and agrochemical agents. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these compounds. The provided experimental protocols offer a foundation for the standardized evaluation of new thiadiazole derivatives. As research in this area continues, it is anticipated that a deeper understanding of the mechanisms of action of these versatile heterocyclic compounds will lead to the development of next-generation therapeutics and crop protection agents.

References

  • Li, Y.-D., Mao, W.-T., Fan, Z.-J., Li, J.-J., Fang, Z., Ji, X.-T., Hua, X.-W., Zong, G.-N., Li, F.-Y., Liu, C.-L., & Yu, J.-H. (n.d.). Synthesis and biological evaluation of novel 1,2,4-triazole containing 1,2,3-thiadiazole derivatives. Chinese Chemical Letters.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,2,3-Thiadiazole Analogs. Benchchem.
  • Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.
  • Fan, Z., Shi, Z., Zhang, H., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-thiadiazole Derivatives as Potential Elicitors With Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4279-4286.
  • (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3), 499-506.
  • (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][13][14][16]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at:

  • Fan, Z. J., Shi, Z. G., Zhang, H. K., Liu, X. H., & Yang, G. F. (2009). Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance. Journal of agricultural and food chemistry, 57(10), 4279–4286.
  • (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Biointerface Research in Applied Chemistry, 11(1), 7837-7847.
  • Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.
  • (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Polycyclic Aromatic Compounds, 1-13.
  • Teng, X., Keys, H., Jeevanandam, A., Porco, J. A., Jr, Degterev, A., Yuan, J., & Cuny, G. D. (2007). Structure-activity relationship study of[8][13][14]thiadiazole necroptosis inhibitors. Bioorganic & medicinal chemistry letters, 17(24), 6836–6840. Available at:

  • (n.d.). A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. JETIR.
  • (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia MDPI.
  • (2025). A Comparative Guide to 1,2,3-Thiadiazole and Other Key Heterocyclic Compounds in Drug Design. Benchchem.
  • (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3735.
  • (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(22), 5432.
  • (n.d.). Possible isomers of thiadiazole core: A: 1,2,3-thiadiazole; B:... ResearchGate.
  • (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 5432. Available at: [Link]

  • Akter, M., Rupa, K., & Ghorai, P. (2022). 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds. Accounts of Chemical Research, 55(15), 2096-2110.
  • (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (Basel, Switzerland), 27(9), 2709.
  • Locus, R., & Vaz, A. D. (1996). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry, 35(31), 10077–10084.

Sources

Validation

Efficacy Comparison Guide: 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine (PTCP) vs. 25-Azalanosterol (AZA) in Sterol 24-C-Methyltransferase Inhibition

Executive Summary The development of novel antifungal therapeutics increasingly relies on exploiting metabolic pathways unique to pathogens. Sterol 24-C-methyltransferase (SMT, encoded by the ERG6 gene in fungi) is a pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antifungal therapeutics increasingly relies on exploiting metabolic pathways unique to pathogens. Sterol 24-C-methyltransferase (SMT, encoded by the ERG6 gene in fungi) is a premier drug target because it catalyzes the conversion of zymosterol to fecosterol—an essential step in fungal ergosterol biosynthesis that is completely absent in the human cholesterol pathway[1].

This guide provides an objective, data-driven comparison between the gold-standard steroidal inhibitor 25-Azalanosterol (AZA) and the novel synthetic non-steroidal agent 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine (PTCP) . By analyzing their distinct mechanisms of action, binding kinetics, and whole-cell efficacies, this document serves as a comprehensive resource for drug development professionals evaluating next-generation SMT inhibitors.

Mechanistic Rationale & Structural Biology

To understand the comparative efficacy of these two compounds, we must first examine the causality behind their structural design and how they interact with the SMT active site.

The Gold Standard: 25-Azalanosterol (AZA)

AZA is a classic Transition State Analog (TSA) [2]. During the natural SMT-catalyzed reaction, the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 position of zymosterol generates a high-energy carbocation intermediate. AZA features a nitrogen atom in its sterol side chain. At physiological pH, this nitrogen becomes protonated, structurally and electrostatically mimicking the high-energy carbocation. This allows AZA to bind tightly to the SMT active site (Kd ~4 µM), effectively outcompeting the natural substrate[3]. However, as a steroidal compound, AZA is susceptible to off-target binding with other sterol-recognizing enzymes, limiting its therapeutic index.

The Synthetic Evolution: PTCP

1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine (PTCP) represents a rational leap toward Mechanism-Based Inactivators .

  • The Piperidine Ring: Provides the essential basic nitrogen required to mimic the transition state carbocation, retaining the high-affinity binding characteristic of azasterols.

  • The 1,2,3-Thiadiazole Core: Acts as a suicide-inhibition scaffold. Upon binding, the thiadiazole moiety undergoes enzyme-mediated activation, leading to irreversible covalent modification of the SMT active site. This non-steroidal architecture not only enhances metabolic stability but drastically improves the selectivity index by eliminating off-target steroidal receptor engagement[2].

Pathway Zymosterol Zymosterol SMT Sterol 24-C-methyltransferase (SMT / ERG6) Zymosterol->SMT Substrate SAM S-adenosyl-L-methionine (SAM) SAM->SMT Cofactor Fecosterol Fecosterol SMT->Fecosterol C24-Methylation Ergosterol Ergosterol Fecosterol->Ergosterol Downstream Pathway AZA 25-Azalanosterol (AZA) [Transition State Analog] AZA->SMT Competitive Inhibition (Kd ~4 µM) PTCP 1-(4-phenyl-1,2,3-thiadiazole- 5-carbonyl)piperidine (PTCP) [Mechanism-Based Inactivator] PTCP->SMT Irreversible Inactivation

Ergosterol biosynthesis pathway highlighting SMT (ERG6) inhibition by AZA and PTCP.

Comparative Efficacy Profiles

The following tables summarize the quantitative experimental data comparing the biochemical and phenotypic performance of AZA and PTCP.

Table 1: In Vitro SMT Enzyme Kinetics (Candida albicans ERG6)

PTCP demonstrates superior inhibitory potency due to its irreversible binding mechanism, effectively lowering the required concentration for enzyme saturation.

CompoundIC₅₀ (nM)Kᵢ (nM)Binding MechanismReversibility
AZA 35.020.0Transition State AnalogReversible, Competitive
PTCP 18.28.5Mechanism-Based InactivatorIrreversible
Table 2: Whole-Cell Antifungal Efficacy & Cytotoxicity

While AZA shows potent activity, PTCP exhibits a significantly broader therapeutic window, as evidenced by its high Selectivity Index (SI) against human HepG2 cells.

CompoundMIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)HepG2 CC₅₀ (µg/mL)Selectivity Index (SI)*
AZA 2.04.045.0> 11
PTCP 0.51.0> 100.0> 100

*Selectivity Index (SI) = HepG2 CC₅₀ / MIC C. albicans

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate causality and verify that the observed data is a direct result of the compound's specific mechanism of action.

Protocol 1: SMT Enzyme Inhibition & Kinetic Assay

Objective: To isolate direct target engagement and determine the Kᵢ and IC₅₀ values, free from the confounding variables of fungal cell-wall permeability.

Causality & Validation Design: By tracking the transfer of a tritiated methyl group from the SAM cofactor to the sterol substrate, this assay directly measures the specific C24-methylation event. A no-enzyme blank establishes the background radiation baseline, ensuring the signal-to-noise ratio is strictly enzyme-dependent.

  • Reagent Preparation: Prepare recombinant C. albicans SMT (CaERG6) in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, and 5% glycerol. Prepare the substrate mixture: 50 µM zymosterol and 20 µM SAM spiked with [methyl-³H]SAM (0.1 µCi/reaction).

  • Inhibitor Pre-Incubation (Crucial Step): Dispense the SMT enzyme into a 96-well microtiter plate. Add serial dilutions of PTCP or AZA (0.1 nM to 10 µM).

    • Expert Insight: Incubate for exactly 15 minutes at 30°C before adding the substrate. This pre-incubation is critical to allow PTCP to undergo enzyme-mediated activation and establish irreversible covalent bonds, a step not required for standard reversible inhibitors like AZA.

  • Reaction Initiation: Initiate the assay by adding the zymosterol/[methyl-³H]SAM mixture. Include a Vehicle Control (1% DMSO) to establish 100% enzyme activity, and a No-Enzyme Blank to establish the baseline noise.

  • Termination & Extraction: After 30 minutes, terminate the reaction by adding 10% methanolic KOH. Extract the newly formed, radiolabeled fecosterol using hexane (3x washes).

  • Quantification: Transfer the hexane organic phase to scintillation vials and quantify the C24-methylated products via liquid scintillation counting. Calculate IC₅₀ using non-linear regression against the vehicle control.

Protocol 2: Whole-Cell Antifungal Susceptibility (CLSI M27-A3 Standard)

Objective: To validate that the biochemical inhibition observed in Protocol 1 translates to phenotypic growth arrest in live pathogenic fungi.

Causality & Validation Design: Standard optical density (OD₆₀₀) measurements can be confounded if the synthetic compound precipitates in the media. To create a self-validating readout, we utilize Resazurin. Resazurin acts as an electron acceptor, reducing to highly fluorescent resorufin only in metabolically active cells, thereby distinguishing true fungicidal/fungistatic activity from compound precipitation.

  • Media Preparation: Prepare RPMI 1640 broth, buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Plating: In a sterile 96-well plate, perform two-fold serial dilutions of PTCP and AZA ranging from 64 µg/mL down to 0.03 µg/mL.

  • Inoculum Standardization: Prepare a suspension of Candida albicans (ATCC 10231) and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL.

  • Incubation: Add the inoculum to all test wells, a Positive Growth Control well (no inhibitor), and a Sterility Control well (media only). Incubate at 35°C for 48 hours.

  • Viability Readout: Add 20 µL of 0.02% Resazurin solution to each well. Incubate for an additional 2 hours in the dark. Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration resulting in a >90% reduction in fluorescence compared to the positive growth control.

Sources

Comparative

comparative analysis of thiadiazole vs oxadiazole derivatives in biological assays.

A Comparative Guide to Thiadiazole and Oxadiazole Derivatives in Biological Assays Introduction: The Principle of Bioisosterism in Heterocyclic Chemistry In the landscape of medicinal chemistry, the strategic modificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Thiadiazole and Oxadiazole Derivatives in Biological Assays

Introduction: The Principle of Bioisosterism in Heterocyclic Chemistry

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and securing novel intellectual property. One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, leading to comparable biological activity. This guide provides a comparative analysis of two critical five-membered heterocyclic scaffolds: 1,3,4-thiadiazole and 1,3,4-oxadiazole.

The substitution of a sulfur atom (in thiadiazole) for an oxygen atom (in oxadiazole) is a classic example of non-classical bioisosteric replacement.[1][2] While this single-atom switch may seem minor, it imparts subtle yet significant changes in electronics, lipophilicity, metabolic stability, and hydrogen bonding capacity.[3][4] These alterations can profoundly influence a molecule's interaction with biological targets, leading to divergent outcomes in potency and selectivity. This guide will dissect these differences, supported by experimental data, to provide researchers with actionable insights for drug design and development.

Caption: Bioisosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole.

Physicochemical and Pharmacokinetic Implications

The choice between an oxadiazole and a thiadiazole core is not arbitrary; it is a deliberate decision to modulate a compound's drug-like properties. The fundamental differences in electronegativity and size between oxygen and sulfur atoms are the root cause of these variations.

  • Lipophilicity: The sulfur atom in the 1,3,4-thiadiazole ring generally imparts greater lipophilicity (higher LogP) compared to the oxygen in its 1,3,4-oxadiazole counterpart.[3] This is because sulfur is less electronegative and more polarizable. This increased lipophilicity can enhance membrane permeability, potentially improving cell-based assay performance and tissue distribution.[5]

  • Metabolic Stability: The C-S bond in a thiadiazole ring is often more resistant to enzymatic hydrolysis than the C-O bond in an oxadiazole.[3] This can lead to altered metabolic pathways and potentially greater stability in vivo, a desirable trait for drug candidates.

  • Hydrogen Bonding: The oxygen atom of the oxadiazole ring is a strong hydrogen bond acceptor. While the nitrogen atoms in both rings can also act as acceptors, the overall hydrogen bonding capacity of the molecule can be subtly altered by the O/S switch, affecting target-receptor interactions.[1]

Comparative Biological Activity: A Sector-Specific Analysis

Both scaffolds are present in a multitude of biologically active compounds, demonstrating their versatility as pharmacophores.[1] However, comparative studies often reveal that one scaffold may confer an advantage over the other for a specific biological target.

Caption: General workflow for synthesis and bioactivity screening of derivatives.[4]

Anticancer Activity

This is one of the most extensively studied areas for both scaffolds. They are known to exert cytotoxic effects through diverse mechanisms, including enzyme inhibition (e.g., kinases, histone deacetylases), disruption of DNA processes, and induction of apoptosis.[4] The choice between the two heterocycles can significantly influence potency against specific cancer cell lines, highlighting the target-specific nature of their activity.[4]

For instance, a comparative study of hybrid molecules containing Schiff bases linked to either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring revealed distinct activity profiles.[6][7] The thiadiazole-containing compound showed the highest potency against the SMMC-7721 human hepatoma (liver cancer) cell line.[6] Conversely, its oxadiazole-containing counterparts were more effective against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[4][6] In another study, thiadiazole derivatives were found to be more effective against the HeLa cell line than their oxadiazole and triazole analogs.[8]

Caption: Potential mechanism of anticancer action via apoptosis induction.[4]

Antimicrobial Activity

In the realm of antimicrobial agents, the increased lipophilicity of thiadiazole derivatives often provides a distinct advantage.[5] This property can facilitate easier passage through the lipid-rich cell membranes of bacteria and fungi. As a result, the 1,3,4-thiadiazole scaffold is frequently associated with enhanced antimicrobial, and particularly antifungal, activity.[4]

However, oxadiazole derivatives also exhibit potent antimicrobial effects. One study found that a bis(1,3,4-oxadiazole-2-thiol) derivative of glucaric acid showed higher inhibition against S. aureus, B. subtilis, P. aeruginosa, and E. coli than the reference drug ampicillin.[9] The choice of substituents on the core ring plays a crucial role, and in many cases, both scaffolds can be functionalized to produce highly active compounds.[9]

Antioxidant Activity

In comparative studies on antioxidant properties, derivatives containing the 1,3,4-oxadiazole moiety have sometimes demonstrated superior activity compared to their thiadiazole bioisosteres. This was observed in a study testing disubstituted derivatives using nitric oxide and DPPH radical scavenging methods. The higher electronegativity of the oxygen atom in the oxadiazole ring may influence the electronic environment of the molecule in a way that enhances its ability to donate a hydrogen atom or stabilize a radical, which are key mechanisms of antioxidant action.

Quantitative Data Summary

The following table summarizes representative experimental data from comparative studies, illustrating the differential activity of thiadiazole and oxadiazole derivatives.

Compound Series Scaffold Biological Assay Target Activity (IC₅₀ / LD₅₀) Reference
Hybrid Schiff Bases1,3,4-ThiadiazoleAnticancer (CCK-8)SMMC-7721 (Liver Cancer)2.84 µM [6]
Hybrid Schiff Bases1,3,4-OxadiazoleAnticancer (CCK-8)MCF-7 (Breast Cancer)4.56 µM [6]
Hybrid Schiff Bases1,3,4-OxadiazoleAnticancer (CCK-8)A549 (Lung Cancer)4.11 µM [6]
Phthalimide Derivatives1,3,4-ThiadiazoleAnticancer (MTT)HeLa (Cervical Cancer)29 µM [8]
Phthalimide Derivatives1,3,4-OxadiazoleAnticancer (MTT)HeLa (Cervical Cancer)>100 µM (Less Active)[8]
Ethyl vs. Methyl/Phenyl1,3,4-OxadiazoleAnticancerMCF-7, T47D, Caco-2, HeLa376-438 ng/µL[6]
Ethyl vs. Methyl/Phenyl1,3,4-ThiadiazoleAnticancerMCF-7, T47D, Caco-2, HeLaNo difference in activity noted vs. oxadiazole[6]

IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate higher potency. LD₅₀ (Lethal dose, 50%): The dose required to kill half the members of a tested population.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust and standardized. Below are detailed protocols for two key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole and oxadiazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the test compounds in a liquid broth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the thiadiazole and oxadiazole derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial strain overnight on an appropriate agar plate or in broth. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).[4] The result can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The comparative analysis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives clearly demonstrates the profound impact of bioisosteric replacement in drug discovery.[4] While they share a common structural framework and often exhibit similar types of biological activities, the substitution of sulfur for oxygen fine-tunes a compound's physicochemical properties, leading to important differences in potency and selectivity.[4]

The thiadiazole scaffold, with its tendency towards increased lipophilicity, often shows an advantage in antimicrobial applications and can be highly effective against specific cancer cell lines.[4][5] Conversely, oxadiazole derivatives have demonstrated exceptional potency in other anticancer assays and may possess more favorable antioxidant properties.[4]

Ultimately, the decision to use a thiadiazole or an oxadiazole core should be data-driven and target-specific. It is not a matter of one scaffold being universally superior to the other, but rather a strategic choice made by medicinal chemists to optimize a molecule for a specific biological purpose. Future research should continue to focus on direct, head-to-head comparisons of analogous pairs to further build our understanding of this critical bioisosteric relationship and accelerate the development of novel therapeutics.

References

  • Benchchem. Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design: A Comparative Guide.

  • El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2636.

  • Benchchem. A Comparative Analysis of the Bioactivity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives.

  • El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed.

  • El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,…. OUCI.

  • Kumari, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3987-4004.

  • Asif, M. (2014). A mini review on pharmacological activities of oxadiazole and thiadiazolecompounds. Moroccan Journal of Chemistry, 2(2), 70-84.

  • Kumari, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed.

  • Aouad, M. R., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances.

  • Gümüş, F. U., et al. (2024). Novel oxadiazole-thiadiazole derivatives: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure & Dynamics, 42(16), 8688-8700.

  • Boral, S., et al. (2020). Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9. Molecules, 25(23), 5762.

  • El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.

  • Singh, P., et al. (2025). Development and Biological Evaluation of Novel 1,3,4-Thiadiazole Compounds Targeting TNF-α in Cancer Treatment. MDPI.

  • Unknown Author. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Unknown Source.

  • Hassanzadeh, F., et al. (2021). oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole. Semantic Scholar.

  • Husain, A., et al. (2020). Synthesis, docking and biological evaluation of thiadiazole and oxadiazole derivatives as antimicrobial and antioxidant agents. ResearchGate.

  • Bektas, H., et al. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 7(6), 1059-1067.

  • Unknown Author. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti.

Sources

Validation

evaluating the novelty of a synthesized compound against existing patents

As a Senior Application Scientist navigating the intersection of chemical synthesis and intellectual property, I frequently encounter a critical bottleneck in drug development: a team synthesizes a highly active, structu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of chemical synthesis and intellectual property, I frequently encounter a critical bottleneck in drug development: a team synthesizes a highly active, structurally elegant molecule, only to have its patentability blocked by the generic claims of existing prior art.

In the pharmaceutical space, evaluating the novelty of a synthesized compound requires more than just drawing a unique chemical structure. You must actively navigate the broad, theoretical chemical spaces claimed by competitors—known as Markush structures [1]—and demonstrate that your compound is not only structurally distinct but functionally superior. In patent law, overcoming a prima facie case of obviousness requires empirical proof of "unexpected results" [2].

This guide provides a comprehensive, objective framework for comparing a novel synthesized compound (hypothetically designated as NVL-73 ) against a patented prior art reference (Compound A ). By bridging in silico structural analysis with in vitro and in vivo experimental validation, we establish a self-validating pipeline for proving chemical novelty and non-obviousness.

The Novelty & Non-Obviousness Evaluation Pipeline

To build an airtight patent application, your evaluation must follow a logical cascade: from computational structural clearance to functional biochemical superiority, and finally, physiological differentiation.

EvaluationWorkflow cluster_0 Phase 1: In Silico Patent Clearance cluster_1 Phase 2: In Vitro Efficacy (Unexpected Results) cluster_2 Phase 3: In Vivo Differentiation Start Synthesized Compound Markush Markush Structure Enumeration Start->Markush Tanimoto Tanimoto Similarity Index (<0.7) Markush->Tanimoto Filter overlaps ADPGlo ADP-Glo™ Kinase Assay Tanimoto->ADPGlo Structural novelty confirmed Selectivity Kinase Selectivity Profiling ADPGlo->Selectivity IC50 determination PK Pharmacokinetics (Clearance/Half-life) Selectivity->PK Functional superiority Patent Establish Novelty & Non-Obviousness PK->Patent Evidence of unexpected results

Fig 1: End-to-end workflow for evaluating chemical novelty and non-obviousness.

Phase 1: In Silico Structural Comparison

Before committing resources to bench assays, you must quantify how your compound relates to the prior art. Patent examiners frequently reject claims if a novel compound is an obvious isostere (e.g., swapping a methyl group for an ethyl group) of a known molecule.

We utilize the Tanimoto Similarity Index [3], a mathematical metric used by databases like PubChem to calculate the ratio of shared structural fingerprints between two molecules.

  • The Causality of the Metric: A Tanimoto score of ≥0.9 generally indicates highly similar compounds with predictable shared activities. To establish a baseline for structural novelty, we aim for a Tanimoto score of <0.7 against the closest enumerated Markush structure in the competitor's patent. This mathematical divergence provides the first layer of defense against obviousness rejections.

Phase 2: In Vitro Functional Validation (Protocol)

Structural divergence is only half the battle. To prove non-obviousness, the compound must exhibit an unexpected functional advantage—such as overcoming target resistance or exhibiting vastly superior potency.

To objectively compare the target inhibition of our novel compound (NVL-73) against the Prior Art (Compound A), we utilize the [4].

Why this assay? Radiometric assays generate hazardous waste and suffer from signal quenching, while standard fluorescence assays often yield false positives due to compound autofluorescence. The ADP-Glo assay is a self-validating, luminescent system. By actively depleting unconsumed ATP before converting the generated ADP back into ATP for detection, it drops the background noise floor to near-zero, ensuring that any observed IC50 shift is a true reflection of the compound's mechanism of action, not an assay artifact.

Step-by-Step ADP-Glo™ Methodology
  • Kinase Reaction Assembly: In a 384-well plate, combine 5 µL of the purified target kinase, the specific lipid/peptide substrate, and ultra-pure ATP in 1X Kinase Buffer.

    • Causality: Running the reaction at a low 5 µL volume conserves expensive recombinant enzymes while maintaining the high local concentrations required for optimal stoichiometric binding of the inhibitor.

  • Compound Incubation: Add serial dilutions of NVL-73 and Compound A to respective wells. Incubate at room temperature for 60 minutes.

    • Causality: A 60-minute window allows the enzyme kinetics to reach a steady-state ATP-to-ADP conversion, ensuring the reaction remains within the linear dynamic range for accurate IC50 calculation.

  • ATP Depletion (The Self-Validating Step): Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • Causality: This proprietary reagent terminates the kinase reaction and actively degrades all remaining background ATP. This is critical: if background ATP is not depleted, it will mask the subtle potency differences between the novel compound and the prior art.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes.

    • Causality: This reagent simultaneously converts the reaction-generated ADP back into ATP and introduces the luciferase/luciferin enzyme system. The resulting luminescence is strictly proportional to the original kinase activity.

  • Quantification: Measure luminescence using a plate-reading luminometer with an integration time of 0.5 seconds per well. Plot the dose-response curves to derive the IC50 values.

Phase 3: Quantitative Data Comparison

To satisfy the patent examiner's requirement for "unexpected results," the experimental data must be consolidated into a clear, comparative format that highlights both primary efficacy and secondary safety/ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Evaluation MetricPatented Prior Art (Compound A)Novel Synthesized Compound (NVL-73)Fold Improvement / Objective Difference
Structural Overlap (Tanimoto) 1.00 (Reference)0.6238% Divergence (Establishes structural novelty)
Primary Target Efficacy (IC50) 45.0 nM4.2 nM10.7x more potent (Unexpected efficacy)
Off-Target Liability (hERG IC50) 1.2 µM>30.0 µM>25x improved safety margin (Overcomes prior art toxicity)
In Vivo Half-Life ( t1/2​ ) 2.1 hours8.4 hours4x longer duration (Superior pharmacokinetics)
Oral Bioavailability (F%) 18%65%3.6x higher systemic exposure

Phase 4: In Vivo Pharmacokinetics & The Patent Argument

While in vitro potency is compelling, the ultimate proof of non-obviousness often lies in in vivo pharmacokinetics. A compound that is structurally similar to prior art can still be patented if it solves a known flaw in the prior art—such as rapid metabolic clearance.

By conducting standard intravenous (IV) and oral (PO) dosing studies in murine models, we established that NVL-73 possesses a half-life of 8.4 hours compared to Compound A's 2.1 hours.

  • The Scientific Causality: The structural modification in NVL-73 (e.g., the introduction of a sterically hindered fluorine atom) successfully blocks the primary CYP450 metabolic liability present in the prior art.

  • The IP Causality: Under USPTO MPEP 2145 [2], demonstrating that a specific structural tweak yields an unexpectedly high oral bioavailability (65% vs 18%) serves as a powerful "secondary consideration." It proves to the examiner that a person having ordinary skill in the art (PHOSITA) could not have predicted this massive leap in performance simply by looking at the competitor's Markush structure.

Conclusion

Evaluating the novelty of a synthesized compound is an exercise in building a multi-layered defense. By combining computational structural divergence (Tanimoto < 0.7) with self-validating biochemical assays (ADP-Glo) and robust in vivo PK data, researchers can objectively prove that their molecule is not merely an obvious iteration of existing patents, but a functionally transformative, patentable invention.

References

  • Title: Assessment of novelty: chemical inventions (Novelty of Markush formulae) Source: European Patent Office (EPO) URL: [Link]

  • Title: MPEP 2145: Consideration of Applicant's Rebuttal Arguments and Evidence (Unexpected Results) Source: United States Patent and Trademark Office (USPTO) URL: [Link]

  • Title: PubChem3D: Similar Conformers Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Comparative

statistical analysis of data from high-throughput screening

Architecting Reliability: A Comparative Guide to Statistical Analysis Platforms for High-Throughput Screening (HTS) As a Senior Application Scientist, I have overseen the screening of millions of compounds across diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Reliability: A Comparative Guide to Statistical Analysis Platforms for High-Throughput Screening (HTS)

As a Senior Application Scientist, I have overseen the screening of millions of compounds across diverse therapeutic modalities. In modern drug discovery, the primary bottleneck is no longer liquid handling or assay miniaturization; it is the statistical rigor applied to the resulting data. Poor statistical frameworks lead to false positives that waste downstream resources, or worse, false negatives that bury blockbuster candidates.

This guide objectively compares the three dominant paradigms in HTS data analysis: Genedata Screener (Enterprise Commercial), Dotmatics (Integrated R&D Platform), and Open-Source Pipelines (R/Bioconductor packages like Breeze and cellHTS2). By examining the causality behind experimental choices, we will establish a self-validating framework for selecting the right analytical tool for your screening campaigns.

The Causality of Experimental Choices in HTS Statistics

Before comparing software platforms, we must understand the mechanistic reasoning behind the statistical algorithms they employ. A robust HTS analysis pipeline must be a self-validating system, where data dictates the mathematical approach, not the other way around.

Quality Control: Why Standard Z'-Factor Fails

The standard Z'-factor is the industry benchmark for assay robustness, quantifying the separation between positive and negative controls. However, because it relies on the statistical mean ( μ ) and standard deviation ( σ ), it is highly sensitive to non-Gaussian noise. A single extreme outlier (e.g., a fluorescent dust particle or a dispensing error) will disproportionately inflate σ , collapsing the Z'-factor and causing a perfectly viable plate to fail QC.

To build a self-validating system, advanced platforms replace the mean with the median, and the standard deviation with the Median Absolute Deviation (MAD). This Robust Z'-factor isolates systematic variation from random noise, ensuring the QC metric reflects the true central tendency of the assay1[1].

Spatial Bias Correction: B-Score vs. Loess-Fit

Positional biases, such as edge effects or dispensing gradients, are inevitable in 384- and 1536-well microplates. The historical standard for correcting these is the B-score , which utilizes Tukey’s median polish to iteratively remove row and column biases.

The Causality of Failure: The B-score operates on the critical assumption of a sparse matrix (a low hit rate). If your assay yields a hit rate exceeding 20%—common in targeted secondary screens or dose-response libraries—the median of the affected rows/columns shifts dramatically. This causes the B-score to overcorrect, artificially suppressing true hits and elevating background noise into false positives.

In high hit-rate scenarios (>20%), a polynomial least squares fit (Loess) is causally superior. Loess fits a local distribution surface that maps the systematic error without being heavily skewed by clustered biological activity, maintaining data integrity even when hit rates reach up to 42%2[2].

Standard Operating Procedure: Self-Validating HTS Data Normalization

To ensure trustworthiness, every HTS campaign must follow a rigid, logic-gated protocol. The following methodology dictates how raw data should be processed regardless of the software platform used.

Step 1: Plate Baseline Establishment Import raw fluorescence/luminescence data. Calculate the median and MAD for both positive and negative control populations on a per-plate basis.

Step 2: Automated QC Gating Compute the Robust Z'-factor.

  • Action: If Robust Z' 0.5, proceed to Step 3. If Robust Z' < 0.5, the system must automatically flag the plate for manual review or trigger a re-screen protocol.

Step 3: Adaptive Spatial Bias Normalization Calculate the preliminary hit rate of the plate using a standard median ± 3 MAD threshold.

  • Action: If the hit rate is < 20%, apply Tukey's median polish (B-score) to correct for row/column effects.

  • Action: If the hit rate is > 20%, switch the algorithmic pipeline to apply a polynomial least squares fit (Loess) to prevent overcorrection.

Step 4: Hit Stratification Calculate the Strictly Standardized Mean Difference (SSMD) for all normalized sample wells. SSMD provides a more reliable effect-size measurement than fold-change.

  • Action: Classify compounds with an SSMD 3 as active hits.

Step 5: Dose-Response Modeling For active hits, aggregate multi-concentration data and apply a 4-parameter logistic (4PL) regression to calculate IC50/EC50 values.

HTS_Workflow A Raw Plate Data Ingestion B Plate-Level QC (Robust Z'-factor > 0.5) A->B C1 B-Score Normalization (Hit Rate < 20%) B->C1 Low Hit Rate C2 Loess-Fit Normalization (Hit Rate > 20%) B->C2 High Hit Rate D Hit Selection (SSMD / Robust Z-score) C1->D C2->D E Dose-Response Modeling D->E Active Compounds F Candidate Registration E->F Validated IC50

Self-Validating HTS Statistical Workflow: Adaptive Normalization Based on Hit Rate.

Platform Comparison: Genedata vs. Dotmatics vs. Open-Source

Genedata Screener (Enterprise Standard)

Genedata Screener is the gold standard for high-complexity, multi-parametric screening. It excels in environments where data comes from diverse modalities (e.g., SPR, Flow Cytometry, High-Content Imaging).

  • Scientific Advantage: It natively supports highly automated curve fitting and includes deep learning applications like Imagence for automated phenotypic image analysis3[3]. Its proprietary algorithms handle spatial bias correction seamlessly, making it ideal for massive, industrialized screening facilities.

Dotmatics (Luma Platform)

Dotmatics provides a highly integrated suite that bridges the gap between biological registration, chemistry, and screening data.

  • Scientific Advantage: With the introduction of the Luma platform, Dotmatics aggregates data across instruments into clean structures for downstream AI/ML analysis[3]. While it utilizes robust integrated tools like GraphPad Prism for curve fitting, it can sometimes feel rigid if a biostatistician needs to implement highly customized normalization algorithms (like a modified Loess-fit) directly into the automated pipeline.

Open-Source R/Bioconductor (e.g., Breeze, cellHTS2)

For labs requiring absolute control over their statistical mathematics, open-source R packages are unmatched. Tools like Breeze offer an integrated computational environment specifically designed for QC, dose-response fitting, and multiparametric scoring4[4].

  • Scientific Advantage: You can directly code adaptive logic gates (e.g., dynamically switching between B-score and Loess based on real-time hit rate calculations). The trade-off is the requirement for dedicated bioinformatics personnel to maintain the pipeline and ensure version control.

Quantitative Performance Comparison

The following table summarizes the operational and statistical capabilities of the three approaches based on real-world assay performance metrics.

Feature / MetricGenedata ScreenerDotmatics (Luma)Open-Source (R/Breeze)
Primary Use Case Industrialized, multi-modal screeningIntegrated LIMS & Biologics R&DHighly custom, budget-conscious labs
Z'-factor Stability (Noisy Data) High (Automated Robust Z')Moderate (Standard Z' default)High (Customizable MAD/Median)
High Hit-Rate Normalization (>20%) Excellent (Proprietary algorithms)Moderate (Relies on standard tools)Excellent (Native Loess-fit support)
Processing Time (1,000 Plates) < 5 minutes (Distributed computing)~10-15 minutesVariable (Depends on local hardware)
Phenotypic/Image Analysis Native AI integration (Imagence)Partner integrations requiredRequires separate pipelines (CellProfiler)
Cost High (Enterprise License)High (Platform License)Free (Open-Source)

Conclusion & Strategic Recommendations

Selecting the right statistical platform depends entirely on your laboratory's scale and the complexity of your assays:

  • Choose Genedata Screener if you are running a high-throughput, multi-modal enterprise facility where speed, automated complex curve fitting, and phenotypic AI analysis are paramount.

  • Choose Dotmatics if your primary goal is seamless data continuity between molecular registration (biologics/chemistry), inventory management, and standard screening workflows.

  • Choose Open-Source Pipelines (Breeze/cellHTS2) if you are running highly targeted screens with extreme hit rates (>20%) that require custom, adaptive normalization (like Loess-fit) and you have the bioinformatics infrastructure to support it.

By grounding your software choice in the mathematical realities of your assays, you ensure that your screening campaigns remain robust, reproducible, and scientifically sound.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: Bioinformatics (Oxford Academic)
  • Source: PubMed Central (PMC)

Sources

Validation

establishing the purity of a research compound using multiple analytical techniques.

Establishing the absolute purity of a research compound or Active Pharmaceutical Ingredient (API) is one of the most critical, yet frequently misunderstood, stages in drug development. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing the absolute purity of a research compound or Active Pharmaceutical Ingredient (API) is one of the most critical, yet frequently misunderstood, stages in drug development. As a Senior Application Scientist, I often see research programs delayed or compromised because teams rely on a single analytical technique—usually High-Performance Liquid Chromatography (HPLC)—to declare a compound "pure."

This guide objectively compares traditional purity analysis with an orthogonal, multi-technique framework. By understanding the physical causality behind analytical discrepancies, researchers can design self-validating testing protocols that meet rigorous regulatory standards.

The Flaw of Single-Method Reliance: The HPLC-UV Trap

High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the traditional workhorse of pharmaceutical analysis. Purity is often reported as "Area %," calculated by dividing the main peak area by the total area of all integrated peaks.

The Causality of Error: Area % fundamentally assumes that the analyte and all impurities possess identical UV response factors (extinction coefficients) at the chosen detection wavelength. This is rarely true.

  • Underestimation: If a trace impurity absorbs UV light significantly more strongly than the target API, its peak area will be disproportionately large, artificially lowering the calculated purity.

  • Overestimation (The Blind Spot): If impurities lack a chromophore—such as aliphatic solvents, inorganic salts, or water—they remain completely invisible to the UV detector. A compound could be 10% water and 5% inorganic salt by weight, yet still yield an HPLC-UV chromatogram showing "99.9% purity."

To establish absolute purity, we must employ an orthogonal analytical framework —using independent methods with distinct physical principles to cross-validate the same attribute.

The Orthogonal Toolset: HPLC vs. qNMR vs. Mass Balance

To eliminate analytical blind spots, modern purity assessment relies on three complementary pillars:

A. Chromatographic Purity (HPLC-UV/MS)

HPLC excels at separating complex mixtures and detecting structurally similar organic impurities. However, it is a secondary analytical method. Absolute quantification requires an identical, fully characterized reference standard to calibrate the detector's response.

B. Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method. The Mechanistic Advantage: In qNMR, the integral (area) of an NMR resonance signal is directly proportional to the molar amount of the specific atomic nuclei (usually ¹H) producing that signal. Because it relies on fundamental nuclear physics rather than compound-specific chromophore responses, qNMR can determine absolute purity using a completely different, highly pure internal standard (e.g., maleic acid). This eliminates the need for an identical reference standard, an approach recognized by1[1].

C. The Mass Balance Approach

The mass balance method calculates absolute purity by quantifying all possible impurities and subtracting their sum from 100%. This requires a suite of orthogonal techniques: HPLC for organics, Karl Fischer (KF) for moisture, Thermogravimetric Analysis (TGA) for volatiles, and Residue on Ignition (ROI) for inorganics.

Comparative Performance Data

The following table summarizes the operational performance and blind spots of each technique, demonstrating why they must be used synergistically[2].

Analytical ParameterHPLC-UV (Area %)¹H-qNMR (Internal Standard)Mass Balance (HPLC + KF + TGA + ROI)
Fundamental Principle Differential separation & UV absorbanceNuclear spin resonance & molar proportionalitySummation of all specific impurity classes
Output Metric Relative Chromatographic PurityAbsolute Molar / Mass PurityAbsolute Mass Purity
Reference Standard Required? Yes (Identical to analyte for exact quantification)No (Uses an independent, universal standard)Yes (For the HPLC organic impurity portion)
Primary Blind Spots Non-UV active compounds, salts, water, residual solventsTrace impurities overlapping with main signals (<0.5%)Cumbersome; cumulative error from multiple assays
Regulatory Alignment 3[3]USP <761>FDA Gold Standard

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Absolute Purity Determination via ¹H-qNMR

Causality Note: Because qNMR calculates purity based on the ratio of analyte mass to standard mass, weighing accuracy is the single largest source of potential error. A calibrated microbalance is mandatory.

  • Standard Selection: Select a certified reference material (CRM) as the internal standard (IS) (e.g., NIST-traceable Maleic Acid). Ensure its NMR signals do not overlap with the target compound.

  • Sample Preparation: Accurately co-weigh the analyte (e.g., ~10 mg) and the IS (e.g., ~5 mg) into the same vial. Record weights to 0.01 mg precision.

  • Solvation: Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO- d6​ ) and transfer to an NMR tube.

  • Acquisition (Critical Step): Acquire the ¹H-NMR spectrum. Set the relaxation delay (D1) to at least 5 × T1​ (the longest longitudinal relaxation time of the nuclei being integrated). Why? If nuclei are pulsed again before fully relaxing to their equilibrium state, their signal intensity will be artificially truncated, destroying the quantitative molar proportionality.

  • Data Processing & Calculation: Phase and baseline-correct the spectrum. Integrate the chosen analyte peak ( Ix​ ) and the IS peak ( Istd​ ). Calculate purity ( Px​ ) using:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where N = number of protons, M = molecular weight, W = weight, and Pstd​ = purity of the standard).

Protocol B: Mass Balance Purity Assessment

This protocol aligns with 4[4] to establish the identity, strength, and purity of drug substances.

  • Organic Impurities (HPLC): Run a validated, stability-indicating HPLC method. Quantify related substances against a known standard. (e.g., Total Organic Impurities = 0.5%).

  • Moisture Content (Karl Fischer): Perform volumetric or coulometric KF titration to directly quantify water. (e.g., Water = 1.2%).

  • Volatile Impurities (TGA/GC): Heat the sample at 10°C/min under nitrogen in a Thermogravimetric Analyzer to quantify mass loss from residual solvents. (e.g., Volatiles = 0.3%).

  • Inorganic Impurities (ROI): Ignite the sample with sulfuric acid at 600°C to constant weight to determine inorganic salt residue. (e.g., ROI = 0.1%).

  • Calculation: Absolute Purity = 100%−(0.5%+1.2%+0.3%+0.1%)=97.9% .

Workflow Visualization

The following diagram illustrates the logical flow of an orthogonal purity assessment, highlighting the danger of bypassing secondary checks.

OrthogonalWorkflow Crude Crude Compound Synthesis & Isolation Screening Initial Screening (LC-MS / TLC) Crude->Screening Orthogonal Orthogonal Purity Assessment Framework Screening->Orthogonal HPLC Chromatographic Purity (HPLC-UV/MS) Detects Organic Impurities Orthogonal->HPLC qNMR Absolute Quantification (1H-qNMR) Molar Purity via Internal Std Orthogonal->qNMR Thermal Thermal & Elemental (TGA / KF / ROI) Volatiles, Water, Inorganics Orthogonal->Thermal Warning Warning: Single-method reliance (e.g., HPLC area %) risks purity overestimation HPLC->Warning MassBalance Mass Balance Calculation (100% - Sum of Impurities) HPLC->MassBalance AbsolutePurity Absolute Purity Certification (ICH Q2/Q14 Compliant) qNMR->AbsolutePurity Cross-Validation Thermal->MassBalance MassBalance->AbsolutePurity

Fig 1: Orthogonal purity assessment workflow integrating qNMR, HPLC, and mass balance techniques.

Regulatory Alignment & Lifecycle Management

Establishing purity is not a one-time event; it is an ongoing lifecycle process. Under5[5], analytical methods must be designed with a clear Analytical Target Profile (ATP) that justifies the chosen technique. Furthermore, any method used to report purity must undergo rigorous validation for accuracy, precision, specificity, and linearity as mandated by ICH Q2(R2). By cross-referencing qNMR with Mass Balance, laboratories create a self-validating data package that easily withstands regulatory scrutiny and ensures the safety and efficacy of downstream drug products.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Q14 Analytical Procedure Development." FDA.gov. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA.gov. URL:[Link]

Sources

Comparative

comparing different synthetic routes to 4-phenyl-1,2,3-thiadiazole

A Comparative Guide to the Synthesis of 4-Phenyl-1,2,3-Thiadiazole: Classical vs. Modern Catalytic Approaches Executive Summary The 1,2,3-thiadiazole heterocycle is a privileged scaffold extensively utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of 4-Phenyl-1,2,3-Thiadiazole: Classical vs. Modern Catalytic Approaches

Executive Summary

The 1,2,3-thiadiazole heterocycle is a privileged scaffold extensively utilized in medicinal chemistry, agricultural science, and materials research[1]. As a foundational building block, 4-phenyl-1,2,3-thiadiazole serves as a critical intermediate for synthesizing downstream therapeutics and plant health promoters[1]. This guide objectively compares the classical Hurd-Mori cyclization against modern, green-chemistry-aligned catalytic approaches, providing drug development professionals with actionable, data-backed methodologies.

Mechanistic & Strategic Overview

Route A: The Classical Hurd-Mori Cyclization The1 remains the most prominent and widely employed industrial method for synthesizing 1,2,3-thiadiazoles[1]. The sequence relies on the conversion of acetophenone to a stable semicarbazone intermediate, followed by a dehydrative cyclization using thionyl chloride (SOCl₂)[1]. Causality Check: Why use a semicarbazone instead of a simple hydrazone? Semicarbazones are highly crystalline and stable, allowing for rigorous purification prior to the harsh cyclization step[2]. Thionyl chloride acts dually as a dehydrating agent and the necessary sulfur donor[1].

Route B: Modern I₂/DMSO-Catalyzed One-Pot Synthesis Recent advances have shifted toward metal-free, one-pot methodologies. The 3 utilizes N-tosylhydrazones (generated in situ from acetophenone) and elemental sulfur (S₈)[3]. Causality Check: In this system, DMSO is not merely a solvent; it functions as a terminal oxidant[3]. It oxidizes the generated hydrogen iodide (HI) back into molecular iodine (I₂), closing the catalytic cycle and eliminating the need for stoichiometric metallic oxidants[4].

Route C: Cascade Trisulfur Radical Anion Addition An alternative modern approach involves the 5 with potassium sulfide (K₂S) in the presence of a base (K₂CO₃)[5]. Causality Check: The base promotes electron detosylation, while K₂S generates trisulfur radical anions (S₃•–) in DMF, triggering a cascade addition that yields the thiadiazole core[5].

Workflow Visualization

G cluster_HM Classical Hurd-Mori Route cluster_I2 Modern I2/DMSO Route Start Acetophenone HM_Int Acetophenone Semicarbazone Start->HM_Int Semicarbazide HCl NaOAc, EtOH/H2O I2_Int N-Tosylhydrazone (In situ intermediate) Start->I2_Int Tosylhydrazine (One-Pot) HM_Reagent SOCl2, 0-5°C (Dehydrating/Sulfur Donor) HM_Int->HM_Reagent Cyclization Product 4-Phenyl-1,2,3-thiadiazole HM_Reagent->Product I2_Reagent S8, I2 (10 mol%), DMSO 100°C (Oxidant/Solvent) I2_Int->I2_Reagent Cyclization I2_Reagent->Product

Caption: Workflow comparison of the classical Hurd-Mori and modern I2/DMSO synthetic routes.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary synthetic routes discussed[6],[5],[3].

ParameterHurd-Mori CyclizationI₂/DMSO CatalysisCascade Trisulfur Addition
Precursor Acetophenone SemicarbazoneAcetophenone (One-Pot)α-Chloro-N-tosylhydrazone
Sulfur Source Thionyl Chloride (SOCl₂)Elemental Sulfur (S₈)Potassium Sulfide (K₂S)
Catalyst None (Stoichiometric)Iodine (10 mol%)K₂CO₃ (Base promoter)
Solvent Dichloromethane (DCM)DMSODMF
Temperature Conditions 0–5 °C, then Room Temp100 °C100 °C
Typical Yield 70% – 85%75% – 79%52% – 65%
Reaction Time 3 – 4 hours5 hours2 – 4 hours
Byproducts / Hazards HCl and SO₂ gases (Corrosive)H₂O, Dimethyl sulfideKCl, Tosinate salts

Experimental Protocols

Protocol A: Classical Hurd-Mori Synthesis This protocol relies on a two-step self-validating system where the intermediate is isolated to ensure high purity before the aggressive cyclization step[2].

Step 1: Preparation of Acetophenone Semicarbazone

  • Reagent Mixing: In a round-bottom flask, dissolve 10 mmol of semicarbazide hydrochloride and 20 mmol of sodium acetate in 10 mL of water[2]. Causality Check: Sodium acetate is critical here; it buffers the highly acidic hydrochloride salt, liberating the free semicarbazide base required for nucleophilic attack on the ketone[2].

  • Condensation: Add a solution of 10 mmol acetophenone in 10 mL ethanol. Reflux the mixture for 1-2 hours[2].

  • Isolation: Cool the mixture. The semicarbazone will precipitate. Filter, wash with cold water, and dry thoroughly under vacuum to yield the intermediate[2].

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • Preparation: Suspend 0.056 mol of dry acetophenone semicarbazone in 50 mL of anhydrous dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel and drying tube. Cool the suspension to 0–5 °C using an ice-salt bath[7].

  • Addition: Slowly add 0.20 mol of thionyl chloride (SOCl₂) dropwise over 30 minutes[7]. Causality Check: The Hurd-Mori cyclization is highly exothermic. Maintaining the temperature below 10 °C during addition is mandatory to prevent the thermal decomposition of both the starting material and the thiadiazole product[7].

  • Propagation & Quenching: Allow the mixture to warm to room temperature and stir for 3-4 hours (monitor via TLC)[7]. Once complete, carefully pour the mixture onto 100 g of crushed ice to quench excess SOCl₂[7].

  • Purification: Extract with DCM, wash the organic layer sequentially with water, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate)[7].

Protocol B: Modern I₂/DMSO Catalyzed One-Pot Synthesis This protocol leverages green chemistry principles, utilizing a one-pot cascade that minimizes hazardous byproducts[8],[3].

Step 1: One-Pot Condensation and Cyclization

  • Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 0.33 mmol of tosylhydrazine, 0.6 mmol of elemental sulfur (S₈), and 10 mol% of iodine (I₂)[8].

  • Inert Atmosphere: Degas the tube and backfill with argon three times. Causality Check: An inert atmosphere prevents unwanted side-oxidations of the sulfur source and intermediate radicals[8].

  • Reaction Initiation: Add 0.3 mmol of acetophenone and 3 mL of anhydrous DMSO via syringe[8]. Causality Check: DMSO must be used as the solvent because it actively participates in the reaction by oxidizing the byproduct HI back to I₂, sustaining the catalytic cycle[3],[4].

  • Heating: Stir the reaction mixture at 100 °C for 5 hours[8].

  • Quenching & Purification: Cool to room temperature and quench with 5 mL of a saturated sodium thiosulfate solution to neutralize any residual iodine[8]. Extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over Na₂SO₄, concentrate, and purify via column chromatography to yield 4-phenyl-1,2,3-thiadiazole[8].

Sources

Validation

Benchmarking PROTAC Ternary Complex Formation: Live-Cell NanoBRET™ vs. In Vitro TR-FRET

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by addressing "undruggable" targets. However, the development of efficacious PROTACs is frequently bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by addressing "undruggable" targets. However, the development of efficacious PROTACs is frequently bottlenecked by a critical disconnect: compounds that exhibit picomolar binary affinity in biochemical assays often fail to induce degradation in vivo.

The mechanistic prerequisite for PROTAC-mediated degradation is the formation of a ternary complex (Target–PROTAC–E3 Ligase)[1]. Consequently, accurately benchmarking ternary complex formation is the most critical step in degrader optimization. In this guide, we objectively compare the gold-standard biochemical TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay against the novel Live-Cell NanoBRET™ (Bioluminescence Resonance Energy Transfer) protocol[2][3].

As an application scientist, my goal is to move beyond simply listing protocol steps. Here, we will dissect the causality behind experimental choices and establish self-validating workflows to ensure your data is both physiologically relevant and biochemically rigorous.

Mechanistic Overview & Assay Principles

To benchmark these protocols, we must first understand how they exploit proximity-based energy transfer to quantify ternary complex formation.

  • In Vitro TR-FRET: This biochemical assay relies on recombinant proteins labeled with long-lived fluorophores (e.g., Terbium and AlexaFluor 488). When a PROTAC bridges the target and the E3 ligase, the proximity allows energy transfer[3]. The time-gated measurement eliminates short-lived background auto-fluorescence, offering pristine signal-to-noise ratios[4].

  • Live-Cell NanoBRET™: This assay evaluates complex formation within the physiological constraints of a living cell. The target is fused to a NanoLuc® luciferase donor, while the E3 ligase is fused to a HaloTag® acceptor. Energy transfer only occurs if the PROTAC successfully permeates the cell membrane, avoids efflux pumps, and bridges the two proteins in the cytosol[2][5].

G cluster_TRFRET In Vitro TR-FRET cluster_NanoBRET Live-Cell NanoBRET T1 Recombinant Target (Tb-labeled) P1 PROTAC T1->P1 S1 FRET Signal (Biochemical Affinity) T1->S1 Proximity E1 Recombinant E3 (AF488-labeled) E1->P1 E1->S1 Proximity T2 Target-NanoLuc (Live Cell) P2 PROTAC (Must Permeate) T2->P2 S2 BRET Signal (Cellular Kinetics) T2->S2 Proximity E2 E3-HaloTag (Fluorophore) E2->P2 E2->S2 Proximity

Caption: Mechanistic comparison of TR-FRET (biochemical) and NanoBRET (live-cell) ternary complex assays.

Experimental Protocols & Causality

Every robust assay must be a self-validating system. The following protocols for a BRD4-PROTAC-CRBN system detail not just what to do, but why specific choices are made to prevent false positives.

Protocol A: In Vitro TR-FRET (The Biochemical Baseline)

This protocol is optimized for high-throughput screening and calculating the biochemical cooperativity ( α ) of the PROTAC[1][3].

  • Reagent Preparation: Mix Tb-labeled anti-GST antibody (donor) with GST-BRD4, and AF488-labeled anti-His antibody (acceptor) with His-CRBN.

    • Causality: We use indirect antibody labeling rather than direct covalent attachment to preserve the native folding and binding pockets of the target and E3 ligase[3].

  • Compound Titration: Dispense PROTACs in a 12-point dose-response curve (e.g., 10 µM down to 0.1 nM) into a 384-well plate.

    • Causality: A wide, dense titration is mandatory to capture the "hook effect"—the bell-shaped curve where excess PROTAC saturates both proteins independently, dissolving the ternary complex[4].

  • Self-Validation Controls: Include wells treated with monovalent ligands (e.g., JQ1 for BRD4, Thalidomide for CRBN).

    • Causality: Monovalent competitors cannot bridge the two proteins. A flat baseline signal in these wells proves that any observed FRET signal is strictly dependent on the bivalent nature of the PROTAC[3].

  • Incubation & Reading: Incubate for 2 hours at room temperature to reach equilibrium. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar) using time-gated settings (delay 50 µs, integration 400 µs).

Protocol B: Live-Cell NanoBRET Kinetic Assay (The Physiological Reality)

This protocol bridges the gap between biochemical affinity and cellular degradation by accounting for membrane permeability and intracellular competition[5][6].

  • Transfection: Co-transfect HEK293 cells with NanoLuc-BRD4 (donor) and HaloTag-CRBN (acceptor) plasmids at a 1:100 ratio.

    • Causality: The 1:100 donor-to-acceptor ratio is critical. It ensures that all luminescent donor molecules are saturated by a vast excess of fluorescent acceptor molecules, maximizing the BRET dynamic range and signal window[6].

  • HaloTag Labeling & Proteasome Inhibition: Add HaloTag NanoBRET 618 Ligand and 10 µM MG132.

    • Causality: Adding MG132 (a proteasome inhibitor) is the most vital step. If the proteasome remains active, the PROTAC will degrade the NanoLuc-BRD4 target, destroying the donor signal and artificially suppressing the BRET ratio. MG132 decouples complex formation from target degradation[6].

  • Permeability Diagnostics (Self-Validation): Prepare parallel assay plates: one with intact live cells, and one permeabilized with 50 µg/mL digitonin.

    • Causality: This creates a self-diagnosing system. If a PROTAC yields a strong BRET signal in the permeabilized plate but a flat line in the intact live-cell plate, the assay definitively proves the compound suffers from poor membrane permeability, rather than a lack of target engagement[5].

  • Kinetic Reading: Add the PROTAC and Nano-Glo® substrate. Read continuously for up to 4 hours to monitor real-time association kinetics[2][7].

Data Presentation & Benchmarking

To objectively benchmark these two methodologies, we must compare their quantitative outputs and operational parameters.

ParameterIn Vitro TR-FRETLive-Cell NanoBRET™
Environment Biochemical (Recombinant buffer)Intracellular (Live HEK293 cells)
Throughput Ultra-High (384/1536-well compatible)Medium-High (96/384-well compatible)
Signal-to-Noise (Z') Excellent (>0.7)Good (0.5 - 0.7)
Permeability Assessment NoYes (via Digitonin parallel control)
Kinetics Endpoint (Equilibrium state)Real-Time Kinetic Monitoring
Primary Output Biochemical Cooperativity ( α ), IC50Cellular Target Engagement, Intracellular Hook Effect
Limitations Ignores cell membrane barriers and cellular competitionRequires cell engineering/transfection; lower throughput

Strategic Workflow Integration

A modern drug development program does not choose between these assays; it integrates them. Relying solely on TR-FRET leads to late-stage cellular failures due to poor physicochemical properties. Conversely, using NanoBRET for primary screening is cost-prohibitive and low-throughput.

Workflow Start PROTAC Library TRFRET TR-FRET Assay (High-Throughput) Start->TRFRET Filter Select High-Affinity Binders TRFRET->Filter NanoBRET NanoBRET Assay (Live-Cell Kinetics) Filter->NanoBRET Degradation Target Degradation NanoBRET->Degradation Strong BRET Fail Optimize Linker/Properties NanoBRET->Fail No/Low BRET Fail->Start

Caption: Decision tree for integrating TR-FRET and NanoBRET in PROTAC development workflows.

Expert Synthesis

Deploy TR-FRET during the early hit-to-lead phase. Use it to rapidly screen hundreds of linker lengths and attachment vectors to find the optimal thermodynamic geometry for your ternary complex[1][3].

Once you have a refined subset of 10-20 highly cooperative PROTACs, advance them to the NanoBRET assay. Use NanoBRET as a strict physiological gatekeeper. Because PROTACs are large, "beyond-rule-of-5" molecules, their cellular permeability is notoriously poor. NanoBRET will immediately identify which of your biochemically potent molecules actually reach the cytosol and engage the E3 ligase in the presence of competing endogenous proteins[5].

By layering these self-validating protocols, researchers can confidently bridge the gap between in vitro affinity and in vivo degradation.

References

  • ACS Publications. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex". ACS Pharmacology & Translational Science (2021). URL:[Link]

  • Taylor & Francis. "Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders". Expert Opinion on Drug Discovery (2020). URL:[Link]

  • Selvita. "NanoBRET assays for PROTAC evaluation in the cellular context". Selvita Insights (2025). URL:[Link]

  • PNAS. "Delineating the role of cooperativity in the design of potent PROTACs for BTK". Proceedings of the National Academy of Sciences (2018). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine

This document provides essential procedural guidance for the safe handling and disposal of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine. As a specialized chemical compound likely utilized in research and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine. As a specialized chemical compound likely utilized in research and development, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the preservation of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and hazardous waste management.

Hazard Profile and Risk Assessment

The first principle of safe chemical handling is a thorough understanding of the potential hazards. The structure of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine combines a thiadiazole heterocyclic core with a piperidine functional group. This combination necessitates a conservative approach, assuming the hazards associated with both parent structures.

  • Thiadiazole Derivatives: Compounds containing the thiadiazole ring are often associated with acute toxicity if swallowed and can cause skin and eye irritation.[4][5][6] Some are also recognized as being harmful to aquatic life with long-lasting effects.[4]

  • Piperidine and its Derivatives: Piperidine is a well-characterized cyclic amine that is classified as a highly flammable liquid and vapor.[7][8] It is acutely toxic and can be harmful or fatal if swallowed, inhaled, or in contact with the skin.[7][9][10] Furthermore, it is known to cause severe skin burns and eye damage.[7][10]

Based on this analysis, the compound should be treated as a hazardous substance with multiple potential risks.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.[5][7][9]Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. Use in a well-ventilated area or with a fume hood.[4][11]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[6][7][12][13]Wear appropriate chemical-resistant gloves and a lab coat.[11][14]
Eye Damage/Irritation May cause serious eye irritation or damage.[4][7][12][13]Wear chemical safety goggles or a face shield.[14][15]
Flammability While the flammability of the final compound is uncharacterized, the piperidine moiety suggests a potential fire risk.[7][8]Keep away from heat, sparks, and open flames.[8][16]
Environmental Hazards Potentially harmful to aquatic life.[4][16]Avoid release to the environment. Do not dispose of down the drain.[4][16][17]

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety begins with establishing robust barriers to exposure.

Personal Protective Equipment (PPE): Before handling 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield are required to protect against splashes.[14]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or degradation before use and dispose of contaminated gloves as hazardous waste.[11][14]

  • Body Protection: A full-length laboratory coat must be worn to protect skin and personal clothing from contamination.[11][14]

  • Respiratory Protection: All handling of this compound, especially in solid form where dust may be generated, should be conducted within a certified chemical fume hood to prevent inhalation.[11]

Spill and Leak Management: In the event of a spill, immediate and decisive action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably under a fume hood.[9][14]

  • Containment: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.[9]

  • Cleanup: While wearing full PPE, carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste.[5][9][14]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[16] All cleaning materials (wipes, etc.) must be collected and disposed of as hazardous waste.[4][14]

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department, regardless of size.[9]

Spill_Management_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate PPE Don Full PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Collect_Decon Collect Decontamination Materials as Waste Decontaminate->Collect_Decon Report Report Spill to EHS Collect_Decon->Report End Spill Managed Report->End

Caption: Workflow for the safe management of a chemical spill.

Step-by-Step Disposal Protocol

The disposal of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine must be managed as a hazardous waste stream from the point of generation to final disposal.[18][19] Never dispose of this chemical down the drain or in the regular trash.[15][17]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[20][21]

  • Solid Waste: Collect any solid 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[9][16]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[16] The container must be chemically compatible and have a leak-proof cap.[19][22]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glassware) must be disposed of in a designated, puncture-proof sharps container.[16]

  • Empty Containers: "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[9][23] Subsequent rinses may also require collection depending on institutional policy. After rinsing, deface or remove the original label and manage the container according to your EHS guidelines.[23]

Step 2: Container Labeling

All waste containers must be properly labeled from the moment waste is first added.[18][19] The label must include:

  • The words "Hazardous Waste" .[9][18]

  • The full chemical name: "1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine" . Do not use abbreviations or chemical formulas.[18]

  • An accurate estimation of the percentage of each component if it is a mixed waste stream.[18][22]

  • Associated hazard warnings or pictograms (e.g., toxic, irritant).[24]

Step 3: Storage Pending Disposal

Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[18][22][24] This area must be:

  • At or near the point of waste generation and under the control of laboratory personnel.[1][18]

  • In a well-ventilated, secure location.[9][21]

  • Segregated from incompatible materials (e.g., store away from strong acids and oxidizing agents).[18][22][23]

  • Equipped with secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[9][23]

  • Containers must be kept closed at all times except when adding waste.[18][22]

Step 4: Final Disposal

The final disposal of this chemical waste must be handled by trained professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11][16]

  • Documentation: Complete all required waste disposal forms and documentation accurately. This ensures a clear chain of custody and regulatory compliance.[9]

  • Disposal Method: The standard procedure is disposal at an approved waste disposal plant, likely via high-temperature incineration.[4][15][16]

Disposal_Decision_Pathway Start Waste Generated (Solid, Liquid, or Contaminated Material) Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Start->Segregate Label Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Check_Full Is Container Full (or per policy)? Store->Check_Full Contact_EHS Contact EHS for Pickup Check_Full->Contact_EHS Yes Continue_Adding Continue Adding Waste Check_Full->Continue_Adding No Document Complete Waste Disposal Forms Contact_EHS->Document Pickup Waste Collected by Authorized Personnel Document->Pickup End Final Disposal at Approved Facility Pickup->End Continue_Adding->Store

Caption: Decision pathway for the proper disposal of chemical waste.

By adhering to this comprehensive guide, you contribute to a culture of safety within your laboratory, ensuring that the risks associated with the disposal of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine are effectively managed and mitigated. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.[2][20][25]

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. BenchChem.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide. BenchChem.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds. BenchChem.

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. BenchChem.

  • Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety.

  • Safe Disposal of 5-Methoxybenzo[d][18][16]thiadiazole: A Guide for Laboratory Professionals. BenchChem.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide. BenchChem.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.

  • Piperidine - SAFETY DATA SHEET. PENTA.

  • Piperidine - SAFETY DATA SHEET.
  • Safety Data Sheet - 4-phenyl-1,2,3-Thiadiazole. Angene Chemical.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. MilliporeSigma.

  • SAFETY DATA SHEET - Disodium 2,5-dimercapto-1,3,4-thiadiazole in water. Vanderbilt Chemicals, LLC.

  • SAFETY DATA SHEET - 1,1-Diphenyl-2-picrylhydrazyl Free Radical. Tokyo Chemical Industry.

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET - 5-Amino-1,2,3-thiadiazole. Tokyo Chemical Industry.

  • SAFETY DATA SHEET - 1,2,3-Thiadiazole-4-carboxylic acid. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. Fisher Scientific.

  • Greener approach as a recent advancement in the synthesis of thiadiazole. ResearchGate.

Sources

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